molecular formula C10H7N3O B1532031 1-Acetyl-7-azaindole-3-carbonitrile CAS No. 860362-11-4

1-Acetyl-7-azaindole-3-carbonitrile

Cat. No.: B1532031
CAS No.: 860362-11-4
M. Wt: 185.18 g/mol
InChI Key: NPAWPECQIJLNCD-UHFFFAOYSA-N
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Description

1-Acetyl-7-azaindole-3-carbonitrile is a useful research compound. Its molecular formula is C10H7N3O and its molecular weight is 185.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetylpyrrolo[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c1-7(14)13-6-8(5-11)9-3-2-4-12-10(9)13/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAWPECQIJLNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1N=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677995
Record name 1-Acetyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
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Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860362-11-4
Record name 1-Acetyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
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Record name 1-Acetyl-7-azaindole-3-carbonitrile
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Foundational & Exploratory

Synthesis of 1-Acetyl-7-azaindole-3-carbonitrile: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 1-Acetyl-7-azaindole-3-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The 7-azaindole core, a bioisostere of indole, is a privileged structure in numerous biologically active compounds. The introduction of an acetyl group at the N1 position and a carbonitrile at the C3 position offers unique opportunities for molecular diversification and modulation of physicochemical properties. This document details the strategic considerations, mechanistic underpinnings, and practical execution of a robust multi-step synthesis, designed to equip researchers and scientists with the knowledge to efficiently produce this valuable intermediate.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole framework is a recurring motif in a multitude of bioactive molecules, including potent kinase inhibitors and other therapeutic agents.[1] Its structural similarity to purines and indoles allows it to function as a bioisostere, effectively mimicking the parent structures in biological systems while offering distinct advantages in terms of metabolic stability, solubility, and patentability. The nitrogen atom in the pyridine ring introduces a hydrogen bond acceptor, which can be crucial for target engagement.

The target molecule, this compound, incorporates two key functional groups that enhance its synthetic utility. The N1-acetyl group serves as a protecting group, modulating the electron density of the pyrrole ring and directing subsequent electrophilic substitution to the C3 position.[2] The C3-carbonitrile is a versatile functional group that can be further elaborated into a variety of moieties, such as amines, amides, and tetrazoles, making it a critical linchpin for library synthesis and lead optimization campaigns.

This guide will delineate a logical and efficient synthetic sequence, commencing with the foundational synthesis of the 7-azaindole core, followed by a strategic N-acetylation, and culminating in the regioselective introduction of the C3-carbonitrile.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached in a three-step sequence. This strategy prioritizes the early introduction of the stable 7-azaindole core, followed by functionalization that leverages the inherent reactivity of the heterocyclic system.

G Start Starting Materials Step1 Synthesis of 7-Azaindole Start->Step1 Step2 N-Acetylation Step1->Step2 7-Azaindole Step3 C3-Cyanation Step2->Step3 1-Acetyl-7-azaindole Product 1-Acetyl-7-azaindole- 3-carbonitrile Step3->Product

Figure 1: High-level overview of the synthetic workflow.

Step-by-Step Synthesis and Mechanistic Insights

Synthesis of the 7-Azaindole Core

Multiple methodologies exist for the construction of the 7-azaindole nucleus.[3][4] A common and effective approach involves the cyclization of appropriately substituted pyridine derivatives. For the purpose of this guide, we will consider 7-azaindole as a commercially available starting material to focus on its subsequent functionalization. Should a custom synthesis of the core be required, methods such as the Bartoli indole synthesis or transition-metal-catalyzed cyclizations are well-documented in the literature.[3]

Step 1: N-Acetylation of 7-Azaindole

The initial step in our targeted synthesis is the protection of the pyrrole nitrogen via acetylation. This transformation is critical for several reasons:

  • Directing Group: The acetyl group deactivates the pyrrole ring to a degree, yet more importantly, it electronically favors electrophilic substitution at the C3 position.

  • Solubility: The acetyl group can improve the solubility of the 7-azaindole intermediate in organic solvents, facilitating subsequent reaction and purification steps.

  • Protection: It prevents unwanted side reactions at the N1 position during the C3-functionalization step.

A standard and high-yielding procedure for the N-acetylation of 7-azaindole involves the use of acetic anhydride.[5]

Experimental Protocol: Synthesis of 1-Acetyl-7-azaindole

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
7-AzaindoleC₇H₆N₂118.1410.0 g0.0846
Acetic AnhydrideC₄H₆O₃102.0912.9 mL0.136
PyridineC₅H₅N79.108.2 mL0.101
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
Saturated NaHCO₃ (aq)--100 mL-
Brine--50 mL-
Anhydrous MgSO₄----

Procedure:

  • To a solution of 7-azaindole (1.0 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).

  • Slowly add acetic anhydride (1.1 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford 1-acetyl-7-azaindole as a solid.

Expected Yield: >90%[6]

Causality Behind Experimental Choices:

  • Pyridine: Acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion. It also serves as a nucleophilic catalyst.

  • 0 °C to Room Temperature: The initial cooling helps to control the exothermicity of the acylation reaction. Allowing the reaction to warm to room temperature provides sufficient energy for the reaction to proceed to completion in a reasonable timeframe.

  • Aqueous Work-up with NaHCO₃: This step is crucial to neutralize any remaining acetic anhydride and acetic acid, and to remove the pyridine catalyst.

G cluster_0 N-Acetylation of 7-Azaindole 7-Azaindole 7-Azaindole 1-Acetyl-7-azaindole 1-Acetyl-7-azaindole 7-Azaindole->1-Acetyl-7-azaindole Ac₂O, Pyridine DCM, 0°C to RT

Figure 2: Reaction scheme for the N-acetylation of 7-azaindole.

Step 2: Regioselective C3-Cyanation of 1-Acetyl-7-azaindole

With the N1-position protected, the next critical transformation is the introduction of the carbonitrile at the C3 position. The electron-rich nature of the pyrrole ring in the 1-acetyl-7-azaindole intermediate makes it susceptible to electrophilic attack, with the C3 position being the most nucleophilic.

Several methods can be envisioned for this cyanation. A modern and highly effective approach is the direct electrophilic cyanation using a reagent such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid catalyst.[7] This method is advantageous due to its operational simplicity and the use of a stable, less toxic cyanating agent.

Experimental Protocol: Synthesis of this compound

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
1-Acetyl-7-azaindoleC₉H₈N₂O160.1710.0 g0.0624
NCTSC₁₄H₁₂N₂O₂S272.3220.4 g0.0749
Boron Trifluoride Etherate (BF₃·OEt₂)(C₂H₅)₂O·BF₃141.939.4 mL0.0749
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96250 mL-
Saturated NaHCO₃ (aq)--150 mL-
Brine--75 mL-
Anhydrous Na₂SO₄----

Procedure:

  • To a solution of 1-acetyl-7-azaindole (1.0 eq) in anhydrous 1,2-dichloroethane under a nitrogen atmosphere, add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 eq).

  • Cool the mixture to 0 °C and add boron trifluoride etherate (BF₃·OEt₂) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with dichloromethane (3 x 75 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Mechanistic Rationale:

The Lewis acid, BF₃·OEt₂, activates the NCTS reagent, generating a highly electrophilic cyanating species. This electrophile is then attacked by the electron-rich C3 position of the 1-acetyl-7-azaindole. Subsequent rearomatization of the pyrrole ring yields the desired product.

G cluster_1 C3-Cyanation of 1-Acetyl-7-azaindole 1-Acetyl-7-azaindole 1-Acetyl-7-azaindole This compound This compound 1-Acetyl-7-azaindole->this compound NCTS, BF₃·OEt₂ DCE, 0°C to RT

Figure 3: Reaction scheme for the C3-cyanation.

Alternative C3-Functionalization Strategy: Vilsmeier-Haack Formylation and Subsequent Cyanation

An alternative, albeit longer, route to the target compound involves an initial Vilsmeier-Haack formylation of 1-acetyl-7-azaindole to introduce a formyl group at the C3 position. This reaction typically employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The resulting 1-acetyl-7-azaindole-3-carbaldehyde can then be converted to the nitrile. This conversion can be achieved through various methods, such as reaction with hydroxylamine followed by dehydration. While a viable route, the direct cyanation is generally more step-economical.

Characterization and Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Analytical Data:

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR Peaks corresponding to the acetyl protons, and aromatic protons of the 7-azaindole core.
¹³C NMR Peaks corresponding to the acetyl carbonyl, the nitrile carbon, and the aromatic carbons.
Mass Spec (ESI) [M+H]⁺ at m/z = 186.06
Purity (HPLC) >95%

Conclusion

The synthesis of this compound presented herein provides a reliable and efficient pathway to a highly valuable building block for drug discovery. The strategic N-acetylation followed by a direct C3-cyanation represents a modern and step-economical approach. The mechanistic insights provided for each step are intended to empower researchers to troubleshoot and adapt these procedures for their specific research needs. The versatility of the C3-carbonitrile opens up a vast chemical space for the development of novel 7-azaindole-based therapeutics.

References

  • Ueda, M., & Nagasawa, K. (2011). Lewis acid catalyzed direct cyanation of indoles and pyrroles with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). Organic Letters, 13(20), 5608-5611. [Link]

  • BenchChem. (2025). The Strategic Utility of 1-Acetyl-7-azaindole in Modern Organic Synthesis: A Technical Guide.
  • BenchChem. (2025). Technical Support Center: 1-Acetyl-7-azaindole Synthesis.
  • BenchChem. (2025). Synthesis of 1-Acetyl-7-azaindole from 7-Azaindole.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Minakata, S. (2012). Synthesis of Azaindoles. Progress in Chemistry, 24(10), 1974-1982.
  • Guillaumet, G., & Akssira, M. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Mini-Reviews in Organic Chemistry, 1(3), 255-273.
  • Daugan, A., et al. (2007). The discovery of potent and selective 7-azaindole based inhibitors of protein kinase B (Akt). Bioorganic & Medicinal Chemistry Letters, 17(16), 4346-4350.

Sources

1-Acetyl-7-azaindole-3-carbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Acetyl-7-azaindole-3-carbonitrile: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By leveraging established principles of organic chemistry and drawing comparisons to the well-studied 7-azaindole scaffold, this document serves as a critical resource for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, spectroscopic profile, a proposed synthetic pathway with detailed experimental protocols, and its potential applications.

The Significance of the 7-Azaindole Scaffold

The 7-azaindole core is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine system and act as a bioisostere for indole.[1] This unique bicyclic aromatic heterocycle contains both a hydrogen-bond donor and acceptor, allowing for favorable interactions with a wide array of biological targets.[2] Consequently, 7-azaindole derivatives have been successfully incorporated into numerous therapeutic agents, particularly as kinase inhibitors in oncology.[1][3][4] The introduction of an acetyl group at the N-1 position and a nitrile group at the C-3 position, as in this compound, modulates the electronic properties and synthetic utility of the core structure, opening new avenues for drug design and development.[5]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. Below is a summary of its key identifiers and predicted properties.

PropertyValueSource
Molecular Formula C10H7N3OPubChem[6]
Molecular Weight 185.18 g/mol BOC Sciences[7]
Monoisotopic Mass 185.05891 DaPubChem[6]
IUPAC Name 1-acetylpyrrolo[2,3-b]pyridine-3-carbonitrilePubChem[6]
Canonical SMILES CC(=O)N1C=C(C2=C1N=CC=C2)C#NBOC Sciences[7]
InChI Key NPAWPECQIJLNCD-UHFFFAOYSA-NPubChem[6]
CAS Number 860362-11-4BOC Sciences[7]
Predicted XlogP 0.9PubChem[6]
Predicted Hydrogen Bond Acceptor Count 3PubChem
Predicted Hydrogen Bond Donor Count 0PubChem
Predicted Rotatable Bond Count 1PubChem

Note: Some properties are predicted based on computational models due to the limited availability of experimental data for this specific compound.

Molecular Structure

The structure of this compound is characterized by the fusion of a pyridine and a pyrrole ring, with an acetyl group attached to the nitrogen of the pyrrole ring and a nitrile group at the 3-position.

Caption: Figure 1. Chemical Structure of this compound.

Spectroscopic Profile

¹H and ¹³C NMR Spectroscopy

The N-acetylation is expected to cause a downfield shift of the protons on the pyrrole ring compared to the parent 7-azaindole.[8] The electron-withdrawing nature of the nitrile group at C-3 will further influence the chemical shifts of adjacent protons.

Predicted ¹H NMR Data (in CDCl₃, relative to TMS):

  • ~2.8 ppm (s, 3H): Protons of the acetyl methyl group.

  • ~7.3-7.5 ppm (dd, 1H): H-5 proton.

  • ~8.0-8.2 ppm (d, 1H): H-4 proton.

  • ~8.4-8.6 ppm (d, 1H): H-6 proton.

  • ~8.7-8.9 ppm (s, 1H): H-2 proton.

Predicted ¹³C NMR Data (in CDCl₃):

  • ~24 ppm: Acetyl methyl carbon.

  • ~115 ppm: Nitrile carbon (C≡N).

  • ~95 ppm: C-3 carbon.

  • Aromatic region (110-150 ppm): Remaining carbons of the azaindole core.

  • ~168 ppm: Carbonyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl and nitrile functional groups.

  • ~2230-2210 cm⁻¹: C≡N stretching vibration of the nitrile group.

  • ~1710-1680 cm⁻¹: C=O stretching vibration of the N-acetyl group.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z = 185. The fragmentation pattern would be expected to include the loss of the acetyl group (M-42) and other characteristic fragments.

Synthesis and Purification

The most direct route for the synthesis of this compound is the N-acetylation of 7-azaindole-3-carbonitrile. This reaction requires careful control of conditions to favor N-acetylation over potential side reactions at the C-3 position.[9][10]

G start 7-Azaindole-3-carbonitrile in Anhydrous DCM reagents Triethylamine (Base) Acetic Anhydride start->reagents 1. Add Base reaction Reaction at 0°C to RT reagents->reaction 2. Add Acetylating Agent workup Aqueous Workup (Quench, Wash, Dry) reaction->workup 3. Reaction Monitoring & Quenching purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Figure 2. Proposed Synthetic Workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-azaindole-3-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir. The base is crucial to neutralize the acetic acid formed during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Lowering the temperature helps to control the reaction rate and can improve selectivity for N-acetylation over C-acetylation.[9]

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution while stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Troubleshooting and Optimization
  • Side Products: The primary impurity is often the unreacted starting material, 7-azaindole-3-carbonitrile. In some cases, C-3 acetylation can occur if the position is not already substituted, though this is not a concern for the proposed synthesis. Over-acetylation is also a possibility, though less likely under these conditions.[10]

  • Hydrolysis: The N-acetyl group can be susceptible to hydrolysis under acidic or basic conditions, especially during workup. It is important to perform the aqueous workup efficiently and avoid prolonged exposure to strong acids or bases.[9]

Chemical Reactivity and Stability

The reactivity of this compound is governed by its functional groups and the electronic nature of the azaindole ring system.

Caption: Figure 3. Key Reactive Sites on this compound.

  • N-Acetyl Group: The acetyl group is an electron-withdrawing group that deactivates the pyrrole ring towards electrophilic substitution. It can be removed under hydrolytic conditions (acidic or basic) to regenerate the parent 7-azaindole-3-carbonitrile.

  • Nitrile Group: The nitrile group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions or act as a nucleophile after deprotonation of the adjacent C-2 proton under strong basic conditions.

  • Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, it can undergo nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen, especially if a good leaving group is present. Functionalization of the pyridine ring can also be achieved via the N-oxide.[11]

  • Stability: The compound is expected to be a stable solid under standard laboratory conditions. However, it should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents to prevent degradation.

Applications in Research and Drug Discovery

This compound is a valuable building block for the synthesis of more complex molecules. The functional groups present offer multiple handles for further chemical modification.

  • Fragment-Based Drug Discovery (FBDD): The 7-azaindole scaffold is a popular fragment in FBDD campaigns due to its favorable properties for target binding.[1]

  • Kinase Inhibitors: As previously mentioned, the 7-azaindole core is a key component of many kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor or be used as a synthetic handle to introduce other functionalities to probe the active site of kinases.[4]

  • Lead Optimization: The acetyl group can be used as a protecting group for the pyrrole nitrogen, allowing for selective reactions at other positions on the molecule. Its removal can be a key step in the final stages of a synthetic sequence.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on the related compound 7-azaindole-3-carbonitrile, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a synthetically versatile platform for the development of novel chemical entities with potential therapeutic applications. This guide provides a foundational understanding of its properties, a practical approach to its synthesis, and an overview of its potential reactivity and applications. As research into 7-azaindole derivatives continues to expand, compounds like this will undoubtedly play a crucial role in the future of drug discovery.

References

  • Azaindoles have been identified as important structures with various biological activities in medicinal chemistry, including use as kinase inhibitors and cytotoxic agents. (Source: PubMed, "7-Azaindole Analogues as Bioactive Agents and Recent Results")
  • The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its first synthesis reported in 1955.
  • 7-Azaindole derivatives, such as 5-Bromo-7-azaindole, are valuable intermediates in modern drug discovery, serving as key building blocks for the synthesis of active pharmaceutical ingredients.
  • Novel 7-azaindole derivatives have been discovered as selective covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma. (Source: ACS Publications, "Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma | Journal of Medicinal Chemistry")
  • 7-Azaindoles are the most frequently used among azaindoles in drug discovery and have found widespread applications in the design of kinase inhibitors. (Source: PharmaBlock, "Azaindoles in Medicinal Chemistry")
  • PubChem entry for 1-Acetyl-7-azaindole provides computed properties such as molecular weight and formula. (Source: PubChem, "1-Acetyl-7-azaindole | C9H8N2O | CID 12284393")
  • Supporting information from a Royal Society of Chemistry publication provides experimental details and characterization data for various indole derivatives.
  • The synthesis of 1-Acetyl-7-azaindole is typically achieved through the N-acetylation of 7-azaindole using acetic anhydride in the presence of a base. (Source: BenchChem, "Technical Support Center: 1-Acetyl-7-azaindole Synthesis")
  • PubChem Lite entry for this compound provides its molecular formula, SMILES, and InChI key. (Source: PubChemLite, "this compound (C10H7N3O)")
  • BOC Sciences lists this compound with its CAS number, molecular weight, and molecular formula. (Source: Labshake, "this compound by BOC Sciences")
  • The PubChem entry for 7-acetyl-1H-indole-3-carbonitrile provides its chemical and physical properties. (Source: PubChem, "7-acetyl-1H-indole-3-carbonitrile | C11H8N2O | CID 149075235")
  • Research Scientific is a supplier of this compound. (Source: Research Scientific, "this compound")
  • A technical guide on the spectroscopic profile of 1-Acetyl-7-azaindole provides expected NMR, IR, and MS data based on established principles. (Source: BenchChem, "Spectroscopic Profile of 1-Acetyl-7-azaindole: A Technical Guide")
  • A dissertation on the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile as a starting material. (Source: RosDok, "Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile")
  • A review on the synthesis and reactivity of 7-azaindoles, including the functionalization of the pyridine ring via N-oxide. (Source: Bentham Science, "Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)")
  • A review summarizing useful methods to synthesize various kinds of azaindoles. (Source: "Synthesis of Azaindoles")
  • Safety information for 7-Azaindole-3-carbonitrile indicates it is classified as an acute toxicant and skin/eye irritant. (Source: Sigma-Aldrich, "7-Azaindole-3-carbonitrile = 95 4414-89-5")
  • The Organic Chemistry Portal provides recent literature on the synthesis of azaindoles. (Source: Organic Chemistry Portal, "Azaindole synthesis")
  • A study on the mechanism of Rh(III)-catalyzed 7-azaindole synthesis highlights the role of a silver additive. (Source: PMC - NIH, "Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive")
  • A review on the synthesis and reactivity of 7-azaindole highlights its special structure containing a hydrogen-bond donor and acceptor, making it interesting for pharmacological applications. (Source: ResearchGate, "Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)")
  • Low yields in the N-acetylation of 7-azaindole are often due to competing C-3 acetylation.
  • The 1H NMR spectrum of the parent compound, 7-Azaindole, is available for comparison. (Source: ChemicalBook, "7-Azaindole (271-63-6) 1H NMR spectrum")
  • A review presenting research into the chemistry of 7-azaindole over the last two decades, including new synthetic methods and reactivity of derivatives. (Source: ResearchGate, "Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)")

Sources

An In-Depth Technical Guide to 1-Acetyl-7-azaindole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-Acetyl-7-azaindole-3-carbonitrile (CAS Number: 860362-11-4), a heterocyclic compound of significant interest in medicinal chemistry. The 7-azaindole scaffold is a privileged structure, renowned for its role in the development of potent kinase inhibitors and other therapeutic agents due to its bioisosteric relationship with purine systems.[1][2] This document details the strategic synthesis, physicochemical properties, spectroscopic characterization, and the scientific rationale for its application in drug discovery programs. We will explore the nuanced roles of the N-1 acetyl and C-3 carbonitrile functionalities, offering field-proven insights into the compound's reactivity, potential biological activity, and its utility as a versatile chemical intermediate.

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in modern medicinal chemistry. Its structural similarity to the adenine core of ATP allows it to form key hydrogen bonding interactions within the hinge region of many protein kinases, making it a highly successful scaffold for inhibitor design.[2][3] This has led to the development of numerous clinical candidates and FDA-approved drugs.[4]

The strategic modification of this core scaffold is a critical aspect of lead optimization. The introduction of an acetyl group at the N-1 position and a carbonitrile at the C-3 position, yielding this compound, is not arbitrary. These modifications serve to:

  • Modulate Hinge-Binding: The N-1 acetyl group removes the hydrogen bond donor capability of the pyrrole NH, which can be a deliberate strategy to alter kinase selectivity or to target enzymes where this interaction is not required.[5]

  • Enhance Physicochemical Properties: The acetyl and carbonitrile groups can influence solubility, metabolic stability, and cell permeability.

  • Provide Synthetic Handles: The carbonitrile group is a versatile functional group that can be further elaborated into other functionalities, such as amines or tetrazoles, enabling library synthesis and structure-activity relationship (SAR) studies.

This guide will provide the technical foundation necessary for researchers to synthesize, characterize, and strategically deploy this valuable molecule in their research endeavors.

Physicochemical and Structural Properties

A summary of the key chemical identifiers and predicted properties for this compound is presented below.

PropertyValueSource
CAS Number 860362-11-4[5]
Molecular Formula C₁₀H₇N₃O[1]
Molecular Weight 185.18 g/mol [1]
IUPAC Name 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile[1]
Canonical SMILES CC(=O)N1C=C(C2=C1N=CC=C2)C#N[1]
Monoisotopic Mass 185.05891 Da[1]
Predicted XlogP 0.9[1]
Appearance Expected to be a solidInferred

Synthesis and Experimental Protocols

The synthesis of this compound is most logically approached via a two-step sequence starting from commercially available precursors. The strategy involves the initial construction of the 7-azaindole-3-carbonitrile core, followed by a selective N-acetylation.

Step 1: Synthesis of 7-Azaindole-3-carbonitrile (Precursor)

The precursor, 7-azaindole-3-carbonitrile, can be synthesized from 5-amino-1-substituted-1H-pyrrole-3-carbonitriles, which serve as versatile building blocks.[6] This methodology provides a reliable route to the core heterocyclic system.

Step 2: N-Acetylation of 7-Azaindole-3-carbonitrile

This protocol is adapted from established procedures for the N-acetylation of 7-azaindole and related heterocycles.[7] The primary challenge in the acylation of the 7-azaindole ring is controlling the regioselectivity. The C-3 position is electron-rich and susceptible to electrophilic attack, which can lead to competing C-3 acetylation.[8] However, starting with the 3-carbonitrile substituted precursor effectively blocks this position, directing the acetylation to the desired N-1 position.

Reaction Scheme:

Caption: N-acetylation of 7-azaindole-3-carbonitrile.

Detailed Protocol:

  • Reaction Setup: To a solution of 7-azaindole-3-carbonitrile (1.0 eq) in an appropriate aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add pyridine (2.0-3.0 eq) as a base and catalyst. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acetylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution. The slow addition and low temperature help to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure solid.

Workflow Diagram:

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Dissolve 7-Azaindole-3-carbonitrile and Pyridine in DCM B Cool to 0°C A->B C Add Acetic Anhydride dropwise B->C D Stir at RT (4-12h) C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash with Brine, Dry (Na₂SO₄) F->G H Concentrate in vacuo G->H I Purify by Flash Chromatography H->I J Isolate Pure Product I->J

Caption: General workflow for the synthesis of the target compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR is expected to show a characteristic singlet for the acetyl methyl group protons around δ 2.7 ppm.[9] The aromatic protons on the pyrrolo[2,3-b]pyridine core will appear in the region of δ 7.2-8.5 ppm. The N-acetylation causes a downfield shift of the pyrrole protons (H-2) compared to the parent 7-azaindole.[9]

  • ¹³C NMR: The carbon NMR will display a signal for the acetyl carbonyl carbon around δ 168-170 ppm and the methyl carbon around δ 24 ppm. The nitrile carbon (C≡N) is expected to appear in the range of δ 115-120 ppm.

AssignmentPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
Acetyl CH₃~2.7 (s, 3H)~24
Acetyl C=O-~169
C3-CN-~117
Aromatic Protons7.2 - 8.5 (m)100 - 150
Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)
C≡N (Nitrile)2220 - 2240 (sharp, medium)
C=O (Amide Carbonyl)1700 - 1720 (strong)
C-H (Aromatic)3000 - 3100 (medium)
C-H (Aliphatic)2850 - 3000 (medium)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

IonExpected m/z
[M+H]⁺186.0662
[M+Na]⁺208.0481

Reactivity and Application in Drug Discovery

Chemical Reactivity

This compound is a versatile intermediate. The N-acetyl group can be removed under basic or acidic conditions to regenerate the N-H if required for biological activity or further functionalization. The C-3 carbonitrile is a key functional handle for a variety of chemical transformations, including:

  • Reduction: Reduction of the nitrile to a primary amine provides a site for amide coupling or other modifications.

  • Hydrolysis: Hydrolysis of the nitrile can yield a carboxylic acid.

  • Cycloadditions: The nitrile can participate in cycloaddition reactions to form heterocycles such as tetrazoles, which are often used as carboxylic acid bioisosteres in medicinal chemistry.

Logical Relationship Diagram:

Reactivity_and_Applications A This compound B Kinase Inhibitor Scaffolds A->B C Modulation of Physicochemical Properties A->C D Versatile Synthetic Intermediate A->D E N-1 Acetyl Group: - Blocks H-bond donor - Alters selectivity B->E Rationale F C-3 Carbonitrile Group: - Synthetic handle - Can be converted to other groups D->F Utility

Caption: Interplay of structure, properties, and applications.

Rationale in Drug Discovery

The 7-azaindole scaffold is a well-established "hinge-binder" for protein kinases.[3] The design of this compound is a strategic choice for several reasons:

  • Targeting Atypical Kinases: While many kinases rely on the N-H hydrogen bond donor, some do not. The N-acetylation allows for the targeting of these atypical kinases, potentially leading to greater selectivity.

  • Fragment-Based Drug Discovery (FBDD): This molecule can serve as a starting fragment in an FBDD campaign. The core provides an initial binding interaction, and the C-3 nitrile allows for systematic elaboration to explore and optimize interactions with the target protein.

  • Improving Drug-like Properties: The introduction of the acetyl and nitrile groups can fine-tune properties such as solubility and metabolic stability, which are critical for developing a successful drug candidate.[2] For instance, the 7-azaindole core has been successfully utilized in the development of PI3K inhibitors, and modifications at various positions are key to achieving potency and selectivity.[12]

Conclusion

This compound is a strategically designed molecule with significant potential for researchers in drug discovery and organic synthesis. Its synthesis is achievable through a logical two-step process, and its unique combination of a modified hinge-binding motif and a versatile synthetic handle at the C-3 position makes it a valuable tool for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide provides the foundational knowledge for its synthesis, characterization, and rational application in advanced research programs.

References

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. [Link]

  • Excited-State Proton Transfer in 3-Cyano-7-azaindole: From Aqueous Solution to Ice. (2018). ACS Publications. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). ACS Publications. [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. [Link]

  • The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. (n.d.). Autechaux. [Link]

  • Synthesis of Azaindoles. (n.d.). Chinese Journal of Chemistry. [Link]

  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. (2023). RSC Publishing. [Link]

  • An effective procedure for the acylation of azaindoles at C-3. (2002). PubMed. [Link]

  • This compound (C10H7N3O). (n.d.). PubChemLite. [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (n.d.). National Institutes of Health. [Link]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. (n.d.). National Institutes of Health. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). National Institutes of Health. [Link]

  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. (n.d.). PubMed. [Link]

  • Azaindole Therapeutic Agents. (n.d.). National Institutes of Health. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (n.d.). National Institutes of Health. [Link]

  • Examples of 7-azaindole derivatives showing the significance of... (n.d.). ResearchGate. [Link]

  • 1-Acetyl-7-azaindole. (n.d.). PubChem. [Link]

  • An Effective Procedure for the Acylation of Azaindoles at C‐3. (2003). Sci-Hub. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025). ResearchGate. [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (n.d.). ACS Publications. [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. (2025). ResearchGate. [Link]

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1-Acetyl-7-azaindole-3-carbonitrile mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-Acetyl-7-azaindole-3-carbonitrile

Foreword: A Note on Scientific Rationale

The 7-azaindole scaffold is a well-established "privileged structure" in medicinal chemistry, renowned for its role in a multitude of clinically successful therapeutic agents.[1][2] Its bioisosteric resemblance to the purine core of ATP has made it a cornerstone for the design of kinase inhibitors.[3][4] This guide delves into the specific derivative, this compound. As specific literature for this exact compound is limited, this document serves as a technical whitepaper, synthesizing established principles of 7-azaindole pharmacology with a forward-looking analysis of its unique structural modifications.[5] We will propose a putative mechanism of action grounded in extensive data on related analogs and outline a rigorous, multi-tiered experimental strategy for its validation.

The 7-Azaindole Core: An ATP-Mimetic Powerhouse

The utility of the 7-azaindole scaffold stems from its ability to mimic adenine and engage the hinge region of the ATP-binding pocket of protein kinases.[1][3] This interaction is canonical: the pyridine N7 atom acts as a hydrogen bond acceptor, while the pyrrole N1-H serves as a hydrogen bond donor.[6] This bidentate hydrogen bond formation provides a stable anchor for the inhibitor, making it a highly effective and versatile starting point for inhibitor design.[2][3] Dozens of inhibitors targeting a wide array of kinases—including BRAF, ABL, SRC, JAK, and ALK—have been developed from this core, underscoring its broad applicability in oncology and inflammation.[4][7][8]

Canonical Hinge-Binding Mechanism

The foundational mechanism for most 7-azaindole-based kinase inhibitors is competitive inhibition at the ATP-binding site.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor 7-Azaindole Inhibitor (General) hinge Hinge Region (e.g., Leu, Glu) gatekeeper Gatekeeper Residue back_pocket Hydrophobic Back Pocket azaindole 7-Azaindole Core azaindole->hinge Bidentate H-Bonds (N1-H Donor, N7 Acceptor) azaindole->gatekeeper substituent R-Group (Selectivity) substituent->back_pocket Van der Waals / Hydrophobic Interactions

Caption: Canonical hinge-binding mode of a generic 7-azaindole kinase inhibitor.

Structural Dissection of this compound

The title compound introduces two critical modifications to the parent scaffold, each poised to dramatically alter its biological activity compared to first-generation 7-azaindole inhibitors.

The N1-Acetyl Group: A Paradigm Shift in Binding

The most significant modification is the acetylation at the N1 position. This chemical change blocks the crucial hydrogen bond-donating capability of the pyrrole N1-H.[5] This single alteration necessitates a departure from the canonical binding mode. Instead of serving as an anchor, the N1-acetyl group could:

  • Induce a "Flipped" Binding Mode: The molecule may rotate within the active site, utilizing other parts of the scaffold or substituents to form key interactions. Some 7-azaindole inhibitors are known to adopt alternative or "flipped" binding orientations.[3]

  • Engage in Novel Interactions: The acetyl carbonyl oxygen is a hydrogen bond acceptor and could form a new hydrogen bond with a different residue in the ATP pocket, such as a backbone N-H from the hinge or a nearby amino acid side chain.

  • Impose Steric Constraints: The acetyl group may sterically hinder binding to kinases that have a narrow ATP-binding cleft, thereby conferring a unique selectivity profile.

The C3-Carbonitrile Moiety: A Vector for Potency and Selectivity

The carbonitrile group at the C3 position is a small, rigid, and polar substituent. In drug design, nitriles are often used to:

  • Form Hydrogen Bonds: The nitrogen atom can act as a hydrogen bond acceptor with residues in a solvent-exposed region or a deeper pocket.

  • Engage in Dipole-Dipole Interactions: The strong dipole of the nitrile can favorably interact with polar residues.

  • Occupy Small Pockets: Its linear geometry allows it to probe narrow channels or pockets within the active site that bulkier groups cannot access.

Putative Mechanism of Action: A Hypothesis

Based on the structural analysis, the primary hypothesis is that This compound functions as a kinase inhibitor, but through a non-canonical binding mode dictated by the N1-acetyl group. Its mechanism is likely still ATP-competitive, but its selectivity profile will differ significantly from N1-H 7-azaindoles. The C3-carbonitrile likely contributes to potency by forming specific interactions within a sub-pocket of its target kinase(s).

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor This compound hinge_acceptor Hinge Region (H-Bond Acceptor) hinge_donor Hinge Region (H-Bond Donor) sub_pocket Selectivity Pocket azaindole_core 7-Azaindole Core (N7) azaindole_core->hinge_donor H-Bond (Acceptor) acetyl_group N1-Acetyl Group (Carbonyl Oxygen) acetyl_group->hinge_acceptor H-Bond (Acceptor) nitrile_group C3-Carbonitrile nitrile_group->sub_pocket Polar / H-Bond Interaction

Caption: Hypothesized non-canonical binding of this compound.

Potential kinase families that could be targeted include those where alternative binding modes are tolerated or where a nearby hydrogen bond donor can interact with the acetyl carbonyl. This could include certain members of the CMGC (CDK, MAPK, GSK3, CLK) or TK (Tyrosine Kinase) families.

Experimental Workflow for Mechanism of Action (MOA) Elucidation

A systematic, multi-stage approach is required to validate the hypothesized MOA. This process serves as a self-validating system, where each stage builds upon the last to create a comprehensive and trustworthy data package.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Confirmation cluster_3 Phase 4: Definitive Structural Biology A Broad Kinase Screening (e.g., KINOMEscan®, 400+ kinases) B Hit Identification (Binding % Inhibition > 90% @ 1µM) A->B C IC50 Determination (Dose-response enzymatic assays) B->C D Binding Affinity Measurement (SPR or ITC) C->D E Cellular Proliferation Assays (e.g., MTT, CellTiter-Glo) D->E F Target Engagement Assay (e.g., CETSA®, NanoBRET™) E->F G Phospho-Protein Western Blot (Downstream signaling) F->G H Co-crystallization Trials (Target Kinase + Compound) G->H I X-ray Diffraction & Structure Solution H->I MOA_Confirmed Mechanism of Action Elucidated I->MOA_Confirmed MOA Confirmed

Caption: A comprehensive workflow for elucidating the mechanism of action.

Phase 1: Unbiased Target Identification
  • Protocol: Broad-Panel Kinase Screen (e.g., DiscoveRx KINOMEscan®)

    • Objective: To identify potential kinase targets from a large, unbiased panel.

    • Method: The compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of over 400 kinases. The assay measures the ability of the compound to displace a ligand from the kinase active site.

    • Data Output: Percentage inhibition for each kinase.

    • Causality: This initial screen casts the widest possible net to avoid bias and uncover both expected and unexpected interactions. Hits are typically defined as kinases showing >90% inhibition.

Phase 2: Quantitative Biochemical Validation
  • Protocol: IC₅₀ Determination via Enzymatic Assay

    • Objective: To quantify the potency of the compound against the primary hits from Phase 1.

    • Method: A dose-response curve is generated by incubating the purified kinase enzyme with its specific substrate and varying concentrations of the inhibitor. Activity is measured (e.g., via luminescence for ATP consumption or fluorescence for product formation).

    • Data Output: A sigmoidal dose-response curve from which the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

    • Causality: This step validates the initial screening hits and provides a quantitative measure of potency, allowing for the ranking of targets.

Target Kinase (Hypothetical)% Inhibition @ 1µMIC₅₀ (nM)
Kinase A98%25
Kinase B95%80
Kinase C75%450
Kinase D30%>10,000
Phase 3: Cellular Target Engagement and Functional Effects
  • Protocol: Cellular Thermal Shift Assay (CETSA®)

    • Objective: To confirm that the compound binds to its intended target protein within a live cell.

    • Method: Cells are treated with the compound or a vehicle control. The cells are then heated across a temperature gradient. The principle is that a ligand-bound protein is stabilized and will denature and precipitate at a higher temperature than the unbound protein. Remaining soluble protein is quantified by Western blot or mass spectrometry.

    • Data Output: A thermal shift (ΔT) indicating target engagement.

    • Causality: This is a critical step to bridge the gap between biochemical potency and cellular activity. It proves the compound reaches and interacts with its target in the complex milieu of the cell.

  • Protocol: Phospho-Protein Western Blot

    • Objective: To verify that target engagement leads to the inhibition of the kinase's signaling pathway.

    • Method: Treat relevant cell lines with the compound and stimulate the pathway of interest. Lyse the cells and perform a Western blot using antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase.

    • Data Output: A dose-dependent decrease in the phosphorylation of the substrate protein.

    • Causality: This provides functional evidence of target inhibition and confirms the compound's intended effect on cellular signaling.

Phase 4: Definitive Structural Elucidation
  • Protocol: X-ray Co-crystallography

    • Objective: To obtain a high-resolution 3D structure of the compound bound to its target kinase.

    • Method: The purified kinase protein is incubated with a molar excess of the compound and subjected to crystallization screening. Suitable crystals are diffracted with X-rays to generate an electron density map, into which the protein-inhibitor complex is modeled.

    • Data Output: A PDB (Protein Data Bank) file containing the atomic coordinates of the complex.

    • Causality: This is the ultimate validation of the mechanism of action. It provides irrefutable evidence of the binding mode, confirms the specific interactions hypothesized in Section 3, and explains the structural basis for the compound's potency and selectivity.

Conclusion and Future Directions

This compound is a rationally designed molecule that leverages the privileged 7-azaindole scaffold while introducing key modifications to achieve a potentially novel pharmacology. The N1-acetylation strategy forces a departure from canonical hinge binding, creating an opportunity for new selectivity profiles against protein kinases. The proposed workflow provides a robust, logical, and technically sound pathway to fully elucidate its mechanism of action, from initial target identification to definitive structural confirmation. The insights gained from such studies would not only define the therapeutic potential of this specific molecule but also enrich the broader understanding of kinase inhibitor design.

References

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An In-depth Technical Guide to the Derivatives of 1-Acetyl-7-azaindole-3-carbonitrile: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its role in a multitude of biologically active compounds, most notably as kinase inhibitors.[1][2] This guide delves into the nuanced chemistry of a specific, highly functionalized derivative: 1-Acetyl-7-azaindole-3-carbonitrile. We will explore the strategic rationale behind its design, dissect plausible synthetic routes, and illuminate the chemical reactivity that opens avenues for a diverse array of second-generation derivatives. Furthermore, this document will provide insights into the potential therapeutic applications, particularly in the realm of kinase inhibition, by drawing upon established structure-activity relationships (SAR) for the broader 7-azaindole class. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

The Strategic Importance of the this compound Scaffold

The unique arrangement of functional groups on the this compound core is not arbitrary; each component serves a distinct and synergistic purpose in the context of drug design.

  • The 7-Azaindole Core: As a bioisostere of purine and indole, the 7-azaindole nucleus is exceptionally adept at forming key interactions with biological targets.[3] In the context of protein kinases, it frequently acts as a hinge-binding motif, forming two crucial hydrogen bonds with the kinase hinge region, a characteristic that anchors the inhibitor in the ATP-binding pocket.[2]

  • The 1-Acetyl Group: The acetylation of the N1 position of the 7-azaindole ring serves multiple strategic functions. Primarily, it can act as a protecting group during synthesis, preventing unwanted side reactions at the nitrogen.[4] However, its role extends beyond mere protection. The acetyl group modulates the electronic properties of the heterocyclic system and can influence the molecule's conformation, potentially fine-tuning its binding affinity and selectivity for a target kinase.[3] While the N1-H of an unsubstituted 7-azaindole often acts as a hydrogen bond donor, the acetyl group removes this capability, forcing alternative binding modes or enabling interactions with different regions of the active site.

  • The 3-Carbonitrile Group: The introduction of a nitrile group at the C3 position is a well-established strategy in medicinal chemistry. The nitrile group is a versatile synthetic handle, amenable to a wide range of chemical transformations. It is also a potent electron-withdrawing group, which can significantly influence the reactivity of the azaindole ring. From a pharmacodynamic perspective, the nitrile can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, or serve as a bioisosteric replacement for other functional groups like halogens or a carbonyl group.[5] Its presence can also improve metabolic stability and other pharmacokinetic properties.[5]

Synthesis of the Core Scaffold and its Derivatives

While specific literature detailing a one-pot synthesis of this compound is scarce, a robust synthetic strategy can be devised based on established methodologies for the functionalization of the 7-azaindole ring. The most logical approach involves a two-step sequence: C3-cyanation followed by N1-acetylation.

Proposed Synthesis of this compound

A plausible synthetic workflow is outlined below. This protocol is a composite of established procedures for similar heterocyclic systems and should be optimized for this specific substrate.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 7-Azaindole-3-carbonitrile

  • Halogenation: To a solution of 7-azaindole in a suitable solvent (e.g., DMF), add N-bromosuccinimide (NBS) portion-wise at 0°C. The reaction is monitored by TLC until the starting material is consumed. The rationale for this step is the introduction of a good leaving group at the electron-rich C3 position.

  • Cyanation: The crude 3-bromo-7-azaindole is then subjected to a nucleophilic substitution with a cyanide source, such as sodium cyanide or copper(I) cyanide, in a polar aprotic solvent like DMF or DMSO at an elevated temperature. This step introduces the nitrile functionality.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The product is purified by column chromatography.

Step 2: Synthesis of this compound

  • Acetylation: 7-Azaindole-3-carbonitrile is dissolved in a suitable solvent (e.g., dichloromethane or THF) and treated with acetic anhydride in the presence of a base such as triethylamine or pyridine. The base scavenges the acetic acid byproduct.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated. The final product is purified by recrystallization or column chromatography.

Quantitative Data Summary (Hypothetical)

StepReactantsReagentsSolventTemp (°C)Time (h)Yield (%)
17-Azaindole1. NBS 2. NaCNDMF0 then 1002 then 1260-70
27-Azaindole-3-carbonitrileAcetic Anhydride, PyridineDCM25485-95
Derivatization Strategies

The this compound scaffold is a versatile platform for further chemical modifications, primarily targeting the nitrile group.

Caption: Key derivatization pathways from the 3-carbonitrile group.

  • Hydrolysis to Amide and Carboxylic Acid: The nitrile can be partially hydrolyzed to the corresponding 3-carboxamide derivative under controlled basic conditions (e.g., using hydrogen peroxide). Complete hydrolysis to the 3-carboxylic acid can be achieved under more stringent acidic or basic conditions. These derivatives are valuable as they can engage in different hydrogen bonding patterns with target proteins.

  • Conversion to Tetrazole: The nitrile can undergo a [2+3] cycloaddition reaction with sodium azide, typically in the presence of a Lewis acid, to form a tetrazole ring. The tetrazole is a well-known bioisostere of a carboxylic acid, offering similar acidic properties but with improved metabolic stability and cell permeability.

  • Reduction to Amine: The nitrile can be reduced to a primary amine (3-aminomethyl derivative) using reducing agents like lithium aluminum hydride or catalytic hydrogenation. This introduces a basic center and a flexible linker, which can be further functionalized.

Chemical Reactivity and Mechanistic Considerations

The reactivity of the this compound core is governed by the interplay of the electron-deficient pyridine ring, the electron-rich pyrrole ring, and the electron-withdrawing acetyl and nitrile groups.

  • Electrophilic Aromatic Substitution: The N-acetylation and C3-cyanation deactivate the pyrrole ring towards further electrophilic attack. This is a crucial consideration for synthetic planning. Any further electrophilic substitution would likely occur on the pyridine ring, although under harsh conditions.

  • Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction on N-acetyl indoles is known to result in formylation at the C3 position.[5] However, in our core scaffold, this position is already occupied. It is plausible that under Vilsmeier-Haack conditions, reactions could occur at other positions or potentially involve the acetyl group itself, leading to more complex heterocyclic systems.[6]

  • Stability of the Acetyl Group: The 1-acetyl group is susceptible to hydrolysis under both acidic and basic conditions, which can be a useful deprotection strategy if the parent N-H is desired for biological activity. The stability will be influenced by the specific reaction conditions and the presence of other functional groups.

Therapeutic Potential and Structure-Activity Relationships

The 7-azaindole scaffold is a well-validated pharmacophore in kinase inhibitor design. Derivatives of this compound are poised to be potent and selective kinase inhibitors.

Potential Signaling Pathway Involvement

Given the prevalence of 7-azaindole-based kinase inhibitors, derivatives of this core could potentially modulate key signaling pathways implicated in cancer and inflammatory diseases, including:

  • MAPK/ERK Pathway: Regulates cell proliferation and survival.

  • PI3K/AKT/mTOR Pathway: Central to cell growth, metabolism, and survival.

  • JAK/STAT Pathway: Crucial for immune responses and hematopoiesis.

Kinase_Inhibition Inhibitor This compound Derivative 7-Azaindole Core 3-Substituent Kinase Kinase Active Site Hinge Region Gatekeeper Residue DFG Motif Inhibitor:f0->Kinase:hinge H-bonds Inhibitor:f1->Kinase:gatekeeper Hydrophobic/Polar Interactions Pathway Downstream Signaling Cascade Kinase->Pathway Phosphorylation (Blocked) ATP ATP ATP->Kinase Competitive Binding

Caption: General mechanism of kinase inhibition by 7-azaindole derivatives.

SAR Insights:

  • Hinge Binding: The 7-azaindole core is expected to maintain its crucial hydrogen bonding interactions with the kinase hinge region.

  • Role of the 3-Substituent: The derivatized 3-position (amide, carboxylic acid, tetrazole, etc.) will explore the solvent-exposed region of the ATP-binding pocket. The nature of this group will be critical for determining potency and selectivity. For instance, a well-placed hydrogen bond donor/acceptor can significantly enhance binding affinity.

  • Impact of the 1-Acetyl Group: The N-acetyl group, by blocking the N1-H donor, may prevent the canonical bidentate hydrogen bonding pattern observed for many 7-azaindole inhibitors. This could lead to novel binding modes and potentially improved selectivity against kinases where an N1-H interaction is disfavored. It could also enhance cell permeability due to the masking of a polar N-H group.

Characterization

Thorough characterization of this compound and its derivatives is essential for confirming their identity and purity.

Spectroscopic Data (Predicted and Representative)

  • ¹H NMR: Protons on the pyridine and pyrrole rings will show characteristic chemical shifts and coupling constants. The acetyl methyl protons would appear as a sharp singlet, typically in the range of 2.5-2.8 ppm.

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the acetyl group (around 168-172 ppm) and the nitrile carbon (around 115-120 ppm).

  • IR Spectroscopy: A strong absorption band corresponding to the nitrile C≡N stretch will be observed around 2220-2240 cm⁻¹. The carbonyl C=O stretch of the acetyl group will appear around 1700-1720 cm⁻¹.

  • Mass Spectrometry: High-resolution mass spectrometry will provide an accurate mass measurement, confirming the molecular formula. The predicted monoisotopic mass for C₁₀H₇N₃O is 185.05891 Da.

Conclusion and Future Directions

This compound represents a highly promising and versatile scaffold for the development of novel therapeutics. Its strategic design incorporates a proven hinge-binding motif with functional groups that allow for extensive chemical exploration and optimization of physicochemical and pharmacological properties. While published data on this specific core and its derivatives are limited, the foundational principles of 7-azaindole chemistry and medicinal chemistry provide a clear roadmap for its exploitation.

Future research should focus on the development of efficient and scalable synthetic routes to this core, followed by the systematic exploration of derivatives, particularly at the 3-position. Comprehensive biological screening of these novel compounds against a panel of kinases is warranted to identify promising lead candidates for further development in oncology, immunology, and other disease areas.

References

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1-Acetyl-7-azaindole-3-carbonitrile IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Acetyl-7-azaindole-3-carbonitrile: Nomenclature, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 7-azaindole scaffold is a well-established "privileged structure," forming the core of numerous kinase inhibitors and other therapeutic agents due to its ability to act as a bioisostere of purine and indole systems.[1][2] This document delves into the systematic nomenclature of the title compound, its key physicochemical properties, and the strategic rationale for its specific functionalization. A detailed, field-proven protocol for its synthesis via N-acetylation of the 7-azaindole-3-carbonitrile precursor is presented, including an analysis of potential side reactions and optimization strategies. Furthermore, we explore the compound's potential applications as a versatile building block in fragment-based drug discovery (FBDD) and lead optimization, grounded in the extensive research on the parent 7-azaindole scaffold.

Nomenclature and Structural Analysis

The unambiguous identification of a chemical entity is foundational to scientific research. While commonly referred to by its semi-systematic name, the official IUPAC designation for the compound is 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile .[3][4] The name "7-azaindole" is a trivial name for the parent scaffold, 1H-pyrrolo[2,3-b]pyridine, which is widely accepted in medicinal chemistry literature.[1]

The structure consists of a bicyclic 7-azaindole core, which features a pyridine ring fused to a pyrrole ring. The key functional groups are an acetyl group (-C(=O)CH₃) attached to the pyrrole nitrogen at position 1 (N-1) and a nitrile group (-C≡N) at position 3 (C-3).

Caption: Structure of 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.

Table 1: Chemical Identifiers and Properties

Property Value Reference
IUPAC Name 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile [3][4]
CAS Number 860362-11-4 [4][5]
Molecular Formula C₁₀H₇N₃O [3]
Molecular Weight 185.18 g/mol [5]
Canonical SMILES CC(=O)N1C=C(C2=C1N=CC=C2)C#N [5]
InChIKey NPAWPECQIJLNCD-UHFFFAOYSA-N [3]

| Monoisotopic Mass | 185.05891 Da |[3] |

The 7-Azaindole Scaffold: A Privileged Core in Medicinal Chemistry

The 7-azaindole scaffold is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors.[1] Its structural similarity to the adenine fragment of ATP allows it to function as an effective "hinge-binder," forming key hydrogen bonding interactions within the ATP-binding site of many kinases.[1][6] This interaction typically involves a bidentate hydrogen bond motif where the pyridine nitrogen (N-7) acts as a hydrogen bond acceptor and the pyrrole proton (N-1-H) acts as a hydrogen bond donor.[7] This specific binding mode has been instrumental in the development of potent therapeutics, including the FDA-approved BRAF inhibitor, Vemurafenib.[2]

G cluster_interaction Kinase Hinge-Binding Interaction 7_azaindole 7-Azaindole Scaffold N₇ N₁-H kinase_hinge Kinase Hinge Backbone C=O N-H 7_azaindole:N1->kinase_hinge:O H-Bond (Donor) kinase_hinge:NH->7_azaindole:N7 H-Bond (Acceptor)

Caption: Canonical hydrogen bonding of 7-azaindole with the kinase hinge region.

Strategic Rationale for N-1 Acetylation and C-3 Cyanation

The functionalization of the 7-azaindole core in this compound is not arbitrary; it represents a deliberate strategy to modulate the molecule's biochemical and physicochemical properties.

  • N-1 Acetylation: The primary consequence of adding an acetyl group at the N-1 position is the removal of the crucial N-H hydrogen bond donor.[7] While this prevents the canonical hinge-binding interaction described above, it is a powerful tactic for several reasons:

    • Achieving Selectivity: It can be used to avoid broad activity against kinases that rely on the N-1-H donor, thereby increasing selectivity for specific kinase subfamilies or other protein targets.[7]

    • Diversifying Targets: By blocking the hinge-binding motif, the scaffold is opened up to interact with different classes of proteins where such a hydrogen bond is not required or is disadvantageous.

    • Modulating Physicochemical Properties: Acetylation can alter solubility, cell permeability, and metabolic stability, which are critical parameters in drug development.

  • C-3 Cyanation: The nitrile group at the C-3 position is an electron-withdrawing group that influences the electronic properties of the heterocyclic ring. More importantly, it serves as a versatile synthetic handle and a potential pharmacophoric element:

    • Synthetic Versatility: The nitrile can be hydrolyzed to a carboxylic acid or amide, reduced to a primary amine, or used in cycloaddition reactions, allowing for extensive fragment elaboration and Structure-Activity Relationship (SAR) studies.

    • Pharmacophoric Contribution: The nitrile's nitrogen atom can act as a hydrogen bond acceptor, potentially forming new, beneficial interactions with a biological target.

Proposed Synthesis Protocol

A robust synthesis of this compound can be achieved in a two-step sequence starting from the commercially available 7-azaindole. The overall strategy involves the introduction of the carbonitrile at the C-3 position, followed by the selective N-acetylation of the pyrrole nitrogen.

G Start 7-Azaindole Intermediate 7-Azaindole-3-carbonitrile Start->Intermediate Step 1: Cyanation (e.g., Chlorosulfonyl isocyanate) Final This compound Intermediate->Final Step 2: N-Acetylation (Acetic Anhydride, Base)

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: N-Acetylation of 7-Azaindole-3-carbonitrile (Step 2)

This protocol is based on established methods for the N-acetylation of 7-azaindole and its derivatives, optimized to favor N-1 substitution over potential C-3 side reactions.[8][9]

Materials:

  • 7-Azaindole-3-carbonitrile (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Pyridine (catalytic or as solvent) or Triethylamine (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-azaindole-3-carbonitrile (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the stirred solution, add triethylamine (2.0 eq) followed by the slow, dropwise addition of acetic anhydride (1.5 eq). The use of a non-nucleophilic base like triethylamine and low temperature helps to minimize undesired C-acetylation.[8]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the eluent) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with DCM (3x volume).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield this compound as a pure solid.

Physicochemical and Predicted Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.[10]

Table 2: Predicted Physicochemical Properties

Property Predicted Value Note
XlogP 0.9 A measure of lipophilicity.[3]
Topological Polar Surface Area (TPSA) 70.8 Ų Influences membrane permeability.
Hydrogen Bond Donors 0 The N-1 proton is replaced by an acetyl group.

| Hydrogen Bond Acceptors | 3 | (Pyridine N, Carbonyl O, Nitrile N) |

Table 3: Predicted Spectroscopic Data

Spectroscopy Expected Features
¹H NMR ~2.8 ppm (s, 3H): Acetyl CH₃ protons. ~7.3-8.6 ppm (m, 4H): Aromatic protons on the 7-azaindole core. The C-2 proton will likely be a singlet, while the pyridine protons (H-4, H-5, H-6) will show characteristic doublet/doublet of doublets splitting.
¹³C NMR ~24 ppm: Acetyl CH₃ carbon. ~110-150 ppm: Aromatic carbons of the bicyclic core. ~115 ppm: Nitrile carbon (-C≡N). ~168 ppm: Carbonyl carbon (-C=O).

| IR (Infrared) | ~2230 cm⁻¹: Strong, sharp C≡N stretch. ~1710 cm⁻¹: Strong C=O stretch of the N-acetyl group. ~1600-1400 cm⁻¹: C=C and C=N stretching of the aromatic rings. |

Applications and Future Directions

This compound is a highly valuable building block for drug discovery programs. Its strategic design allows for multiple avenues of exploration:

  • Fragment Elaboration: The C-3 nitrile is an ideal anchor point for fragment-based lead discovery (FBLD). It can be chemically transformed to introduce diverse functionalities, enabling rapid exploration of the surrounding chemical space to improve binding affinity and selectivity.

  • Development of Covalent Inhibitors: The nitrile group, while generally stable, can be positioned to interact with nucleophilic residues (e.g., cysteine) in a target protein, offering a potential starting point for the design of targeted covalent inhibitors.

  • Non-Kinase Targets: By circumventing the canonical kinase hinge-binding motif, this scaffold is well-suited for screening against other enzyme classes, such as methyltransferases, deacetylases, or protein-protein interaction targets, where its unique electronic and steric properties can be leveraged.[11]

Future research should focus on the parallel synthesis of a library of derivatives based on this core, modifying the C-3 position to probe interactions with a wide range of biological targets. The compound's utility as a molecular probe to study non-canonical binding modes within kinase families also warrants further investigation.

References

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A Technical Guide to the Solubility of 1-Acetyl-7-azaindole-3-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility stands as a critical gatekeeper, profoundly influencing a drug's bioavailability, formulation, and overall therapeutic efficacy. 1-Acetyl-7-azaindole-3-carbonitrile, a compound of interest within the broader class of 7-azaindole derivatives, presents a unique structural motif with significant implications for its behavior in various solvent systems. The 7-azaindole scaffold itself is a privileged structure in medicinal chemistry, often employed as a bioisosteric replacement for the traditional indole ring to enhance pharmacokinetic properties such as solubility and metabolic stability.[1][2][3] This guide provides an in-depth exploration of the expected solubility of this compound in common organic solvents, grounded in theoretical principles and supported by a robust experimental framework for empirical validation.

Molecular Structure and Physicochemical Properties

To understand the solubility of this compound, a close examination of its molecular structure is essential. The molecule, with the chemical formula C₁₀H₇N₃O, incorporates several key functional groups that dictate its polarity and potential for intermolecular interactions:

  • 7-Azaindole Core: A bicyclic aromatic system containing a pyrrole ring fused to a pyridine ring. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature known to enhance aqueous solubility compared to the analogous indole core.[1][3]

  • Acetyl Group: The N-acetyl group introduces a polar carbonyl moiety, which can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

  • Nitrile Group: The cyano group at the 3-position is strongly polar and a good hydrogen bond acceptor.

The interplay of these features results in a molecule with a moderate to high degree of polarity. The predicted XlogP value, a measure of lipophilicity, for this compound is 0.9, indicating a relatively balanced hydrophilic-lipophilic character.[4]

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] This adage suggests that a solute will have higher solubility in a solvent with similar polarity and intermolecular force capabilities. For this compound, we can anticipate the following trends:

  • Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are capable of hydrogen bonding and have high dielectric constants. The 7-azaindole nitrogen, the acetyl carbonyl oxygen, and the nitrile nitrogen can all act as hydrogen bond acceptors, leading to favorable interactions with these solvents. Therefore, good solubility is expected in polar protic solvents.

  • Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile possess large dipole moments but lack acidic protons for hydrogen bond donation. The polar nature of this compound, particularly the acetyl and nitrile groups, suggests strong dipole-dipole interactions with these solvents, likely resulting in high solubility.

  • Nonpolar Solvents: In nonpolar solvents like hexane and toluene, which primarily engage in van der Waals interactions, the solubility of a polar molecule like this compound is expected to be significantly lower. The energy required to break the solute-solute and solvent-solvent interactions to form a solution is not sufficiently compensated by the weak solute-solvent interactions.

Predicted Solubility Profile

Based on the theoretical principles outlined above, the following table summarizes the expected solubility of this compound in a range of common organic solvents. It is important to note that these are qualitative predictions and should be confirmed by empirical measurement.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighStrong potential for hydrogen bonding and dipole-dipole interactions.
EthanolHighSimilar to methanol, with slightly reduced polarity.
IsopropanolModerate to HighIncreased steric hindrance compared to methanol and ethanol may slightly reduce solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very HighExcellent solvent for a wide range of polar organic compounds due to its high polarity and ability to act as a strong hydrogen bond acceptor.
Dimethylformamide (DMF)Very HighSimilar to DMSO, a highly polar aprotic solvent.
AcetonitrileModeratePolar aprotic solvent, but generally a weaker solvent for polar compounds compared to DMSO and DMF.
AcetoneModerateA less polar aprotic solvent, but the ketone group can interact with the solute.
Ethyl AcetateModerate to LowLower polarity than other aprotic solvents; solubility will depend on the balance of polar and nonpolar characteristics.
Nonpolar Dichloromethane (DCM)Moderate to LowAlthough considered relatively nonpolar, its ability to form weak hydrogen bonds may afford some solubility.
Tetrahydrofuran (THF)ModerateA cyclic ether with some polarity, often a better solvent than aliphatic ethers.
TolueneLowAromatic, nonpolar solvent with limited capacity for favorable interactions.
HexaneVery LowAliphatic, nonpolar solvent; very poor solvent for polar compounds.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, the shake-flask method is considered the gold standard for its reliability, particularly for sparingly soluble compounds.[6][7] This method involves allowing a supersaturated solution to reach equilibrium, followed by the quantification of the dissolved solute.

Diagram of the Shake-Flask Solubility Determination Workflow

G A 1. Sample Preparation: Weigh excess solid compound into a vial. B 2. Solvent Addition: Add a known volume of the selected organic solvent. A->B C 3. Equilibration: Seal the vial and agitate at a constant temperature (e.g., 24-72 hours). B->C D 4. Phase Separation: Allow the suspension to settle. Centrifuge or filter to separate the saturated solution from the excess solid. C->D E 5. Sample Dilution: Carefully withdraw an aliquot of the supernatant and dilute with a suitable solvent. D->E F 6. Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). E->F G 7. Calculation: Determine the solubility based on the concentration of the saturated solution and the dilution factor. F->G

Caption: Workflow for the shake-flask method of solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a precise volume of the desired organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.

    • Accurately dilute the collected aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method. The dilution factor should be recorded precisely.

  • Analytical Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Conclusion

References

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spectroscopic data (NMR, IR, MS) of 1-Acetyl-7-azaindole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Acetyl-7-azaindole-3-carbonitrile

This technical guide offers a detailed examination of the spectroscopic profile of this compound. As a derivative of the 7-azaindole scaffold, a core structure in many biologically active compounds, a thorough understanding of its structural and electronic properties through spectroscopic analysis is critical for researchers in medicinal chemistry and drug development.[1][2] This document provides predicted spectroscopic data based on established principles and data from analogous structures, outlines the methodologies for acquiring this data, and explains the scientific rationale behind the expected spectral features.

Molecular Structure and Key Features

This compound is a heterocyclic molecule with the molecular formula C₁₀H₇N₃O.[3][4] Its structure comprises a 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) core, which is N-acetylated at the 1-position and substituted with a carbonitrile group at the 3-position. The presence of the electron-withdrawing acetyl and carbonitrile groups significantly influences the electronic environment of the bicyclic system, which is reflected in its spectroscopic data.

PropertyValue
Molecular Formula C₁₀H₇N₃O
Monoisotopic Mass 185.0589 g/mol
CAS Number 860362-11-4

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// Atom nodes N1 [label="N", pos="0,1.2!", fontcolor="#202124"]; C2 [label="C", pos="1.2,1.2!", fontcolor="#202124"]; C3 [label="C", pos="1.8,0!", fontcolor="#202124"]; C3a [label="C", pos="0.6,-0.6!", fontcolor="#202124"]; C7a [label="C", pos="-0.6,-0.6!", fontcolor="#202124"]; N7 [label="N", pos="-1.8,0!", fontcolor="#EA4335"]; C6 [label="C", pos="-1.2,1.2!", fontcolor="#202124"]; C5 [label="C", pos="-1.2,2.4!", fontcolor="#202124"]; C4 [label="C", pos="0,2.4!", fontcolor="#202124"];

// Acetyl group Ac_C1 [label="C", pos="-0.6,-1.8!", fontcolor="#202124"]; Ac_O [label="O", pos="-1.8,-1.8!", fontcolor="#EA4335"]; Ac_C2 [label="CH₃", pos="0,-2.7!", fontcolor="#202124"];

// Carbonitrile group CN_C [label="C", pos="3.0,0!", fontcolor="#202124"]; CN_N [label="N", pos="4.0,0!", fontcolor="#EA4335"];

// Hydrogen nodes H2[label="H", pos="1.8,1.8!", fontcolor="#202124"]; H6[label="H", pos="-1.8,1.8!", fontcolor="#202124"]; H5[label="H", pos="-1.8,3.0!", fontcolor="#202124"]; H4[label="H", pos="0.6,3.0!", fontcolor="#202124"];

// Bonds edge [color="#202124"]; N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- N1; C3a -- C7a; C7a -- N7; N7 -- C6; C6 -- C5; C5 -- C4; C4 -- N1;

// Substituent bonds C7a -- Ac_C1 [style=dashed]; Ac_C1 -- Ac_O [style=double]; Ac_C1 -- Ac_C2; C3 -- CN_C; CN_C -- CN_N [style=triple];

// Hydrogen bonds C2 -- H2; C6 -- H6; C5 -- H5; C4 -- H4; }

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments (like COSY, HSQC, and HMBC) would be essential for unambiguous signal assignment.[5]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[1]

  • Data Acquisition: Record standard ¹H and ¹³C{¹H} spectra. If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon correlations.

  • Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to display signals corresponding to the three aromatic protons on the pyridine ring, one proton on the pyrrole ring, and the methyl protons of the acetyl group. The electron-withdrawing nature of the acetyl and nitrile groups will generally shift the aromatic protons downfield compared to the parent 7-azaindole.

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Acetyl CH₃~2.8s-Singlet for the isolated methyl group.
H-2~8.2s-Singlet, significantly downfield due to the adjacent nitrile group and the N-acetyl group.
H-4~8.5dd~8.0, 1.5Doublet of doublets, coupled to H-5 and H-6 (meta).
H-5~7.4dd~8.0, 5.0Doublet of doublets, coupled to H-4 and H-6.
H-6~8.6dd~5.0, 1.5Doublet of doublets, coupled to H-5 and H-4 (meta). Deshielded by the adjacent nitrogen.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will show ten distinct signals. The carbonyl carbon of the acetyl group and the nitrile carbon will be readily identifiable by their characteristic chemical shifts.

PositionPredicted Chemical Shift (δ, ppm)Rationale
Acetyl CH₃~25Typical chemical shift for an acetyl methyl carbon.
C-3 (C-CN)~95Upfield shift due to the nitrile group, but deshielded by the pyrrole ring.
C-3a~130Bridgehead carbon.
C-4~120Aromatic carbon.
C-5~130Aromatic carbon.
C-6~148Aromatic carbon adjacent to nitrogen, significantly deshielded.
C-7a~145Bridgehead carbon adjacent to nitrogen.
C-2~135Deshielded by the N-acetyl group and the adjacent nitrile.
C≡N~115Characteristic chemical shift for a nitrile carbon.
C=O~168Typical chemical shift for an amide carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the C=O (amide), C≡N (nitrile), and C=C/C=N bonds of the aromatic system.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The spectrum can be obtained using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~2230Medium-StrongC≡N stretching vibration of the nitrile group.
~1700StrongC=O stretching vibration of the amide (acetyl) group.
1600-1450Medium-StrongC=C and C=N stretching vibrations of the aromatic rings.
~1370MediumC-N stretching of the amide group.
850-750StrongC-H out-of-plane bending vibrations of the aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition.[1]

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, likely producing a prominent protonated molecular ion [M+H]⁺.

  • Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Data Acquisition: A full scan mass spectrum is acquired. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and analyze the resulting daughter ions.

Predicted Mass Spectrum Data
IonCalculated m/zRationale
[M+H]⁺186.0662Protonated molecular ion. This would be the base peak in an ESI spectrum.
[M+Na]⁺208.0481Sodium adduct, commonly observed in ESI.
[M]⁺˙185.0589Molecular ion (more common in techniques like electron ionization).

The fragmentation pattern in an MS/MS experiment would likely involve the loss of the acetyl group (as ketene, CH₂=C=O, 42 Da) or the methyl radical from the acetyl group (15 Da).

MS_Fragmentation parent [M+H]⁺ m/z = 186.0662 frag1 Loss of ketene (-42 Da) [M-C₂H₂O+H]⁺ m/z = 144.0556 parent->frag1 - CH₂=C=O frag2 Loss of acetyl radical (-43 Da) [M-C₂H₃O]⁺ m/z = 143.0478 parent->frag2 - •COCH₃

Caption: Plausible fragmentation pathways for this compound in MS/MS.

Conclusion

The spectroscopic characterization of this compound is essential for confirming its identity and purity. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra based on fundamental principles and data from structurally related compounds. The outlined experimental protocols represent standard, validated methods for acquiring high-quality spectroscopic data. These insights serve as a robust framework for researchers engaged in the synthesis, quality control, and application of this and similar heterocyclic compounds.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

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  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. Available from: [Link]

  • Li, et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Virology Journal. Available from: [Link]

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Commercial Availability and Synthetic Strategies for 1-Acetyl-7-azaindole-3-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 7-Azaindole Scaffold in Drug Discovery

The 7-azaindole moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role as a bioisostere of indole and purine systems.[1][2] This structural mimicry enables 7-azaindole derivatives to interact with a diverse array of biological targets, most notably protein kinases.[3][4] The nitrogen atom in the pyridine ring can modulate the compound's physicochemical properties and provides an additional hydrogen bond acceptor, which can enhance binding affinity and efficacy.[5] Consequently, 7-azaindole derivatives have been successfully developed as potent therapeutic agents, including kinase inhibitors for oncology.[3][6]

This technical guide focuses on a specific, functionalized derivative, 1-Acetyl-7-azaindole-3-carbonitrile , providing a comprehensive overview of its commercial availability and a detailed exploration of its synthetic pathways. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics based on the 7-azaindole framework.

Physicochemical Properties

A summary of the key chemical identifiers and predicted properties for this compound is presented in Table 1.

PropertyValueSource
IUPAC Name 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrileN/A
CAS Number 860362-11-4[1][7]
Molecular Formula C₁₀H₇N₃O[1]
Molecular Weight 185.18 g/mol [1]
Canonical SMILES CC(=O)N1C=C(C2=C1N=CC=C2)C#N[1]

Commercial Availability

This compound is available from a number of commercial suppliers, typically on a research scale. For researchers requiring this compound as a starting material or for screening purposes, the following table provides a non-exhaustive list of vendors. It is important to note that availability, purity, and lead times should be confirmed directly with the suppliers.

SupplierProduct NumberPurityQuantity
BOC Sciences860362-11-4InquireInquire
Research ScientificSA/696293-1GInquire1 Gram

The direct precursor, 7-Azaindole-3-carbonitrile (CAS: 4414-89-5) , is also commercially available from various suppliers, offering a viable starting point for the synthesis of the target compound.

Synthetic Pathways and Methodologies

The synthesis of this compound involves the N-acetylation of 7-azaindole-3-carbonitrile. The key challenge in this transformation is achieving selective acetylation at the N-1 position of the pyrrole ring without promoting side reactions, such as C-3 acylation, which is a known reactivity pattern for azaindoles.[8]

Proposed Synthetic Workflow

The following diagram illustrates a proposed workflow for the synthesis and purification of this compound, starting from the commercially available 7-azaindole-3-carbonitrile.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start 7-Azaindole-3-carbonitrile reagents Acetic Anhydride Pyridine (solvent/base) start->reagents 1. Dissolve reaction N-Acetylation Reaction reagents->reaction 2. Add & Heat crude Crude this compound reaction->crude 3. Work-up purification Column Chromatography (Silica Gel) crude->purification 4. Purify pure_product Pure this compound purification->pure_product 5. Isolate analysis Spectroscopic Analysis (NMR, IR, MS) pure_product->analysis 6. Characterize

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-acetylation of 7-azaindole and considers the electronic nature of the 3-carbonitrile substituent.[6] The electron-withdrawing nitrile group at the C-3 position is expected to decrease the nucleophilicity of the pyrrole nitrogen to some extent, potentially requiring slightly more forcing conditions compared to the unsubstituted 7-azaindole.

Materials:

  • 7-Azaindole-3-carbonitrile

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7-azaindole-3-carbonitrile (1.0 equivalent) in anhydrous pyridine.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.5 - 2.0 equivalents) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-cold water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality Behind Experimental Choices:

  • Pyridine as Solvent and Base: Pyridine serves as a suitable solvent and a mild, non-nucleophilic base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the N-acetylated product.

  • Moderate Heating: Gentle heating is proposed to overcome the potentially reduced nucleophilicity of the pyrrole nitrogen due to the C-3 nitrile group, without promoting unwanted side reactions.

  • Aqueous Work-up with NaHCO₃: This step is crucial to neutralize any remaining acetic acid and pyridine, facilitating the extraction of the product into the organic phase.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • Aromatic protons of the pyridine and pyrrole rings (chemical shifts will be influenced by the acetyl and nitrile groups).

  • A sharp singlet corresponding to the acetyl methyl protons (expected around δ 2.5-2.8 ppm).

¹³C NMR (100 MHz, CDCl₃):

  • Signals for the carbonyl carbon of the acetyl group (expected around δ 168-172 ppm).

  • Signal for the nitrile carbon (expected around δ 115-120 ppm).

  • Signals for the aromatic carbons of the 7-azaindole core.

Infrared (IR) Spectroscopy:

  • A strong absorption band for the carbonyl (C=O) stretch of the acetyl group (expected around 1700-1730 cm⁻¹).

  • A sharp absorption for the nitrile (C≡N) stretch (expected around 2220-2240 cm⁻¹).

Mass Spectrometry (MS):

  • The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (185.18 g/mol ).

Conclusion and Future Perspectives

This compound represents a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its commercial availability, coupled with a straightforward, albeit needing optimization, synthetic route from 7-azaindole-3-carbonitrile, makes it an accessible starting material. The strategic introduction of the N-acetyl group can be used to modulate the electronic properties of the 7-azaindole scaffold and can also serve as a protecting group during subsequent chemical transformations. For researchers in the field, the ability to synthesize or procure this compound efficiently is a critical step in the exploration of new chemical space around the privileged 7-azaindole core.

References

  • G. D. Cuny, J. R. Proudfoot, Azaindole Therapeutic Agents. PubMed Central. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • Research Scientific. This compound. [Link]

  • The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • J. A. F. P. Martins, et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • J. A. F. P. Martins, et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • Filo. Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13... [Link]

  • J. A. F. P. Martins, et al. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Link]

  • PrepChem.com. Synthesis of 1H-pyrrolo[2,3-b]pyridine. [Link]

  • Tradeindia. 3-acetyl-7(1h) -azaindole - Cas No: 83393-46-8 at Best Price in Mumbai. [Link]

  • ResearchGate. 1 H and 13 C NMR NMR spectroscopic data for compounds 7 and 3. [Link]

  • NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. 3-Acetyl-7(1H) -azaindole. [Link]

  • G. D. Cuny, J. R. Proudfoot, The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]

  • Ottokemi. 7-Azaindole, 98%. [Link]

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Methodological & Application

Application Notes & Protocols: 1-Acetyl-7-azaindole-3-carbonitrile as a Strategic Intermediate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to effectively target the ATP-binding site of protein kinases.[1][2][3][4] Its bioisosteric relationship with purines allows it to function as an excellent "hinge-binder," forming critical hydrogen bonds that are essential for potent kinase inhibition.[1][3] This guide provides an in-depth examination of 1-Acetyl-7-azaindole-3-carbonitrile , a highly versatile and strategic intermediate for the synthesis of advanced kinase inhibitors, with a particular focus on Janus Kinase (JAK) inhibitors. We will explore the chemical rationale for its use, provide detailed synthetic protocols, and discuss the underlying biological pathways.

Introduction: The Strategic Value of the 7-Azaindole Core

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[5] Their dysregulation is a hallmark of numerous diseases, particularly cancer and autoimmune disorders, making them prime targets for therapeutic intervention.[6][7]

The 7-azaindole framework has emerged as a premier scaffold in the design of kinase inhibitors.[8][9] This is due to its unique structure, which mimics the adenine moiety of ATP. The pyridine nitrogen atom (N7) acts as a hydrogen bond acceptor, while the pyrrole proton (N1-H) serves as a hydrogen bond donor.[3][4] This bidentate hydrogen bonding capability allows it to anchor effectively within the hinge region of the kinase ATP-binding pocket, a mode of interaction exemplified by the FDA-approved B-RAF inhibitor, Vemurafenib.[1][3]

While the parent 7-azaindole is a powerful pharmacophore, its strategic functionalization is key to achieving selectivity and potency. This compound represents a pivotal starting material for this purpose. The N-acetyl group serves as a robust protecting group, modulating the reactivity of the azaindole core, while the C3-carbonitrile is a versatile chemical handle, ripe for transformation into the functional groups required for interaction with the target kinase.

Physicochemical Properties & Rationale for Use

This compound is a stable, crystalline solid that serves as an ideal precursor for multi-step synthetic campaigns. The introduction of the electron-withdrawing acetyl and nitrile groups significantly influences the electronic landscape of the heterocyclic system.

PropertyValue
IUPAC Name 1-acetylpyrrolo[2,3-b]pyridine-3-carbonitrile[10]
CAS Number 860362-11-4[11][12]
Molecular Formula C₁₀H₇N₃O[10][12]
Molecular Weight 185.18 g/mol [12]
Monoisotopic Mass 185.05891 Da[10]
Appearance Expected to be a solid
Solubility Soluble in common organic solvents (e.g., DMF, DCM, Alcohols)

Causality Behind Experimental Choices:

  • N1-Acetylation (Protection & Activation): The acetyl group at the N1 position serves two primary functions. Firstly, it protects the pyrrole nitrogen from undesired side reactions during subsequent synthetic steps. Secondly, it withdraws electron density from the pyrrole ring, which can influence the regioselectivity of further functionalization.

  • C3-Carbonitrile (Versatile Functional Handle): The nitrile group at the C3 position is a linchpin for molecular elaboration. It is a stable group that can be carried through several reaction steps and later converted into a variety of other functionalities. For instance, it is the precursor to the critical cyano-acetamide group found in several JAK inhibitors, including Tofacitinib. This transformation is a key step in achieving the final drug architecture.

Synthetic Protocol: Synthesis of a Key JAK Inhibitor Precursor

This section details the synthesis of a key pyrrolo[2,3-d]pyrimidine intermediate, a core structure in Janus Kinase (JAK) inhibitors like Tofacitinib.[13][14] The protocol begins with the deacetylation of this compound to reveal the reactive N1-H, which is crucial for subsequent coupling reactions.

Workflow Overview

The overall synthetic strategy involves a two-step process: (1) Base-catalyzed hydrolysis (deacetylation) of the starting material to yield 7-azaindole-3-carbonitrile, and (2) Nucleophilic aromatic substitution (SNAr) with a suitably functionalized piperidine derivative to construct the core of the target inhibitor.

G A This compound B Step 1: Deacetylation (Base Hydrolysis) A->B K2CO3, MeOH C 7-Azaindole-3-carbonitrile (Intermediate 1) B->C D Step 2: S_NAr Coupling (with Piperidine derivative) C->D Piperidine Synthon, Base, Solvent E Final Kinase Inhibitor Core Structure D->E

Caption: Synthetic workflow for a kinase inhibitor core.

Part 1: Deacetylation of this compound

This protocol describes the removal of the N-acetyl protecting group to yield the foundational 7-azaindole-3-carbonitrile core.

Materials & Reagents:

ReagentM.W.AmountMoles
This compound185.181.0 g5.4 mmol
Potassium Carbonate (K₂CO₃)138.211.12 g8.1 mmol
Methanol (MeOH)32.0420 mL-
Deionized Water18.02--
Ethyl Acetate88.11--
Brine (Saturated NaCl)---

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.4 mmol).

  • Reagent Addition: Add methanol (20 mL) to the flask and stir to dissolve the starting material. Add potassium carbonate (1.12 g, 8.1 mmol).

  • Reaction Execution: Stir the resulting suspension at room temperature (approx. 25°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 2-4 hours. The product spot should be significantly more polar than the starting material.

  • Work-up:

    • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (30 mL) and ethyl acetate (30 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • The resulting crude solid, 7-azaindole-3-carbonitrile, is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from ethyl acetate/hexane or by column chromatography on silica gel.

Expected Outcome:

ParameterValue
Product 7-Azaindole-3-carbonitrile
Yield >90%
Appearance Off-white to pale yellow solid
Purity (by ¹H NMR) >95%

Biological Context: Targeting the JAK-STAT Signaling Pathway

The kinase inhibitors synthesized from the 7-azaindole core, such as Tofacitinib, are potent inhibitors of the Janus Kinase (JAK) family of enzymes.[13] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade for a wide range of cytokines and growth factors involved in immunity and inflammation.[15]

Mechanism of Action:

  • Cytokine Binding: The pathway is initiated when a cytokine binds to its specific receptor on the cell surface.

  • JAK Activation: This binding event brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other.

  • STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the receptor.

  • STAT Dimerization & Translocation: These phosphorylated sites serve as docking stations for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs, causing them to detach, dimerize, and translocate to the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimer binds to specific DNA sequences, initiating the transcription of genes involved in inflammatory and immune responses.

Inhibition by 7-Azaindole-Based Drugs:

Kinase inhibitors derived from the 7-azaindole scaffold function as ATP-competitive inhibitors.[1][6] The 7-azaindole core enters the ATP-binding pocket of the JAK enzyme. There, it forms two crucial hydrogen bonds with the hinge region backbone (typically with the NH of a leucine and the carbonyl of a valine residue), effectively blocking the binding of ATP and preventing the phosphorylation cascade. This shutdown of the JAK-STAT pathway leads to the immunosuppressive and anti-inflammatory effects observed clinically.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 Receptor->JAK1 2. Activation JAK2 JAK Receptor->JAK2 STAT1 STAT JAK1->STAT1 3. Phosphorylation STAT2 STAT JAK2->STAT2 3. Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer 4. Dimerization STAT2->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor 7-Azaindole Inhibitor (e.g., Tofacitinib) Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Inhibition Gene Gene Transcription (Inflammation) DNA->Gene Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The JAK-STAT signaling pathway and its inhibition.

Trustworthiness & Self-Validation

The protocols described herein are based on established and peer-reviewed synthetic transformations common in medicinal chemistry.[13][14][16] The success of each step can be validated using standard analytical techniques:

  • TLC: Provides a rapid, qualitative assessment of reaction completion and crude purity.

  • ¹H and ¹³C NMR Spectroscopy: Confirms the structural integrity of the synthesized intermediates and final products by verifying characteristic chemical shifts and coupling constants.

  • Mass Spectrometry (MS): Verifies the molecular weight of the target compounds, confirming the successful incorporation of substituents and removal of protecting groups.

  • High-Performance Liquid Chromatography (HPLC): Offers a quantitative measure of purity for the final compounds, which is critical for subsequent biological assays.

By employing these routine analytical checks at each stage, researchers can ensure the fidelity of the synthetic route and the quality of the material produced, leading to reliable and reproducible results in downstream applications.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]

  • Gadi, V. K., et al. (n.d.). Azaindole Therapeutic Agents. PubMed Central. Retrieved from [Link]

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  • Wang, Z., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Pharmaceuticals, 15(3), 300. [Link]

  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]

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Protocols for the Selective N-Acetylation of 7-Azaindole-3-Carbonitrile: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for numerous therapeutic agents, particularly kinase inhibitors.[1] The functionalization of this nucleus is critical for modulating pharmacological activity, and N-acetylation of the pyrrolic nitrogen is a fundamental transformation. This application note provides a comprehensive guide to the N-acetylation of 7-azaindole-3-carbonitrile, a key intermediate in drug discovery. We present two robust protocols, a standard base-catalyzed method and a highly efficient 4-DMAP-catalyzed approach, supported by mechanistic insights, characterization data, and troubleshooting strategies to ensure reproducible and high-yield synthesis.

Introduction: The Strategic Importance of N-Acetylation

7-Azaindole-3-carbonitrile is a versatile building block in pharmaceutical synthesis. The electron-withdrawing nitrile group at the C3 position modulates the electronic properties of the heterocyclic core, making it an important precursor for more complex molecules. The N-acetylation of the pyrrole ring nitrogen (N1) is a crucial synthetic step for several strategic reasons:

  • Modulation of Physicochemical Properties: The acetyl group alters the compound's polarity, solubility, and hydrogen bonding capabilities.

  • Nitrogen Protection: It serves as a robust protecting group, preventing unwanted side reactions at the N1 position during subsequent functionalization of the scaffold.

  • Bioactivity Tuning: The N-acyl group can directly interact with biological targets or orient other substituents to optimize binding interactions.[2]

However, the acylation of the 7-azaindole ring is not without its challenges. A primary obstacle is achieving chemoselectivity, as the molecule presents multiple reactive sites.

Chemical Principles & Mechanistic Insights

Regioselectivity: N1 vs. C3 Acetylation

The 7-azaindole nucleus contains two rings with opposing electronic characteristics: an electron-rich pyrrole ring and an electron-deficient pyridine ring.[3] Within the pyrrole moiety, both the N1 nitrogen and the C3 carbon are nucleophilic. Acylation can occur at either position, and controlling this regioselectivity is paramount.

  • N1-Acetylation (Desired): This is a nucleophilic substitution reaction where the pyrrolic nitrogen attacks the electrophilic carbonyl carbon of the acetylating agent. This reaction is generally kinetically favored, especially at lower temperatures.[4][5]

  • C3-Acetylation (Side Reaction): This is an electrophilic aromatic substitution reaction. Due to the electron-rich nature of the pyrrole ring, the C3 position is susceptible to attack by electrophiles.[6] Friedel-Crafts type conditions (e.g., acetyl chloride with a Lewis acid like AlCl₃) strongly favor C3-acylation and should be avoided when N1-acetylation is the goal.[7][8] The presence of the cyano group at C3 in our substrate significantly deactivates this position towards further electrophilic attack, which inherently favors the desired N1-acetylation.

The Role of Catalysts and Bases

A base is typically required to deprotonate the pyrrole nitrogen, increasing its nucleophilicity, and to neutralize the acidic byproduct generated during the reaction (e.g., acetic acid or HCl).[4]

  • Tertiary Amines (e.g., Triethylamine, Pyridine): These act as conventional acid scavengers.

  • 4-Dimethylaminopyridine (DMAP): DMAP is a hypernucleophilic acylation catalyst.[9] It reacts rapidly with the acetylating agent (e.g., acetic anhydride) to form a highly reactive N-acetylpyridinium intermediate. This intermediate is a much more potent acetylating agent than acetic anhydride itself, allowing the reaction to proceed under milder conditions and often with higher efficiency.[10][11]

Below is a diagram illustrating the general mechanism for base-assisted N-acetylation.

N-Acetylation Mechanism Azaindole 7-Azaindole-3-carbonitrile Anion Azaindole Anion (Enhanced Nucleophile) Azaindole->Anion Deprotonation Base Base (e.g., Et3N) Base->Anion Anion_2 Azaindole Anion Intermediate Tetrahedral Intermediate Anion_2->Intermediate Attack on C=O Ac2O Acetic Anhydride Ac2O->Intermediate Intermediate_2 Tetrahedral Intermediate Product N-Acetyl Product Intermediate_2->Product Collapse Acetate Acetate Leaving Group Intermediate_2->Acetate

Caption: General mechanism of base-assisted N-acetylation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-acetylation of 7-azaindole-3-carbonitrile.

General Workflow Overview

Experimental Workflow start Start setup Reaction Setup (Dissolve Substrate, Add Base) start->setup cool Cool to 0 °C setup->cool addition Slow Addition of Acetylating Agent cool->addition reaction Reaction Monitoring (TLC / LC-MS) addition->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup dry Dry & Concentrate workup->dry purify Purification (Column Chromatography or Recrystallization) dry->purify characterize Characterization (NMR, MS, MP) purify->characterize end Pure Product characterize->end

Caption: General experimental workflow for N-acetylation.

Method A: Standard Protocol using Acetic Anhydride and Triethylamine

This method is a robust and widely used procedure for N-acetylation, relying on a common organic base to facilitate the reaction.[4]

Materials:

  • 7-Azaindole-3-carbonitrile (1.0 eq)

  • Acetic Anhydride (Ac₂O) (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, flame-dried under an inert atmosphere (N₂ or Ar)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 7-azaindole-3-carbonitrile (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the reaction's exothermicity and maximize selectivity for N-acetylation.[4]

  • Reagent Addition: Slowly add acetic anhydride (1.2 eq) dropwise to the cooled, stirring solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. The bicarbonate wash ensures the complete removal of any acetic acid byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure N-acetyl-7-azaindole-3-carbonitrile.

Method B: High-Efficiency Protocol using 4-Dimethylaminopyridine (DMAP)

This protocol utilizes a catalytic amount of DMAP to significantly accelerate the reaction, often leading to higher yields and shorter reaction times under very mild conditions.[9]

Materials:

  • 7-Azaindole-3-carbonitrile (1.0 eq)

  • Acetic Anhydride (Ac₂O) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Triethylamine (Et₃N) (1.2 eq, optional but recommended as a stoichiometric base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M HCl (for work-up)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine and anhydrous MgSO₄/Na₂SO₄

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 7-azaindole-3-carbonitrile (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM. If using, add triethylamine (1.2 eq).

  • Reagent Addition: Add acetic anhydride (1.1 eq) to the stirring solution at room temperature. A slight exotherm may be observed. If the substrate is particularly sensitive, cooling to 0 °C is advisable.

  • Reaction: Stir the reaction at room temperature for 1-2 hours. The reaction is typically much faster than Method A. Monitor progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, 1 M HCl (to remove DMAP and Et₃N), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product as described in Method A to afford the pure target compound.

Product Characterization

The identity and purity of the synthesized N-acetyl-7-azaindole-3-carbonitrile must be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Appearance of a new singlet in the aliphatic region (approx. δ 2.6-2.8 ppm) corresponding to the three protons of the acetyl group (N-C(=O)-CH₃). Downfield shifts of the aromatic protons of the 7-azaindole core compared to the starting material.
¹³C NMR Appearance of two new signals: one for the acetyl methyl carbon (approx. δ 24-26 ppm) and one for the carbonyl carbon (approx. δ 168-170 ppm).
Mass Spec (e.g., ESI+) Observation of the molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₉H₇N₃O.
Melting Point A sharp melting point range for the purified solid, indicating high purity. The starting material, 7-azaindole-3-carbonitrile, has a melting point of 258-262 °C. The acetylated product will have a different, distinct melting point.

Summary and Troubleshooting

Comparison of Protocols
ParameterMethod A (Standard)Method B (DMAP-Catalyzed)
Catalyst None (Base-mediated)4-Dimethylaminopyridine (DMAP)
Base Triethylamine (stoichiometric)DMAP (catalytic) + Et₃N (optional)
Temperature 0 °C to Room TempRoom Temperature
Reaction Time 2-4 hours1-2 hours
Yield Good to ExcellentTypically Excellent
Advantages Uses common, inexpensive reagents.Faster, milder conditions, often higher yield.
Disadvantages Slower, may require heating for less reactive substrates.DMAP is toxic and must be completely removed during work-up.
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive acetylating agent (hydrolyzed).2. Insufficient base.3. Low reaction temperature/time.1. Use a fresh bottle of acetic anhydride.2. Ensure adequate equivalents of base are used.3. Allow the reaction to stir longer or warm slightly. Consider switching to Method B.
Formation of Impurities 1. C3-Acetylation: Reaction conditions too harsh.2. Di-acetylation: Excess acetylating agent used.3. Hydrolysis: Product instability during aqueous work-up.1. Maintain low reaction temperatures (0 °C).2. Use a stoichiometric amount of the acetylating agent (1.1-1.2 eq).3. Perform work-up quickly and avoid strongly acidic or basic conditions for prolonged periods.
Difficult Purification Presence of acetic acid or DMAP in the crude product.Ensure thorough washing with NaHCO₃ solution (for acid) and 1 M HCl (for DMAP) during the work-up phase.

References

  • BenchChem. (2025). 1-Acetyl-7-azaindole Synthesis - Technical Support Center.
  • ResearchGate. (n.d.). Synthesis of 7‐azaindole derivatives. [Online] Available at: [Link]

  • PubMed Central. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. [Online] Available at: [Link]

  • PubMed Central. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. [Online] Available at: [Link]

  • BenchChem. (2025). Optimization of 1-Acetyl-7-azaindole N-acetylation - Technical Support Center.
  • BenchChem. (2025). Synthesis of 1-Acetyl-7-azaindole from 7-azaindole.
  • BenchChem. (2025). Application Notes and Protocols for the N-acetylation of 7-Azaindole.
  • Royal Society of Chemistry. (2017). Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes. [Online] Available at: [Link]

  • Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines. [Online] Available at: [Link]

  • ResearchGate. (2001). 4-Dimethylamino-pyridine(DMAP). [Online] Available at: [Link]

  • ResearchGate. (2018). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). [Online] Available at: [Link]

  • Ludwig-Maximilians-Universität München. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. [Online] Available at: [Link]

  • BenchChem. (2025). Synthesis of 1-Acetyl-7-azaindole Derivatives - Technical Support Center.
  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Online] Available at: [Link]

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Application Notes & Protocols: 1-Acetyl-7-azaindole-3-carbonitrile as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of clinically successful therapeutic agents.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for purine and indole systems make it particularly effective in the design of kinase inhibitors.[2][3] This technical guide focuses on a highly functionalized derivative, 1-Acetyl-7-azaindole-3-carbonitrile , detailing its strategic value, synthesis, and application as a versatile building block for drug discovery professionals. We provide field-proven protocols that not only guide synthesis but also explain the causal logic behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

The Strategic Advantage of the 7-Azaindole Scaffold

The introduction of a nitrogen atom at the 7-position of the indole ring fundamentally alters its physicochemical properties, bestowing significant advantages in drug design.[1] The primary benefit lies in its capacity to serve as an exceptional "hinge-binding" motif for protein kinases.[4][5][6] Kinases are a critical class of enzymes in cellular signaling, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.[1][4]

The 7-azaindole core mimics the adenine portion of ATP, forming two critical hydrogen bonds with the kinase hinge region: the pyridine N7 atom acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.[4][5] This bidentate interaction provides a strong and specific anchor for the inhibitor within the ATP binding pocket. The FDA-approved drug Vemurafenib, a B-RAF kinase inhibitor for melanoma, is a testament to the power of this scaffold, having been developed from a simple 7-azaindole fragment.[4][5][6]

G cluster_kinase Kinase Hinge Region cluster_azaindole 7-Azaindole Scaffold Hinge_NH1 Backbone N-H (GK+3) Azaindole Hinge_NH1->Azaindole H-Bond (Acceptor) Hinge_CO Backbone C=O (GK+1) Azaindole->Hinge_CO H-Bond (Donor) caption Fig 1: Bidentate hydrogen bonding of 7-azaindole.

Caption: Bidentate hydrogen bonding of 7-azaindole with the kinase hinge.

Deconstructing the Building Block: The Roles of the Acetyl and Nitrile Groups

This compound is not merely a scaffold; it is a precisely engineered building block where each functional group serves a strategic purpose.

  • N1-Acetyl Group: This group has a dual role. Primarily, it acts as a robust protecting group for the pyrrole nitrogen, preventing unwanted side reactions during subsequent functionalization of the scaffold. Its electron-withdrawing nature also modulates the reactivity of the pyrrole ring, particularly at the C3 position.[7] Furthermore, it can be readily removed under basic or acidic conditions, allowing for late-stage diversification or to reveal the crucial N-H hydrogen bond donor.

  • C3-Carbonitrile Group: The nitrile at the C3 position is a linchpin for synthetic versatility. As an electron-withdrawing group, it influences the molecule's electronic profile. More importantly, it is a chemical chameleon, readily convertible into a variety of other functional groups essential for tuning pharmacological properties:

    • Amines: Reduction of the nitrile yields a primary amine, a key basic center for improving solubility and forming interactions with acidic residues in a target protein.

    • Carboxylic Acids & Amides: Hydrolysis provides access to carboxylic acids or amides, which are classic hydrogen bond donors and acceptors.

    • Tetrazoles: Reaction with azides can form a tetrazole ring, a well-established bioisostere for a carboxylic acid, often improving metabolic stability and pharmacokinetic properties.

Synthesis and Characterization of this compound

The synthesis is reliably achieved via the N-acetylation of commercially available 7-azaindole-3-carbonitrile. The protocol below is optimized to favor N-acetylation over potential C-acetylation side reactions.[8][9]

G Start Dissolve 7-azaindole-3-carbonitrile and DMAP in anhydrous DCM Cool Cool mixture to 0°C (Ice Bath) Start->Cool Add_Base Add Triethylamine (Et3N) to the solution Cool->Add_Base Add_Ac Add Acetic Anhydride (Ac2O) dropwise with vigorous stirring Add_Base->Add_Ac Warm Allow reaction to warm to RT and stir for 2-4 hours (Monitor by TLC) Add_Ac->Warm Workup Quench with water, perform aqueous workup (NaHCO3, Brine) Warm->Workup Purify Dry organic layer (Na2SO4), concentrate, and purify via flash chromatography Workup->Purify End Obtain this compound as a solid Purify->End caption Fig 2: Workflow for synthesis.

Caption: Workflow for synthesis of the title compound.

Protocol 1: Synthesis of this compound

Materials:

  • 7-Azaindole-3-carbonitrile

  • Acetic Anhydride (Ac₂O)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 7-azaindole-3-carbonitrile (1.0 eq) and a catalytic amount of DMAP (0.05 eq) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the reaction's exotherm and enhance selectivity for N-acetylation over C-acetylation.[8][9]

  • Base Addition: Add triethylamine (1.5 eq) to the cooled solution.

  • Acetylating Agent Addition: Add acetic anhydride (1.2 eq) dropwise to the reaction mixture. A slow addition rate is crucial to maintain the low temperature.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ solution (to remove excess acetic acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Physicochemical and Spectroscopic Data

The following table summarizes key identifiers and predicted spectroscopic data for the title compound.[10][11]

PropertyValue
IUPAC Name 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Molecular Formula C₁₀H₇N₃O
Molecular Weight 185.18 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ ~8.6 (d, 1H), 8.4 (d, 1H), 8.1 (s, 1H), 7.3 (dd, 1H), 2.8 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ ~168.0, 149.0, 145.0, 131.0, 129.0, 120.0, 116.0, 114.0, 95.0, 25.0
IR (KBr, cm⁻¹) ~2230 (C≡N), ~1710 (C=O, amide), ~1600, 1480 (Aromatic C=C)
MS (ESI+) m/z 186.06 [M+H]⁺, 208.05 [M+Na]⁺

Application Protocols: From Building Block to Pre-Clinical Candidate

The true value of this compound is demonstrated by its utility in synthesizing more complex, biologically relevant molecules.

Protocol 2: Reduction of Nitrile to 1-(3-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one

This protocol demonstrates the conversion of the nitrile to a primary amine, a common step in constructing linkers or introducing basic pharmacophoric elements.

G Start This compound Reaction Combine starting material and reagents in a pressure vessel. Hydrogenate at RT for 12-18 hours. Start->Reaction Reagents Reagents: - Raney Nickel (catalyst) - Methanolic Ammonia - H2 gas (50 psi) Reagents->Reaction Workup Filter reaction mixture through Celite to remove catalyst. Concentrate filtrate. Reaction->Workup End 3-Aminomethyl Derivative Workup->End caption Fig 3: Reaction scheme for nitrile reduction.

Caption: Reaction scheme for the catalytic reduction of the nitrile group.

Rationale: Catalytic hydrogenation using Raney Nickel is a classic and effective method for nitrile reduction. The use of methanolic ammonia as the solvent helps to suppress the formation of secondary amine byproducts by competing for reaction with the intermediate imine.

Procedure:

  • Vessel Preparation: To a pressure hydrogenation vessel, add this compound (1.0 eq) and a slurry of Raney Nickel (approx. 10% w/w) in 7N methanolic ammonia.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude amine product, which can be purified further if necessary or used directly in the next step.

Protocol 3: Synthesis of a C3-Tetrazole Derivative

This protocol illustrates the conversion of the nitrile into a tetrazole ring, a valuable carboxylic acid bioisostere.

Rationale: The [2+3] cycloaddition of an azide with a nitrile is the most direct route to 5-substituted tetrazoles. Sodium azide is a common azide source, and ammonium chloride acts as a mild acid catalyst to protonate the nitrile, making it more electrophilic.

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq), sodium azide (NaN₃, 2.0 eq), and ammonium chloride (NH₄Cl, 2.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Heating: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The reaction should be conducted in a well-ventilated fume hood due to the use of azide.

  • Work-up: Cool the reaction to room temperature and carefully acidify with 2N HCl to pH ~3. This protonates the tetrazole, making it extractable.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution and purify the resulting solid by recrystallization or flash chromatography to obtain the desired tetrazole derivative.

Conclusion

This compound is a high-potential building block for medicinal chemists. Its pre-installed, orthogonally reactive functional groups—the activatable/removable acetyl group and the versatile carbonitrile—provide multiple avenues for rapid library synthesis and lead optimization. The robust synthetic protocols and clear strategic applications outlined in this guide are designed to empower researchers to leverage the full potential of the privileged 7-azaindole scaffold in the pursuit of novel therapeutics.[1][2]

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  • ResearchGate. (2000). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Al-Ebous, A. A., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

  • Mondal, A., & Lahiri, G. K. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Dalton Transactions, 51(20), 8036-8043. [Link]

  • ResearchGate. (2020). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Bentham Science. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Bentham Science. [Link]

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]

  • Chisholm, C., et al. (2003). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. [Link]

Sources

Synthetic Routes to Functionalized 7-Azaindole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 7-azaindole nucleus, a bioisostere of indole, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold".[1][2] This prominence is largely due to its unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[3] A prime example of its success is its role as a core component in numerous kinase inhibitors, where the 7-azaindole moiety serves as an excellent "hinge-binding" motif, forming critical hydrogen bonds with the kinase hinge region.[3][4] This enhanced binding affinity often translates to superior potency compared to traditional indole-based inhibitors.[1] Marketed drugs such as the BRAF kinase inhibitor vemurafenib and the PI3K inhibitor idelalisib feature the 7-azaindole core, underscoring its therapeutic importance, particularly in oncology.[2][5]

This technical guide provides a comprehensive overview of robust and versatile synthetic strategies for accessing functionalized 7-azaindole derivatives. We will delve into the mechanistic rationale behind key synthetic transformations and provide detailed, field-proven protocols for their implementation. The methodologies covered include transition-metal-catalyzed cross-coupling reactions, direct C-H bond functionalization, and classical cyclization strategies, offering a toolkit for researchers and drug development professionals to construct diverse libraries of 7-azaindole-based compounds.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 7-azaindole core. These methods offer a reliable and modular approach to introduce a wide array of substituents with high efficiency and functional group tolerance.

A. Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron reagents and organic halides. This reaction is particularly valuable for the arylation of the 7-azaindole scaffold.

Causality of Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. Palladium precatalysts are often favored for their high activity and stability. The selection of a suitable phosphine ligand is crucial for promoting the oxidative addition and reductive elimination steps of the catalytic cycle. The base plays a key role in the transmetalation step, and its strength and solubility can significantly impact the reaction outcome. A mixed solvent system, often including water, can enhance the solubility of the reagents and accelerate the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-1-protected-7-azaindole

This protocol is a general procedure adaptable for the coupling of various arylboronic acids with a protected 3-iodo-7-azaindole.

  • Materials:

    • 3-Iodo-1-acetyl-7-azaindole (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

    • Triphenylphosphine (PPh₃) (10 mol%)

    • Toluene/Ethanol (1:1 mixture)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In a dry Schlenk flask, combine 3-iodo-1-acetyl-7-azaindole, the arylboronic acid, and cesium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.

    • Add the toluene/ethanol solvent mixture via syringe.

    • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Substrate Scope and Representative Yields:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-Acetyl-3-phenyl-7-azaindole85-95
24-Methoxyphenylboronic acid1-Acetyl-3-(4-methoxyphenyl)-7-azaindole80-90
33-Fluorophenylboronic acid1-Acetyl-3-(3-fluorophenyl)-7-azaindole75-85
42-Thienylboronic acid1-Acetyl-3-(thiophen-2-yl)-7-azaindole70-80

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X L2 Ar-Pd(II)-X L₂ Oxidative\nAddition->Ar-Pd(II)-X L2 Ar-X Transmetalation Transmetalation Ar-Pd(II)-X L2->Transmetalation Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L₂ Transmetalation->Ar-Pd(II)-Ar' L2 Ar'-B(OR)₂ Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar' L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a reaction of great utility in medicinal chemistry for the introduction of linear, rigid alkynyl linkers.

Causality of Experimental Choices: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne. An amine base is essential for both the deprotonation of the alkyne and to neutralize the hydrogen halide formed during the reaction. Anhydrous and deoxygenated conditions are crucial to prevent side reactions and catalyst deactivation.

Experimental Protocol: Sonogashira Coupling of 5-Bromo-7-azaindole

This protocol outlines a general procedure for the coupling of terminal alkynes with 5-bromo-7-azaindole.

  • Materials:

    • 5-Bromo-7-azaindole (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

    • Copper(I) iodide (CuI) (5 mol%)

    • Triethylamine (Et₃N) (2.0 equiv)

    • Anhydrous and degassed N,N-Dimethylformamide (DMF)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a dry round-bottom flask, add 5-bromo-7-azaindole, PdCl₂(PPh₃)₂, and CuI.

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

    • Add anhydrous and degassed DMF, followed by triethylamine and the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature or heat to 60 °C, monitoring by TLC.

    • Once the starting material is consumed, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel.[6]

Substrate Scope and Representative Yields:

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene5-(Phenylethynyl)-7-azaindole85-95
21-Hexyne5-(Hex-1-yn-1-yl)-7-azaindole80-90
3(Trimethylsilyl)acetylene5-((Trimethylsilyl)ethynyl)-7-azaindole90-98
4Propargyl alcohol3-(7-Azaindol-5-yl)prop-2-yn-1-ol70-80

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X L2 Ar-Pd(II)-X L₂ Oxidative\nAddition->Ar-Pd(II)-X L2 Ar-X Transmetalation Transmetalation Ar-Pd(II)-X L2->Transmetalation Ar-Pd(II)-C≡CR L2 Ar-Pd(II)-C≡CR L₂ Transmetalation->Ar-Pd(II)-C≡CR L2 Cu-C≡CR Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡CR L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive\nElimination->Ar-C≡CR CuX CuX Alkyne\nCoordination Alkyne Coordination CuX->Alkyne\nCoordination Cu-C≡CR Cu-C≡CR Alkyne\nCoordination->Cu-C≡CR R-C≡CH Base Cu-C≡CR->Transmetalation

Caption: Sonogashira Cross-Coupling Catalytic Cycle.

II. Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials.[7] This approach allows for the direct formation of C-C or C-heteroatom bonds at specific positions on the 7-azaindole ring.

Causality of Experimental Choices: Palladium catalysts are frequently employed for direct C-H arylation. The choice of an appropriate directing group, often an N-protecting group on the pyrrole nitrogen, is crucial for achieving high regioselectivity. An oxidant is typically required to regenerate the active palladium catalyst. The reaction conditions, including solvent and temperature, must be carefully optimized to balance reactivity and selectivity.

Experimental Protocol: Direct C-2 Arylation of N-Methyl-7-azaindole

This protocol describes the direct arylation at the C-2 position of N-methyl-7-azaindole with arylboronic acids.[8]

  • Materials:

    • N-Methyl-7-azaindole (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

    • Triphenylphosphine (PPh₃) (10 mol%)

    • Sodium persulfate (Na₂S₂O₈) (1.5 equiv)

    • Acetic acid (AcOH)

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve N-methyl-7-azaindole and the arylboronic acid in acetic acid.

    • Add palladium(II) acetate, triphenylphosphine, and sodium persulfate to the solution.

    • Stir the reaction mixture at room temperature for 3-5 hours under an air atmosphere.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with water and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[8]

Substrate Scope and Representative Yields:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidN-Methyl-2-phenyl-7-azaindole75-85
24-Tolylboronic acidN-Methyl-2-(p-tolyl)-7-azaindole70-80
34-Chlorophenylboronic acid2-(4-Chlorophenyl)-N-methyl-7-azaindole65-75
43-Nitrophenylboronic acidN-Methyl-2-(3-nitrophenyl)-7-azaindole60-70

Proposed Mechanism for Direct C-H Arylation

CH_Arylation_Mechanism Pd(II)L2 Pd(II)L₂ CMD Concerted Metalation- Deprotonation (CMD) Pd(II)L2->CMD 7-Azaindole Palladacycle Palladacycle Intermediate CMD->Palladacycle Oxidative\nAddition Oxidative Addition Palladacycle->Oxidative\nAddition Pd(IV) Intermediate Pd(IV) Intermediate Oxidative\nAddition->Pd(IV) Intermediate Ar-X Reductive\nElimination Reductive Elimination Pd(IV) Intermediate->Reductive\nElimination Reductive\nElimination->Pd(II)L2 HX Arylated Product C-2 Arylated 7-Azaindole Reductive\nElimination->Arylated Product

Caption: Proposed Mechanism for Palladium-Catalyzed Direct C-H Arylation.

III. Cyclization Strategies: Constructing the 7-Azaindole Core

In addition to the functionalization of a pre-existing 7-azaindole ring, several methods allow for the de novo construction of the bicyclic scaffold.

Chichibabin-type Cyclization

The Chichibabin reaction and its variants provide a classical yet effective method for the synthesis of pyridine-fused heterocycles.

Causality of Experimental Choices: This reaction typically involves the deprotonation of a methyl group on a picoline derivative with a strong base, such as lithium diisopropylamide (LDA), followed by condensation with a nitrile. The subsequent intramolecular cyclization and elimination afford the 7-azaindole core. The choice of a fluoro-substituted picoline can facilitate the final elimination step.

Experimental Protocol: Synthesis of 2-Phenyl-7-azaindole

This protocol describes the synthesis of 2-phenyl-7-azaindole via a Chichibabin-type cyclization.

  • Materials:

    • 2-Fluoro-3-picoline (1.0 equiv)

    • Benzonitrile (1.05 equiv)

    • n-Butyllithium (2.1 equiv)

    • Diisopropylamine (2.1 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In a dry flask under an inert atmosphere, prepare a solution of LDA by adding n-butyllithium to a solution of diisopropylamine in THF at -40 °C.

    • To the LDA solution, add benzonitrile and stir for 2 hours at -40 °C.

    • Add 2-fluoro-3-picoline to the reaction mixture and continue stirring for an additional 2 hours at -40 °C.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Conclusion

The synthetic methodologies presented in this guide offer a versatile and powerful toolkit for the preparation of a wide range of functionalized 7-azaindole derivatives. The choice of a particular synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. By understanding the underlying mechanistic principles of these reactions, researchers can make informed decisions to optimize reaction conditions and achieve their synthetic goals. The continued development of novel and efficient synthetic methods for accessing this privileged scaffold will undoubtedly fuel the discovery of new and improved therapeutic agents.

References

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  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Available from: [Link]

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  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PubMed Central. Available from: [Link]

  • Zhang, Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available from: [Link]

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  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PubMed Central. Available from: [Link]

  • Wang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available from: [Link]

  • Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. Available from: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available from: [Link]

  • Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated deriv
  • THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. Available from: [Link]

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  • Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. ResearchGate. Available from: [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. PubMed Central. Available from: [Link]

  • Mondal, K., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. New Journal of Chemistry, 44(34), 14646-14650. Available from: [Link]

  • Cross-Coupling of Heteroatomic Electrophiles. PubMed Central. Available from: [Link]

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Application of 1-Acetyl-7-azaindole-3-carbonitrile in Fragment-Based Drug Discovery: A Technical Guide for Hit Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Modified Privileged Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful paradigm in medicinal chemistry, emphasizing the identification of low-molecular-weight compounds that bind weakly but efficiently to biological targets.[1][2] These initial hits are then optimized into high-affinity leads.[2] Within the vast chemical space available for FBDD, the 7-azaindole scaffold stands out as a "privileged structure."[3][4] Its bioisosteric resemblance to the purine core of ATP has made it a cornerstone for the development of potent kinase inhibitors, where it typically forms a crucial bidentate hydrogen bond with the kinase hinge region.[5][6][7]

This guide focuses on a strategically modified version of this scaffold: 1-Acetyl-7-azaindole-3-carbonitrile . The introduction of an acetyl group at the N-1 position and a carbonitrile at the C-3 position is not arbitrary. N-acetylation blocks the pyrrole N-H hydrogen bond donor, a deliberate tactic to move beyond canonical kinase hinge-binding motifs, thereby enabling the exploration of novel binding modes, enhancing selectivity, or engaging entirely new target classes.[6][8] The C-3 carbonitrile serves as both a potential interaction point and a versatile synthetic handle for subsequent fragment evolution.

Here, we provide a comprehensive overview of the strategic application of this compound in an FBDD campaign, complete with detailed protocols for primary screening, hit validation, and structural characterization.

Physicochemical Profile of a Promising Fragment

For a molecule to be an effective starting point in FBDD, it must possess favorable physicochemical properties, often adhering to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). This compound is designed to fit well within these parameters, ensuring good solubility and a higher probability of forming high-quality, ligand-efficient interactions.

PropertyValueSource
Molecular Formula C₁₀H₇N₃O[9]
Molecular Weight 185.18 g/mol [9]
CAS Number 860362-11-4[9][10]
XLogP3 1.1 - 1.5[11][12]
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 3 (N7, Carbonyl O, Nitrile N)Calculated
Rotatable Bond Count 1[12]

The FBDD Workflow: From Fragment to Hit

A typical FBDD campaign is a multi-stage process that uses orthogonal biophysical techniques to identify and validate fragment hits with high confidence. The workflow is designed to efficiently screen libraries, eliminate false positives, and provide a clear path toward structure-based design.

FBDD_Workflow cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Structure-Based Design A Fragment Library Screening (e.g., this compound) B Primary Screen: DSF (Identifies thermal stabilization) A->B C Hit List Generation B->C D Orthogonal Screen: SPR (Confirms direct binding, determines Kd) C->D Prioritized Hits E Binding Site Mapping: NMR (e.g., 1H-15N HSQC) C->E Prioritized Hits F Validated Hits D->F E->F G High-Resolution Structure: X-ray Crystallography (Reveals binding mode) F->G High-Priority Hits H Fragment Evolution (Growing, Linking, Merging) G->H I Lead Compound H->I

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Experimental Protocols

The following protocols provide step-by-step methodologies for screening and validating the binding of this compound to a target protein of interest.

Protocol 1: Primary Screening by Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay (TSA), is a rapid, high-throughput method ideal for primary screening.[13][14] It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift (ΔTm) indicates that the fragment stabilizes the protein.[15]

Rationale: This initial screen quickly identifies fragments that interact with the target protein in a cost-effective manner, allowing for the rapid triage of a larger fragment library.[16] It is an excellent first pass to filter out non-binders.

Methodology:

  • Preparation of Reagents:

    • Protein Stock: Prepare the target protein at a concentration of 0.2-0.4 mg/mL in a suitable, well-buffered solution (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be optimized for protein stability.[16]

    • Fragment Stock: Prepare a 100 mM stock solution of this compound in 100% DMSO.

    • Dye Stock: Use a fluorescent dye that binds to hydrophobic regions of unfolded proteins, such as SYPRO Orange, at a 5000x stock concentration.[17]

  • Assay Setup (96-well Plate):

    • In each well, add 20 µL of the protein stock solution.

    • Add 0.5 µL of the fragment stock solution to the sample wells for a final concentration of ~2.5 mM (ensure final DMSO concentration is consistent across all wells, typically ≤ 5%). For control wells, add 0.5 µL of 100% DMSO.

    • Prepare a dye working solution by diluting the 5000x stock to 100x in assay buffer. Add 5 µL of this 100x dye solution to each well for a final concentration of 20x.

    • Seal the plate securely with an optical seal. Centrifuge briefly to collect the contents at the bottom of the wells.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.[17]

    • Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, increasing at a rate of 1 °C/minute.

    • Monitor the fluorescence of the dye at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, often calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.

    • Calculate the thermal shift: ΔTm = Tm (protein + fragment) - Tm (protein + DMSO) .

    • A significant positive ΔTm (typically > 2 °C) is considered a preliminary hit.

Protocol 2: Hit Validation and Affinity by Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time data on binding events, making it ideal for confirming hits and determining binding kinetics and affinity (Kᴅ).[18][19]

Rationale: SPR serves as a crucial orthogonal validation step.[20] It confirms direct binding to the target (eliminating artifacts from the DSF assay) and provides quantitative affinity data, which is essential for ranking hits and establishing a structure-activity relationship (SAR).[21]

Methodology:

  • Sensor Chip Preparation and Target Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).[22]

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M NHS (N-hydroxysuccinimide) and 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Immobilize the target protein by injecting it at a low concentration (10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5). Aim for a high immobilization level to maximize the signal for small fragment binding.[22]

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index effects.[20]

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., PBS with 0.05% Tween-20 and 2-5% DMSO). Concentrations should typically range from 1 µM to 500 µM.

    • Inject each fragment concentration over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.

    • Regenerate the surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of 50 mM NaOH or 1 M NaCl).

  • Data Analysis:

    • Subtract the signal from the reference flow cell and the buffer-only (blank) injections.

    • Plot the equilibrium response (RU) against the fragment concentration.

    • Fit the data to a steady-state affinity model to determine the dissociation constant (Kᴅ).

Protocol 3: Binding Site Mapping by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for FBDD because it can not only detect weak binding events but also identify the location of the binding site on the protein target.[23][24][25] The 1H-15N HSQC experiment is a robust protein-observed method for this purpose.[26]

Rationale: Identifying the binding location is critical for the fragment evolution phase. Knowing which residues are perturbed upon fragment binding provides a structural hypothesis that guides the design of larger, more potent compounds.

Methodology:

  • Sample Preparation:

    • Express and purify the target protein with uniform ¹⁵N isotopic labeling.

    • Prepare a 100-200 µM sample of ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.8) containing 5-10% D₂O.

    • Prepare a concentrated stock (e.g., 100 mM) of this compound in a deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition:

    • Acquire a reference 1H-15N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.

    • Add a stoichiometric excess of the fragment to the protein sample (e.g., 5- to 10-fold molar excess).

    • Acquire a second 1H-15N HSQC spectrum of the protein-fragment complex.

  • Data Analysis:

    • Overlay the two spectra (with and without the fragment).

    • Identify peaks that show significant chemical shift perturbations (CSPs) or line broadening. These changes indicate that the corresponding amino acid residues are in or near the fragment's binding site.

    • If the protein's resonance assignments are known, these perturbed residues can be mapped directly onto the protein's 3D structure to visualize the binding pocket.

Protocol 4: High-Resolution Structural Analysis by X-ray Crystallography

X-ray crystallography provides an atomic-resolution picture of the protein-fragment complex, which is the gold standard for guiding structure-based drug design.[27][28]

Rationale: A crystal structure unambiguously reveals the fragment's binding mode, orientation, and specific atomic interactions with the target. This information is invaluable for the "fragment growing" phase, where chemists design modifications to improve affinity and selectivity.[28][29]

Methodology:

  • Crystal Preparation:

    • Co-crystallization: Set up crystallization trials with the target protein pre-incubated with a 5- to 10-fold molar excess of this compound. This may require re-screening of crystallization conditions.[28]

    • Soaking: If robust crystals of the apo-protein can be grown, they can be soaked in a solution containing the fragment (typically 1-10 mM in a cryo-protectant solution) for a period ranging from minutes to hours.

  • Data Collection and Structure Determination:

    • Harvest a crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data to determine the space group and unit cell dimensions.

    • Solve the structure using molecular replacement if a model of the protein is available.

    • Calculate an electron density map. A difference map (Fo-Fc) should reveal positive electron density corresponding to the bound fragment.

    • Build the fragment into the density and refine the structure to obtain a high-resolution model of the complex.

From Hit to Lead: The Fragment Evolution Phase

Once this compound is validated as a binder, the next step is to evolve it into a more potent, lead-like molecule. The structural information from NMR and crystallography is key to this process.

Fragment_Evolution cluster_0 Initial Hit cluster_1 Structure-Guided Growth cluster_2 Optimized Lead A This compound (Weak Affinity, e.g., Kᴅ ~500 µM) B Utilize C-3 Carbonitrile as a Synthetic Handle to Explore Adjacent Pocket Identified by X-ray A->B F2L Strategy: 'Growing' C Lead Compound (High Affinity, e.g., Kᴅ ~50 nM) Improved Potency & Selectivity B->C Iterative Design & Synthesis

Figure 2: The "fragment growing" strategy applied to the initial hit.

The C-3 carbonitrile is an excellent vector for this "growing" strategy.[30] Depending on the shape and nature of the adjacent pocket revealed by crystallography, it can be converted into or replaced by various functional groups (e.g., amides, tetrazoles, or other heterocycles) designed to form new, favorable interactions with the protein, thereby increasing binding affinity.[2]

Conclusion

This compound represents a sophisticated tool for fragment-based drug discovery. Its design leverages the well-established utility of the 7-azaindole scaffold while incorporating strategic modifications to broaden its applicability. The N-acetyl group enables exploration beyond traditional kinase hinge-binding, and the C-3 carbonitrile provides a clear path for synthetic elaboration. By employing a systematic workflow of biophysical screening and validation techniques, researchers can effectively use this fragment as a starting point to develop novel, high-affinity lead compounds for a diverse range of biological targets.

References

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]

  • Zartler, E. R., & Shapiro, M. J. (2006). NMR-based screening: a powerful tool in fragment-based drug discovery. Molecular Omics, 2(2), 93-102. Retrieved from [Link]

  • Lecorgne, A., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19936-19968. Retrieved from [Link]

  • de Oliveira, R. B., & de Alencastro, R. B. (2023). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Current Topics in Medicinal Chemistry, 23(22), 2116-2130. Retrieved from [Link]

  • Ciulli, A., & Abell, C. (2011). Fragment-Based Drug Discovery Using NMR Spectroscopy. Cold Spring Harbor Protocols, 2011(10). Retrieved from [Link]

  • Schulte, B., et al. (2022). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology, 664, 219-253. Retrieved from [Link]

  • ResearchGate. (2017). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Retrieved from [Link]

  • Bentham Science. (2023). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Retrieved from [Link]

  • ResearchGate. (2020). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Retrieved from [Link]

  • Hennig, M., et al. (2009). SPR-based fragment screening: advantages and applications. Combinatorial Chemistry & High Throughput Screening, 12(3), 234-242. Retrieved from [Link]

  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Thermal Shift Assays. Retrieved from [Link]

  • Nuvisan. (n.d.). Tailored Thermal Shift Assays for Accurate Ligand Binding Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

  • Isaksson, L., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12284393, 1-Acetyl-7-azaindole. Retrieved from [Link]

  • Giannetti, A. M. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(2), 116-120. Retrieved from [Link]

  • Collins, I. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Acta Crystallographica Section D: Structural Biology, 76(Pt 2), 99-111. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Differential Scanning Fluorimetry (DSF). Retrieved from [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • American Chemical Society. (2025). Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 149075235, 7-acetyl-1H-indole-3-carbonitrile. Retrieved from [Link]

  • Chinese Chemical Society. (n.d.). Synthesis of Azaindoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Azaindoles. Retrieved from [Link]

  • Research Scientific. (n.d.). This compound. Retrieved from [Link]

  • ChemAxon. (2019). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Retrieved from [Link]

  • Wang, S., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(9), 963-968. Retrieved from [Link]

  • ResearchGate. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

  • Liu, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115609. Retrieved from [Link]

  • Chrysina, E. D., et al. (2020). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Crystals, 10(1), 54. Retrieved from [Link]

  • Wlodawer, A. (2002). X Ray crystallography. Postgraduate Medical Journal, 78(917), 163-169. Retrieved from [Link]

  • Betzi, S., et al. (2016). Protein X-ray Crystallography and Drug Discovery. Molecules, 21(3), 297. Retrieved from [Link]

  • MDPI. (2020). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Retrieved from [Link]

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reaction conditions for coupling with 1-Acetyl-7-azaindole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Functionalization via Palladium-Catalyzed Coupling of 1-Acetyl-7-azaindole Precursors

Introduction: The Strategic Value of the 1-Acetyl-7-azaindole Scaffold

The 7-azaindole framework is a privileged heterocyclic motif, celebrated for its significant role in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces a key hydrogen bond acceptor site, altering the molecule's physicochemical properties and biological interactions. This unique combination has made 7-azaindole a cornerstone in the development of potent kinase inhibitors and other therapeutic agents.

A critical challenge in the synthesis of complex 7-azaindole derivatives is achieving regioselective functionalization. Direct coupling reactions on an unprotected 7-azaindole can be complicated by competitive N-H arylation or catalyst inhibition.[3] The introduction of an acetyl group at the N-1 position is a powerful strategic maneuver to circumvent these issues. The N-acetyl group serves two primary functions:

  • Protecting Group: It masks the reactive N-H proton, preventing side reactions and allowing for selective functionalization at other positions on the ring system.[4][5]

  • Electronic Modulation: It withdraws electron density from the pyrrole ring, influencing the regioselectivity of subsequent electrophilic substitution and metal-catalyzed reactions.

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed functionalization of the 1-acetyl-7-azaindole core, with a focus on forming crucial C-C and C-N bonds. While the title molecule, 1-Acetyl-7-azaindole-3-carbonitrile, represents a valuable target, it is typically synthesized from a halogenated precursor. Therefore, our protocols will focus on the strategic halogenation and subsequent cross-coupling reactions that enable the synthesis of a diverse library of 7-azaindole derivatives.

Logical Workflow for 7-Azaindole Functionalization

The path from the basic 7-azaindole scaffold to a complex, functionalized derivative follows a logical and validated sequence. The N-acetyl group is installed first to protect the pyrrolic nitrogen. A halogen is then introduced at a specific carbon position (e.g., C3, C4, or C5) to serve as a handle for cross-coupling. This halo-intermediate is the pivotal substrate for a variety of powerful palladium-catalyzed reactions.

G cluster_0 Phase 1: Core Preparation cluster_1 Phase 2: Pd-Catalyzed Cross-Coupling cluster_2 Phase 3: Final Products A 7-Azaindole (Starting Material) B 1-Acetyl-7-azaindole A->B N-Acetylation (Acetic Anhydride) C Halo-1-acetyl-7-azaindole (e.g., 3-Iodo or 4-Bromo) B->C Halogenation (e.g., NIS, NBS) D Suzuki Coupling (Aryl/Vinyl Boronic Acids) C->D C-C Bond Formation E Buchwald-Hartwig Amination (Primary/Secondary Amines) C->E C-N Bond Formation F Sonogashira Coupling (Terminal Alkynes) C->F C-C Bond Formation G C-C Coupled Products (Aryl/Alkynyl Derivatives) D->G H C-N Coupled Products (Amino Derivatives) E->H F->G I Deprotection (Optional) (Hydrolysis) G->I H->I J Final N-H Azaindole I->J

Caption: General workflow for the functionalization of 1-acetyl-7-azaindole.

Part 1: Preparation of Key Intermediates

The success of any cross-coupling strategy hinges on the quality of the starting materials. The following protocols detail the synthesis of the N-acetylated and subsequently halogenated 7-azaindole intermediates.

Protocol 1.1: N-Acetylation of 7-Azaindole

Expertise & Experience: The N-acetylation of 7-azaindole is a robust and high-yielding reaction.[6] Using a non-nucleophilic base like triethylamine (TEA) is crucial to scavenge the acetic acid byproduct without competing in the reaction. Performing the reaction at 0 °C minimizes potential side reactions, such as C-acetylation at the electron-rich C3 position.[6]

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 7-azaindole (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add acetic anhydride (1.1 equiv) dropwise to the cooled, stirring solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step, but can be further purified by flash column chromatography (Ethyl Acetate/Hexanes).

Protocol 1.2: Regioselective C3-Iodination

Expertise & Experience: The C3 position of the 1-acetyl-7-azaindole is electronically activated and thus susceptible to electrophilic substitution. N-iodosuccinimide (NIS) is an effective and mild iodinating agent for this transformation.[1] The use of a base like potassium hydroxide can facilitate the reaction.[1]

Methodology:

  • Reaction Setup: Dissolve 1-acetyl-7-azaindole (1.0 equiv) in a suitable solvent such as acetonitrile or DMF in a flask protected from light.

  • Reagent Addition: Add N-iodosuccinimide (1.0-1.1 equiv) and potassium hydroxide (2.0-3.0 equiv) to the solution.[1]

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford 1-acetyl-3-iodo-7-azaindole.

Part 2: Palladium-Catalyzed Cross-Coupling Protocols

With the halogenated 1-acetyl-7-azaindole in hand, a world of synthetic possibilities opens up. The following are detailed protocols for three of the most powerful palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling: For C-C Bond Formation

Trustworthiness: The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction renowned for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[7][8] The conditions provided are based on optimized procedures for related N-protected azaindole systems, ensuring high yields and reproducibility.[9][10]

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex [Ar-Pd(II)L₂(X)] pd0->oa_complex Oxidative Addition (Ar-X) trans_complex [Ar-Pd(II)L₂(R)] oa_complex->trans_complex Transmetalation (R-B(OH)₂ + Base) trans_complex->pd0 Reductive Elimination dummy product Ar-R (Coupled Product) dummy->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol:

  • Reaction Setup: To a reaction vessel (e.g., a microwave vial or Schlenk tube), add the halo-1-acetyl-7-azaindole (1.0 equiv), the desired aryl- or vinylboronic acid (1.2-1.5 equiv), and a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv) or potassium phosphate (K₃PO₄, 2.0 equiv).[9][10]

  • Catalyst Addition: Add the palladium catalyst system. Common choices include:

    • System A: Pd₂(dba)₃ (2.5-5 mol%) and a ligand like SPhos (5-10 mol%).[9]

    • System B: Pd(PPh₃)₄ (5-10 mol%).[11]

  • Solvent Addition: Degas a solvent system (e.g., 1:1 Toluene/Ethanol or Dioxane/Water) by bubbling with nitrogen or argon for 15-20 minutes.[9][10] Add the degassed solvent to the reaction vessel.

  • Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS. Reaction times can range from 2 to 24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water and ethyl acetate. Separate the layers.

  • Extraction & Purification: Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

ParameterTypical ConditionRationale / Expert Insight
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Pd(PPh₃)₄Pd(0) is the active catalyst. Pd(II) sources are reduced in situ. Pd₂(dba)₃ is a common, stable Pd(0) source.
Ligand SPhos, XPhos, PPh₃Bulky, electron-rich biaryl phosphine ligands (SPhos, XPhos) accelerate reductive elimination and stabilize the catalyst, leading to higher yields and broader scope.[12]
Base Cs₂CO₃, K₃PO₄, K₂CO₃The base activates the boronic acid to facilitate transmetalation. Carbonates are generally preferred for their balance of reactivity and functional group tolerance.
Solvent Toluene/Ethanol, Dioxane/WaterAprotic/protic mixtures aid in dissolving both the organic substrates and the inorganic base. Water is often essential for the catalytic cycle.
B. Buchwald-Hartwig Amination: For C-N Bond Formation

Trustworthiness: This reaction has revolutionized the synthesis of arylamines, replacing harsher classical methods.[13] The protocol is adapted from established procedures for C-N coupling on the 7-azaindole scaffold, where catalyst and ligand choice are paramount for success.[14][15] The N-acetyl group is crucial here, as it prevents the amine from coordinating to the palladium catalyst and directs the coupling to the desired carbon position.

G cluster_0 Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex [Ar-Pd(II)L₂(X)] pd0->oa_complex Oxidative Addition (Ar-X) amido_complex [Ar-Pd(II)L₂(NR¹R²)] oa_complex->amido_complex Amine Coordination & Deprotonation (HNR¹R² + Base) amido_complex->pd0 Reductive Elimination dummy product Ar-NR¹R² (Coupled Product) dummy->product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol:

  • Reaction Setup: In an oven-dried, inerted reaction vessel, combine the halo-1-acetyl-7-azaindole (1.0 equiv), the amine coupling partner (1.1-1.5 equiv), and a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃, 1.5-2.0 equiv) or sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%).[14]

  • Solvent Addition: Add a dry, degassed aprotic solvent such as dioxane or toluene.

  • Reaction Conditions: Seal the vessel and heat to 90-120 °C until the starting material is consumed (typically 4-24 hours), as monitored by LC-MS.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.

ParameterTypical ConditionRationale / Expert Insight
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is readily reduced to the active Pd(0) species in the reaction mixture.[16]
Ligand Xantphos, BINAP, XPhosBidentate ligands like Xantphos are highly effective in promoting C-N reductive elimination. The wide bite angle of Xantphos is often beneficial for preventing catalyst decomposition.
Base Cs₂CO₃, NaOtBu, K₂CO₃A strong base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination. NaOtBu is very strong but can be incompatible with base-sensitive functional groups. Cs₂CO₃ is a reliable and often milder alternative.[14]
Solvent Dioxane, TolueneAnhydrous, high-boiling aprotic solvents are necessary to achieve the required reaction temperatures and prevent unwanted side reactions with water.
C. Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

Trustworthiness: The Sonogashira coupling is the premier method for synthesizing arylalkynes. It uniquely employs a dual-catalyst system of palladium and copper(I).[17] The protocol below is adapted directly from a reported procedure for the coupling of 4-iodo-1-acetyl-7-azaindole, providing a highly reliable method.[1][18]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa Ar-Pd(II)-X pd0->oa Oxidative Addition (Ar-X) oa->pd0 Reductive Elimination cu_alkyne Cu(I)-C≡CR product Ar-C≡CR cu_x Cu(I)-X cu_x->cu_alkyne Alkyne + Base (-HX) cu_alkyne->oa Transmetalation cu_alkyne->cu_x Transmetalation to Pd(II)

Caption: Interplay of Palladium and Copper cycles in Sonogashira coupling.

Experimental Protocol:

  • Reaction Setup: To a solution of halo-1-acetyl-7-azaindole (1.0 equiv, iodo-derivatives are preferred) in a suitable solvent like dioxane or DMF, add the terminal alkyne (1.2 equiv).[1]

  • Catalyst Addition: Add the catalysts and ligands to the mixture: Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), triphenylphosphine (PPh₃, 0.1 equiv), and copper(I) iodide (CuI, 0.1 equiv).[1]

  • Base Addition: Add a liquid amine base, such as triethylamine (Et₃N, 2.0 equiv) or diisopropylethylamine (DIPEA). The base also often serves as a co-solvent.

  • Reaction Conditions: Stir the mixture at room temperature or heat to 60 °C. The reaction is often rapid and can be complete within 1-6 hours. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterTypical ConditionRationale / Expert Insight
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂The Pd catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination step.
Copper(I) Cocatalyst CuICopper(I) iodide is essential for activating the terminal alkyne. It forms a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[17]
Ligand PPh₃Triphenylphosphine is a common, robust ligand that stabilizes the palladium catalyst throughout the cycle.
Base Et₃N, DIPEAThe amine base serves two roles: it neutralizes the HX byproduct and facilitates the formation of the copper acetylide.

Part 3: Introduction of the 3-Carbonitrile Group

While not a direct coupling reaction, the synthesis of the target scaffold, this compound, is a key objective. This is typically achieved via a nucleophilic substitution (cyanation) on a 3-halo precursor, such as the 1-acetyl-3-iodo-7-azaindole prepared in Protocol 1.2.

Experimental Protocol (Proposed): Palladium-Catalyzed Cyanation

  • Reaction Setup: In an inerted glovebox or Schlenk tube, combine 1-acetyl-3-iodo-7-azaindole (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and dppf (5 mol%).

  • Solvent: Add anhydrous, degassed DMF.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C for 6-18 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench with aqueous ammonia/EDTA solution to complex the excess zinc salts.

  • Extraction & Purification: Extract the mixture with ethyl acetate. Wash the organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography to yield this compound.

References

  • Humne, V. T., et al. (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis. [Link]

  • Selmer-Olsen, S. M. E., et al. (2018). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian University of Science and Technology. [Link]

  • Mendes, E., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]

  • Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma Technical Newsletter. [Link]

  • Beilstein Journals. (2015). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole (1c) with m-cresol (8a). ResearchGate. [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. [Link]

  • Kumar, D., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Kannaboina, P., et al. (2021). Recent advances in the global ring functionalization of 7-azaindoles. RSC Advances. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. Protecting group. [Link]

  • Bercot, E. A., & Nolan, S. P. (2004). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Organic Letters. [Link]

  • Bellina, F., & Rossi, R. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]

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Application Notes and Protocols: The Role of the Acetyl Group in Modulating the Reactivity of the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-azaindole nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery, prized for its role as a bioisostere of indole and purine systems.[1][2] Its incorporation into numerous therapeutic agents, particularly kinase inhibitors, underscores the importance of understanding and controlling its chemical reactivity.[3][4][5] N-acetylation at the pyrrole nitrogen (N1) is a fundamental and strategic transformation that profoundly influences the scaffold's reactivity. This document provides an in-depth guide on the role of the N1-acetyl group, detailing its electronic and steric effects, its function as a protecting and directing group, and its application in the synthesis of functionalized 7-azaindole derivatives. Detailed, field-proven protocols for N-acetylation and a subsequent directed functionalization are provided for researchers in organic synthesis and drug development.

Introduction: The Significance of the 7-Azaindole Core

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a cornerstone structural motif in modern pharmacology. Its structural similarity to the adenine fragment of ATP makes it particularly effective in the design of kinase inhibitors.[2] Marketed drugs such as Vemurafenib (Zelboraf®) and Venetoclax (Venclexta®) feature this core, highlighting its validated success in oncology.[2] The strategic functionalization of the 7-azaindole ring system is paramount for modulating potency, selectivity, and pharmacokinetic properties. The pyrrole nitrogen (N1) is a key reactive site, and its derivatization, particularly through acetylation, is a critical tool for synthetic chemists.

The Dual Nature of N-Acetylation: Protection and Reactivity Modulation

The introduction of an acetyl group at the N1 position serves two primary purposes:

  • Nitrogen Protection: The acetyl group effectively masks the nucleophilic and acidic N-H of the pyrrole ring, preventing unwanted side reactions during subsequent synthetic steps.

  • Reactivity Modulation: More critically, the acetyl group acts as a potent electron-withdrawing group. This fundamentally alters the electronic landscape of the bicyclic system, deactivating the electron-rich pyrrole ring and influencing the regioselectivity of further substitutions.

Electronic Impact of the N1-Acetyl Group

The carbonyl of the acetyl group withdraws electron density from the pyrrole ring via resonance. This has two major consequences for electrophilic substitution reactions, which typically favor the C3 position in the parent 7-azaindole:

  • Deactivation of the Pyrrole Ring: The decreased electron density at C3 significantly reduces its susceptibility to attack by electrophiles. This is crucial for preventing undesired C3-acetylation during the initial N-acetylation step and for directing other electrophiles to different positions.[6][7]

  • Altered Regioselectivity: While deactivating the pyrrole moiety, the N-acetyl group can be exploited as a directing group for metalation reactions, enabling functionalization at otherwise inaccessible positions, such as C2 or C4.[8]

The following diagram illustrates the electron-withdrawing effect of the acetyl group.

Caption: Electronic effect of the N1-acetyl group on 7-azaindole.

Application in Synthesis: A Workflow for Regioselective Functionalization

The N-acetyl group is not merely a protecting group but a strategic tool. It enables a synthetic sequence where a specific position on the 7-azaindole core can be functionalized, after which the acetyl group can be removed if necessary. A common and powerful application is in directed metalation reactions.

The workflow below outlines a general strategy for the C4-functionalization of 7-azaindole, a transformation that is challenging to achieve directly.

G start 7-Azaindole (Starting Material) step1 Protocol 1: N-Acetylation with Acetic Anhydride start->step1 intermediate 1-Acetyl-7-azaindole step1->intermediate step2 Directed C4-Metalation (e.g., using LDA/TMP-base) intermediate->step2 step3 Quench with Electrophile (E+) (e.g., I₂, TMSCl, Aldehyde) step2->step3 product1 4-Substituted-1-Acetyl-7-azaindole step3->product1 step4 Optional: Deacetylation (e.g., NaOMe, MeOH) product1->step4 end 4-Substituted-7-azaindole (Final Product) step4->end

Caption: Synthetic workflow for C4-functionalization via N-acetylation.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.

Protocol 1: Synthesis of 1-Acetyl-7-azaindole

This protocol describes the selective N-acetylation of 7-azaindole. The key to high yield and purity is controlling the reaction conditions to minimize the formation of the C3-acetylated and 1,3-diacetylated byproducts.[6][7]

Materials:

  • 7-Azaindole (1.0 eq)

  • Acetic Anhydride (Ac₂O) (1.5 eq)

  • Pyridine, anhydrous (as solvent)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and ice bath

Procedure:

  • Dissolve 7-azaindole in anhydrous pyridine in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add acetic anhydride dropwise to the cooled solution over 15 minutes. Maintaining a low temperature is critical to favor N-acetylation over C-acetylation.[7]

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution (to neutralize excess acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield pure 1-Acetyl-7-azaindole as a solid.[9]

Expected Characterization Data (¹H NMR, CDCl₃):

  • A characteristic singlet for the acetyl methyl protons around δ 2.7-2.8 ppm.

  • Distinct signals for the aromatic protons of the 7-azaindole core.[10]

Parameter Typical Value Notes
Yield 75-90%Highly dependent on temperature control and workup.
Purity (post-chromatography) >98%Assessed by NMR or LC-MS.
Key Byproducts 3-Acetyl-7-azaindole, 1,3-Diacetyl-7-azaindoleMinimized by low temperature and avoiding excess acylating agent.[6][7]
Protocol 2: Directed C4-Metalation and Iodination of 1-Acetyl-7-azaindole

This protocol demonstrates the utility of the N-acetyl group as a directing group for regioselective functionalization at the C4 position, a challenging feat on the parent heterocycle.[8]

Materials:

  • 1-Acetyl-7-azaindole (1.0 eq)

  • Diisopropylamine (2.2 eq)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (2.1 eq)

  • Iodine (I₂) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask, syringes, and an inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Prepare the Base (LDA): In a flame-dried Schlenk flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi dropwise and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • Metalation: In a separate flame-dried flask, dissolve 1-Acetyl-7-azaindole in anhydrous THF and cool to -78 °C. Slowly transfer the freshly prepared LDA solution via cannula or syringe to the 1-Acetyl-7-azaindole solution. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Prepare a solution of iodine in anhydrous THF. Slowly add this solution to the reaction mixture at -78 °C. The deep color of the iodine should dissipate upon addition.

  • Workup: After stirring for 30 minutes, quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with EtOAc.

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine) until the organic layer is colorless, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 1-Acetyl-4-iodo-7-azaindole.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 1-Acetyl-7-azaindole (Protocol 1) Competing C3-acetylation.Perform the reaction at a lower temperature (0 °C or below). Add the acetic anhydride slowly.[7]
Hydrolysis of the product during workup.Ensure the NaHCO₃ wash is not overly vigorous or prolonged. Use non-aqueous workup methods if product is highly sensitive.[6]
Incomplete reaction.Extend the reaction time and monitor carefully by TLC. Ensure reagents are of high purity.
No conversion in metalation (Protocol 2) Inactive LDA base.Use freshly distilled diisopropylamine and accurately titrated n-BuLi. Ensure strictly anhydrous conditions.
Reaction temperature too high.Maintain the temperature at -78 °C throughout the base addition and metalation steps.
Formation of multiple iodinated products Scrambling of the lithiated intermediate.Ensure the metalation time is sufficient for the desired intermediate to form but not so long that decomposition or rearrangement occurs.

Conclusion

The N-acetyl group is a powerful and versatile tool in the synthesis of complex 7-azaindole derivatives. Its role extends far beyond simple nitrogen protection; it is a strategic element for deactivating the pyrrole ring towards uncontrolled electrophilic substitution while simultaneously enabling regioselective functionalization through directed metalation. A thorough understanding of these principles, coupled with robust and optimized protocols, allows researchers to unlock the full synthetic potential of the 7-azaindole scaffold for applications in drug discovery and development.

References

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Zhang, T., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Kaur, M., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. [Link]

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  • Herbert, J. M., & Maffrand, J. P. (1982). Reactivity of 1H-pyrrolo[2,3-b]pyridine. I. Synthesis of 3-acetyl-7-azaindole and related compounds. ResearchGate. [Link]

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Application Notes and Protocols for Enzymatic Reactions Involving 7-Azaindole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of 7-Azaindole in Enzymology and Drug Discovery

The 7-azaindole scaffold has emerged as a "privileged" structure in medicinal chemistry, largely due to its unique electronic properties and its ability to mimic the purine core of ATP, making it an exceptional hinge-binding motif for kinase inhibitors.[1] This has led to the development of numerous successful drugs, including the BRAF kinase inhibitor vemurafenib.[2] Beyond kinase inhibition, the 7-azaindole core is found in a wide array of biologically active molecules targeting various diseases.[3] As the demand for novel and efficient methods to synthesize and functionalize these complex molecules grows, enzymatic catalysis has come to the forefront. Biocatalysis offers unparalleled selectivity, milder reaction conditions, and a greener footprint compared to traditional synthetic methods, making it an invaluable tool for the late-stage functionalization of drug candidates and the generation of novel derivatives.

This comprehensive guide, designed for researchers and drug development professionals, provides an in-depth exploration of key enzymatic reactions involving 7-azaindole scaffolds. We will delve into the mechanistic intricacies of these transformations and provide detailed, field-proven protocols for their practical application.

Section 1: Regioselective Halogenation with Flavin-Dependent Halogenases

The introduction of halogen atoms into a drug molecule can profoundly influence its pharmacokinetic and pharmacodynamic properties. Flavin-dependent halogenases (FDHs) are powerful biocatalysts that mediate the regioselective halogenation of aromatic compounds, including indoles and their aza-analogs, using benign halide salts.[4] The RebH enzyme, a tryptophan-7-halogenase, and its engineered variants have shown remarkable utility in this regard.[4]

Mechanistic Overview

RebH utilizes a flavin cofactor (FADH₂) and molecular oxygen to generate a potent halogenating species. The reaction proceeds through the formation of a flavin hydroperoxide, which then oxidizes a halide ion (Cl⁻ or Br⁻) to the corresponding hypohalous acid (HOX).[4] This reactive intermediate is then channeled to the active site, where it performs an electrophilic aromatic substitution on the electron-rich 7-azaindole ring. The regioselectivity of the halogenation is dictated by the enzyme's active site architecture.

Workflow for RebH-Catalyzed Halogenation of 7-Azaindole

G cluster_prep 1. Reaction Setup cluster_reaction 2. Incubation cluster_workup 3. Reaction Quenching & Product Analysis p1 Prepare Reaction Buffer (e.g., 10 mM Phosphate Buffer, pH 7.2) p2 Add Cofactors: FAD, NADH p1->p2 p3 Add Flavin Reductase (RebF) & Glucose Dehydrogenase p2->p3 p4 Add 7-Azaindole Substrate & Halide Salt (NaCl or NaBr) p3->p4 p5 Add Purified RebH Variant p4->p5 r1 Incubate at Room Temperature (e.g., 25°C) with Shaking p5->r1 Start Reaction w1 Inactivate Enzyme (e.g., Heat at 95°C) r1->w1 After Incubation (e.g., overnight) w2 Centrifuge to Remove Precipitated Protein w1->w2 w3 Analyze Supernatant by HPLC or LC-MS w2->w3

Caption: General workflow for the enzymatic halogenation of a 7-azaindole substrate.

Protocol: Enzymatic Bromination of 7-Azaindole using a RebH Variant

This protocol is adapted from methodologies described for the halogenation of indole compounds and can be optimized for specific 7-azaindole derivatives.[5]

Materials:

  • Purified RebH variant (e.g., 3-LSR)

  • Flavin reductase (e.g., RebF)

  • Glucose dehydrogenase (GDH)

  • 7-Azaindole substrate

  • Sodium bromide (NaBr)

  • Flavin adenine dinucleotide (FAD)

  • Nicotinamide adenine dinucleotide (NADH)

  • D-Glucose

  • Potassium phosphate buffer (10 mM, pH 7.2)

  • Methanol (for quenching and analysis)

  • HPLC or LC-MS system for analysis

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

    • 10 mM Potassium phosphate buffer (pH 7.2)

    • 2.5 mM 7-Azaindole substrate

    • 50 mM Sodium bromide (NaBr)

    • 10 µM FAD

    • 2 mM NADH

    • 30 µM Flavin reductase (RebF)

    • 5 units Glucose dehydrogenase (GDH)

    • 20 mM D-Glucose

  • Enzyme Addition: Add the purified RebH variant to a final concentration of 10 µM to initiate the reaction.

  • Incubation: Incubate the reaction mixture overnight at 25°C with constant shaking (e.g., 180 rpm).[5]

  • Reaction Quenching: Terminate the reaction by heating the mixture at 95°C for 10 minutes to inactivate the enzymes.[5]

  • Sample Preparation for Analysis: Centrifuge the quenched reaction mixture at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]

  • Analysis: Carefully transfer the supernatant to a clean vial. Dilute with methanol if necessary and analyze by HPLC or LC-MS to determine the conversion of the substrate and the formation of the brominated product.

Data Analysis:

  • Monitor the disappearance of the 7-azaindole substrate peak and the appearance of a new product peak with the expected mass increase (+78/80 Da for bromination).

  • Quantify the product formation by integrating the peak area and comparing it to a standard curve of a synthesized authentic standard, if available.

ParameterRecommended ConditionReference
Enzyme RebH variant (e.g., 3-LSR)[5]
Substrate 7-Azaindole derivative (2.5 mM)[5]
Halide Source NaBr or NaCl (50 mM)[5]
Cofactors FAD (10 µM), NADH (2 mM)[5]
Reductase System RebF (30 µM), GDH (5 units), Glucose (20 mM)[5]
Buffer 10 mM Potassium Phosphate, pH 7.2[5]
Temperature 25°C[5]
Incubation Time Overnight[5]

Section 2: Metabolic Profiling with Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including a majority of marketed drugs.[6] Understanding the CYP-mediated metabolism of 7-azaindole-containing drug candidates is crucial for predicting their pharmacokinetic properties, potential drug-drug interactions, and safety profiles.

Mechanistic Overview

CYP enzymes catalyze a variety of oxidative reactions, including hydroxylation, N-dealkylation, and epoxidation. The catalytic cycle involves the activation of molecular oxygen at a heme iron center, leading to the formation of a highly reactive ferryl-oxo species that abstracts a hydrogen atom or attacks an electron-rich site on the substrate. For 7-azaindole scaffolds, metabolism often occurs on the pyrrole or pyridine ring, or on appended substituents.

CYP450 Catalytic Cycle for 7-Azaindole Oxidation

CYP450_Cycle Fe(III) Fe(III) Fe(III)-Substrate Fe(III)-Substrate Fe(III)->Fe(III)-Substrate Substrate (7-Azaindole) Binding Fe(II)-Substrate Fe(II)-Substrate Fe(III)-Substrate->Fe(II)-Substrate e- (from CPR) Fe(II)-O2-Substrate Fe(II)-O2-Substrate Fe(II)-Substrate->Fe(II)-O2-Substrate O2 Binding Fe(III)-OOH-Substrate Fe(III)-OOH-Substrate Fe(II)-O2-Substrate->Fe(III)-OOH-Substrate e- (from CPR), 2H+ FeO(IV)-Substrate FeO(IV)-Substrate (Active Oxidant) Fe(III)-OOH-Substrate->FeO(IV)-Substrate -H2O Fe(III)-Product Fe(III)-Product FeO(IV)-Substrate->Fe(III)-Product Substrate Oxidation Fe(III)-Product->Fe(III) Product Release UGT_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products R_X_H 7-Azaindole-X-H (Substrate, X=O, N) UGT UDP-Glucuronosyltransferase R_X_H->UGT UDPGA UDP-Glucuronic Acid (Cofactor) UDPGA->UGT R_X_GA 7-Azaindole-X-Glucuronide (Conjugate) UGT->R_X_GA UDP UDP UGT->UDP

Caption: Schematic of a UGT-catalyzed glucuronidation reaction.

Protocol: Glucuronidation Assay with a 7-Azaindole Substrate

This protocol describes a method to assess the potential for a 7-azaindole derivative to undergo UGT-mediated metabolism using human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • 7-Azaindole test compound

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Uridine 5'-diphospho-glucuronic acid (UDPGA)

  • Alamethicin (a pore-forming peptide to activate UGTs)

  • Acetonitrile or methanol for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Microsome Activation: Pre-incubate the pooled HLMs with alamethicin (e.g., 50 µg/mg microsomal protein) on ice for 15 minutes to disrupt the membrane and expose the UGT active sites.

  • Reaction Mixture Preparation: In a 96-well plate or microcentrifuge tubes, prepare the following mixture:

    • Tris-HCl buffer

    • Activated HLMs (final concentration 0.5-1.0 mg/mL)

    • MgCl₂ (final concentration 5-10 mM)

    • 7-Azaindole test compound (at various concentrations to determine kinetics)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 3-5 minutes.

  • Reaction Initiation: Start the reaction by adding UDPGA (final concentration typically 1-5 mM).

  • Incubation and Quenching: Incubate at 37°C. At specified time points, quench the reaction by adding cold acetonitrile or methanol.

  • Sample Processing and Analysis: Process the samples as described for the CYP450 assay (centrifugation to remove protein) and analyze the supernatant by LC-MS/MS to detect the formation of the glucuronide conjugate (expected mass increase of +176 Da).

Data Analysis:

  • Monitor the formation of the glucuronide product over time.

  • If substrate concentrations were varied, Michaelis-Menten kinetics (Vmax and Km) can be determined by plotting the initial rate of product formation against the substrate concentration.

ParameterRecommended Condition
Enzyme Source Alamethicin-activated HLMs
Protein Concentration 0.5 - 1.0 mg/mL
Cofactor UDPGA (1-5 mM)
Activator Alamethicin (50 µg/mg protein)
Buffer 50 mM Tris-HCl, pH 7.4 with 5-10 mM MgCl₂
Temperature 37°C

Section 4: Emerging Biocatalytic Applications

The enzymatic toolbox for modifying 7-azaindole scaffolds is continuously expanding. While halogenases, CYPs, and UGTs are well-established, other enzyme classes are showing promise for novel transformations.

  • Transaminases (TAs): These enzymes can be used for the asymmetric synthesis of chiral amines from corresponding ketones. A 7-azaindole derivative with a ketone functional group could potentially be a substrate for a transaminase, leading to the production of valuable chiral amine building blocks.

  • Indole Prenyltransferases: These enzymes catalyze the transfer of a prenyl group to the indole scaffold. Recent studies have shown that azaindoles can also be substrates for these enzymes, opening up avenues for creating novel prenylated 7-azaindole derivatives with potentially altered biological activities.

  • NzsH: This enzyme has been shown to catalyze the formation of indole-containing acyloins. It is plausible that 7-azaindole-pyruvate derivatives could also serve as substrates, leading to the synthesis of novel acyloin products.

Further research into these and other enzyme classes will undoubtedly unlock new possibilities for the biocatalytic functionalization of the versatile 7-azaindole scaffold.

Conclusion

The application of enzymatic reactions to 7-azaindole scaffolds represents a powerful and increasingly indispensable strategy in modern drug discovery and development. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists seeking to leverage the precision and efficiency of biocatalysis. By understanding the underlying enzymatic mechanisms and employing robust experimental designs, researchers can effectively synthesize novel 7-azaindole derivatives, elucidate their metabolic fates, and ultimately accelerate the journey from discovery to clinical application.

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The 7-Azaindole Scaffold: A Privileged Framework for Targeted Cancer Therapy - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold in Oncology

In the landscape of modern oncology, the quest for highly selective and potent therapeutic agents is paramount. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and efficacy in the design of targeted cancer therapies.[1][2][3][4] Its significance lies in its unique structural and electronic properties, acting as a bioisostere of the indole nucleus, a common motif in many biologically active compounds.[1][2][5] The strategic replacement of a carbon atom in the benzene ring of indole with a nitrogen atom imparts distinct physicochemical characteristics, such as altered hydrogen bonding capabilities, dipole moment, and metabolic stability, which can be leveraged to fine-tune the pharmacological profile of a drug candidate.[2][5]

This guide provides a comprehensive overview of the synthesis and application of 7-azaindole-based compounds in cancer research. We will delve into the rationale behind its prevalence in kinase inhibition, explore robust synthetic methodologies, and provide detailed protocols for the synthesis and biological evaluation of these promising anticancer agents.

The 7-Azaindole Advantage in Kinase Inhibition

A significant proportion of targeted cancer therapies are kinase inhibitors.[6] Kinases, a large family of enzymes that regulate numerous cellular processes, are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[4] The 7-azaindole scaffold has proven to be an exceptional "hinge-binding" motif for ATP-competitive kinase inhibitors.[6][7] The pyridine nitrogen of the 7-azaindole ring acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.[7][8] This bidentate hydrogen bonding interaction with the hinge region of the kinase's ATP-binding pocket provides a strong and specific anchor for the inhibitor, contributing to its high potency.[6][7][8]

The success of vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma, stands as a testament to the power of the 7-azaindole scaffold in clinical oncology.[6] This has spurred the development of a multitude of 7-azaindole-based inhibitors targeting a wide array of kinases implicated in cancer, including PI3K, FGFR4, Erk5, CDK9, and ULK1/2.[9][10][11][12][13][14]

Synthetic Strategies for the 7-Azaindole Core

The construction of the 7-azaindole nucleus and its subsequent functionalization are critical steps in the development of novel cancer therapeutics. Several synthetic routes have been established, with transition metal-catalyzed cross-coupling reactions being particularly prevalent due to their efficiency and broad substrate scope.[15][16]

Core Synthesis Workflow

Synthesis_Workflow Start Starting Materials (e.g., 2-amino-3-halopyridines) Coupling Sonogashira Coupling (with terminal alkynes) Start->Coupling Cyclization Intramolecular Cyclization (Base or Acid-catalyzed) Coupling->Cyclization Core 7-Azaindole Core Cyclization->Core Functionalization Functionalization (e.g., Suzuki, Buchwald-Hartwig) Core->Functionalization Final Target Compound Functionalization->Final PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor 7-Azaindole Inhibitor Inhibitor->PI3K

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Acetyl-7-azaindole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Acetyl-7-azaindole-3-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. 7-Azaindole derivatives are privileged structures in medicinal chemistry, notably serving as scaffolds for kinase inhibitors and other therapeutic agents.[1][2]

The synthesis of this compound is a multi-step process that presents distinct challenges, primarily related to regioselectivity during the N-acetylation of the 7-azaindole core and the subsequent introduction of a nitrile group at the C-3 position. This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to navigate these challenges effectively.

Part 1: N-Acetylation of 7-Azaindole

The first critical step is the selective acetylation of the N-1 position of the 7-azaindole ring. While seemingly straightforward, the electron-rich nature of the pyrrole ring creates a significant challenge: competing electrophilic substitution at the C-3 position.

Frequently Asked Questions (FAQs) - N-Acetylation

Q1: What is the most common and reliable method for the N-acetylation of 7-azaindole?

A1: The most widely used method is the reaction of 7-azaindole with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base.[3] A common protocol involves dissolving 7-azaindole in an anhydrous solvent (e.g., dichloromethane), adding a base such as triethylamine, cooling the mixture to 0 °C, and then slowly adding the acetylating agent.[3]

Q2: Why is controlling the reaction temperature so critical?

A2: Temperature control is paramount for selectivity. N-acetylation is generally the kinetically favored product, while C-3 acetylation is thermodynamically favored.[4] Running the reaction at lower temperatures (e.g., 0-5 °C) significantly suppresses the rate of the competing C-3 acetylation, leading to a cleaner product profile.[3]

Troubleshooting Guide: N-Acetylation Challenges

Q: My reaction is complete according to TLC, but the yield of 1-Acetyl-7-azaindole is low, and I see multiple product spots. What's happening?

A: This is the most common issue and is almost always due to the formation of one or more side products. The primary culprits are C-3 acetylation and diacetylation.[3][4]

  • Likely Side Product 1: 3-Acetyl-7-azaindole. The 7-azaindole nucleus is susceptible to electrophilic attack at the electron-rich C-3 position, leading to this isomeric impurity.[4]

  • Likely Side Product 2: 1,3-Diacetyl-7-azaindole. This occurs when harsh conditions or an excess of the acetylating agent leads to acetylation at both the N-1 and C-3 positions.[3][4]

  • Likely Side Product 3: 7-Azaindole (Starting Material). The 1-acetyl group is labile and can be hydrolyzed back to the starting material, especially during aqueous workups under acidic or basic conditions.[4]

Below is a decision tree to help troubleshoot this specific problem.

G start Low Yield & Multiple Spots in N-Acetylation check_sm Is unreacted starting material (SM) present? start->check_sm check_impurities Are 3-Acetyl or 1,3-Diacetyl impurities detected? start->check_impurities incomplete_rxn Incomplete Reaction: - Extend reaction time - Check reagent stoichiometry check_sm->incomplete_rxn  Yes hydrolysis Hydrolysis Occurred: - Ensure neutral pH during workup - Minimize contact with water check_sm->hydrolysis  No (hydrolysis likely) harsh_cond Harsh Conditions / Poor Selectivity: 1. Lower Temperature (0 °C) 2. Use milder acetylating agent 3. Add acetylating agent slowly 4. Use stoichiometric reagents check_impurities->harsh_cond  Yes

Caption: Troubleshooting low yield in N-acetylation.

Optimized Protocol for N-Acetylation of 7-Azaindole

This protocol is designed to maximize N-1 selectivity and minimize byproduct formation.

Materials:

  • 7-Azaindole (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA, 1.2 eq)

  • Acetic Anhydride (Ac₂O, 1.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 7-azaindole in anhydrous DCM.

  • Base Addition: Add triethylamine and stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acetylation: Add acetic anhydride dropwise to the cooled solution over 15-20 minutes. Maintain the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure 1-Acetyl-7-azaindole.[3]

ParameterRecommended ConditionRationale
Temperature 0 °CFavors kinetic N-acetylation over thermodynamic C-acetylation.[3][4]
Acetylating Agent Acetic Anhydride (1.1 eq)Stoichiometric control minimizes diacetylation.[3]
Base Triethylamine (1.2 eq)Non-nucleophilic base that neutralizes the generated acetic acid.
Work-up pH Neutral to slightly basicPrevents acid/base-catalyzed hydrolysis of the N-acetyl group.[4]

Part 2: C-3 Cyanation of 1-Acetyl-7-azaindole

With the N-1 position protected by the acetyl group, the next challenge is the regioselective installation of a nitrile at the C-3 position. This transformation is non-trivial due to the electron-rich nature of the substrate and the need for specific cyanating agents.

Frequently Asked Questions (FAQs) - C-3 Cyanation

Q1: Can I use standard nucleophilic cyanide sources like NaCN or KCN for this reaction?

A1: Direct C-3 cyanation of an electron-rich heterocycle like 1-Acetyl-7-azaindole using nucleophilic cyanide sources is generally not feasible. These reactions typically require an electrophilic carbon center. Therefore, methods employing electrophilic cyanide sources ("CN⁺" synthons) or transition-metal-catalyzed C-H functionalization are necessary.[5]

Q2: What are the most promising methods for C-3 cyanation of N-protected 7-azaindoles?

A2: A highly effective modern approach involves using an electrophilic cyanating reagent. One such reagent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), often used in conjunction with a transition metal catalyst like ruthenium.[5][6] This method has been shown to achieve highly regioselective monocyanation of N-aryl-7-azaindoles and is a strong starting point for your substrate.[5][6]

Troubleshooting Guide: C-3 Cyanation Challenges

Q: I am attempting a C-H cyanation reaction, but I am observing no reaction or very low conversion. What should I investigate?

A: C-H functionalization reactions are sensitive to several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity: Is your transition metal catalyst active? Ensure you are using a fresh, properly stored catalyst. The choice of catalyst is critical; for example, ruthenium complexes like [RuCl₂(p-cymene)]₂ have proven effective for this type of transformation.[5]

  • Oxidant/Reagent Stoichiometry: Many C-H activation cycles require a specific oxidant or additive. Ensure all reagents are added in the correct stoichiometric amounts.

  • Solvent and Atmosphere: These reactions demand strictly anhydrous and inert conditions. Ensure solvents are properly dried and the reaction is run under a positive pressure of an inert gas (e.g., Argon).

  • Temperature: C-H activation often has a significant thermal barrier. If the reaction is sluggish at a lower temperature, a carefully controlled increase in temperature may be required.

G start Overall Synthesis Workflow step1 Step 1: N-Acetylation (7-Azaindole -> 1-Acetyl-7-azaindole) start->step1 step2 Step 2: C-3 Cyanation (1-Acetyl-7-azaindole -> Target Product) step1->step2 challenge1 Challenge: Regioselectivity (N-1 vs C-3 Acetylation) step1->challenge1 challenge2 Challenge: C-H Activation (Direct Cyanation) step2->challenge2 solution1 Solution: Kinetic Control (Low Temp, Slow Addition) challenge1->solution1 solution2 Solution: Electrophilic Cyanation (e.g., NCTS + Ru-catalyst) challenge2->solution2

Caption: Key challenges and strategies in the synthesis.

Representative Protocol for C-3 Cyanation

This protocol is based on modern ruthenium-catalyzed C-H cyanation methods reported for N-substituted 7-azaindoles.[5][6] Note: This is a representative procedure and may require optimization for 1-Acetyl-7-azaindole specifically.

Materials:

  • 1-Acetyl-7-azaindole (1.0 eq)

  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS, 1.2-1.5 eq)

  • [RuCl₂(p-cymene)]₂ (5 mol%)

  • K₂CO₃ (2.0 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • Setup: To an oven-dried Schlenk tube, add 1-Acetyl-7-azaindole, NCTS, [RuCl₂(p-cymene)]₂, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the tube with Argon or Nitrogen three times.

  • Solvent Addition: Add anhydrous DCE via syringe.

  • Heating: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-120 °C).

  • Reaction Monitoring: Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with DCM or ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography to isolate this compound.

ParameterRecommended ConditionRationale
Cyanide Source NCTSElectrophilic "CN⁺" source suitable for C-H functionalization.[5][6]
Catalyst [RuCl₂(p-cymene)]₂Proven catalyst for regioselective C-H cyanation of azaindoles.[5]
Atmosphere Inert (Argon)Protects the organometallic catalyst from oxygen and moisture.
Solvent Anhydrous DCEHigh-boiling, non-coordinating solvent suitable for C-H activation.
References
  • Technical Support Center: Synthesis of 1-Acetyl-7-azaindole Deriv
  • Technical Support Center: 1-Acetyl-7-azaindole Synthesis. (n.d.). BenchChem.
  • An effective procedure for the acylation of azaindoles at C-3. (2002). Journal of Organic Chemistry.
  • Application Notes and Protocols for the N-acetyl
  • Azaindole synthesis. (n.d.). Organic Chemistry Portal.
  • RECENT ADVANCES IN CYAN
  • Synthesis of 1-Acetyl-7-azaindole
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.
  • RECENT ADVANCES IN CYANATION REACTIONS†. (2020).
  • Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temper
  • Synthesis of Azaindoles. (n.d.). wiley.com.
  • Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. (2020). ACS Omega.
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024).
  • This compound. (n.d.). Research Scientific.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2006).
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (2002). Chemical Reviews.
  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (2018).
  • The Azaindole Framework in the Design of Kinase Inhibitors. (2016). Molecules.
  • 3-Acetyl-7(1H) -azaindole. (n.d.). IndiaMART.

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Technical Support Center: N-Acetylation of 7-Azaindoles - A Guide to Selectivity and Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-acetylation of 7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this common yet often challenging transformation. As a senior application scientist with extensive experience in heterocyclic chemistry, I aim to provide not just protocols, but a deeper understanding of the underlying principles that govern the success of your reactions. This resource is structured to anticipate the specific issues you may encounter and to provide clear, actionable solutions grounded in established chemical principles.

Section 1: Understanding the Reaction Landscape - FAQs

This section addresses fundamental questions about the N-acetylation of 7-azaindoles, providing the foundational knowledge needed to approach this reaction with confidence.

Q1: Why is the N-acetylation of 7-azaindole not always straightforward?

The 7-azaindole scaffold, while a valuable pharmacophore, presents a unique challenge due to the presence of multiple reactive sites. The pyrrolic nitrogen (N1) and the electron-rich C3 position of the pyrrole ring are both nucleophilic and can compete for the acetyl group. Furthermore, the pyridinic nitrogen (N7) can also be acetylated under more forcing conditions. This competition can lead to a mixture of products, reducing the yield of the desired N1-acetylated product and complicating purification.

Q2: What are the most common side reactions observed during the N-acetylation of 7-azaindole?

The two most prevalent side reactions are:

  • C3-Acetylation: Electrophilic attack of the acetyl group at the C3 position of the pyrrole ring, leading to the formation of 3-acetyl-7-azaindole. This is a classic example of a Friedel-Crafts-type acylation on an electron-rich heterocycle.[1][2]

  • Di-acetylation: Subsequent acetylation of the desired 1-acetyl-7-azaindole at the C3 position, or acetylation of 3-acetyl-7-azaindole at the N1 position, results in the formation of 1,3-diacetyl-7-azaindole.[2]

A less common, but possible, side reaction under harsh conditions is acetylation at the pyridinic nitrogen (N7).

Q3: How do reaction conditions influence the outcome of the N-acetylation?

The regioselectivity of the acetylation is a delicate balance between kinetic and thermodynamic control.

  • Kinetic Control (Favors N-acetylation): At lower temperatures, the reaction is under kinetic control. The deprotonation of the N-H bond of the pyrrole is generally faster than electrophilic attack at the C3 position. The resulting anion is a potent nucleophile that readily attacks the acetylating agent. Therefore, performing the reaction at or below room temperature favors the formation of the N-acetylated product.

  • Thermodynamic Control (Favors C-acetylation): At higher temperatures, the reaction can approach thermodynamic equilibrium. The C-acetylated product is often more stable than the N-acetylated product. Under these conditions, the N-acetylated product can revert to the starting material or rearrange, leading to an increased proportion of the C3-acetylated isomer. Friedel-Crafts acylation conditions, which typically involve heating with a Lewis acid, strongly favor C-acylation.[1]

The interplay between kinetic and thermodynamic control is visualized in the reaction energy diagram below.

G cluster_0 Reaction Pathway cluster_1 Energy Profile Reactants 7-Azaindole + Acetylating Agent TS1 Transition State (N-acetylation) Reactants->TS1 Lower Ea TS2 Transition State (C-acetylation) Reactants->TS2 Higher Ea N_Product 1-Acetyl-7-azaindole (Kinetic Product) TS1->N_Product C_Product 3-Acetyl-7-azaindole (Thermodynamic Product) TS2->C_Product E Energy P Reaction Progress

Caption: Kinetic vs. Thermodynamic Pathways in 7-Azaindole Acetylation.

Section 2: Troubleshooting Guide

This section is formatted as a practical, question-and-answer guide to address specific issues you might encounter in the lab.

Problem Potential Causes Solutions and Explanations
Low to no conversion of starting material. 1. Insufficiently activated acetylating agent: Acetic anhydride may require activation. 2. Low reaction temperature: Insufficient energy for the reaction to proceed. 3. Presence of moisture: Water can hydrolyze the acetylating agent.1. Add a catalytic amount of a base like pyridine or triethylamine. These bases can act as nucleophilic catalysts, forming a more reactive acetylpyridinium intermediate. Alternatively, a strong, non-nucleophilic base like sodium hydride can be used to deprotonate the 7-azaindole, significantly increasing its nucleophilicity.[1] 2. Gradually increase the reaction temperature while monitoring for side products. A modest increase to room temperature or slightly above may be sufficient. 3. Ensure all glassware is oven-dried and use anhydrous solvents. This is critical to prevent the decomposition of the acetylating agent.
Formation of a significant amount of 3-acetyl-7-azaindole. 1. Reaction temperature is too high: Favors the thermodynamically more stable C-acetylated product. 2. Use of a strong Lewis acid catalyst (e.g., AlCl₃): Promotes Friedel-Crafts acylation at the C3 position. 3. Prolonged reaction time at elevated temperatures. 1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). This will favor the kinetically controlled N-acetylation.[3] 2. Avoid strong Lewis acids if N-acetylation is the goal. Instead, use a base catalyst as described above. 3. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Formation of the di-acetylated product (1,3-diacetyl-7-azaindole). 1. Use of excess acetylating agent: Drives the reaction towards di-acetylation. 2. Harsh reaction conditions (high temperature, long reaction time). 1. Use a stoichiometric amount of the acetylating agent (1.0-1.1 equivalents). [3] 2. Employ milder reaction conditions (lower temperature and shorter reaction time).
Hydrolysis of the 1-acetyl group during workup or purification. The 1-acetyl group is an electron-withdrawing group and can be labile under acidic or basic conditions.1. Perform the aqueous workup quickly and use a mild base like saturated sodium bicarbonate solution for neutralization. Avoid strong acids or bases. 2. If the product is particularly sensitive, consider a non-aqueous workup. The reaction mixture can be concentrated and directly purified by column chromatography.
Difficulty in separating the desired product from side products. The polarity of 1-acetyl-7-azaindole, 3-acetyl-7-azaindole, and the starting material can be similar.1. Careful column chromatography on silica gel is usually effective. A gradient elution with a solvent system like hexanes/ethyl acetate can provide good separation. 2. Recrystallization can also be an effective purification method for solid products.

Section 3: Recommended Experimental Protocols

Here, I provide detailed, step-by-step protocols for achieving selective N-acetylation and for the controlled synthesis of the C3-acetylated isomer for comparative purposes.

Protocol 1: Selective N-Acetylation of 7-Azaindole (Kinetic Control)

This protocol is designed to maximize the yield of the desired 1-acetyl-7-azaindole by employing conditions that favor kinetic control.

Workflow Diagram:

G start Start dissolve Dissolve 7-azaindole in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add pyridine (1.2 eq) cool->add_base add_reagent Slowly add acetic anhydride (1.1 eq) add_base->add_reagent react Stir at 0 °C to RT (Monitor by TLC) add_reagent->react workup Aqueous Workup (NaHCO₃, Brine) react->workup purify Purify by Column Chromatography workup->purify end End (1-Acetyl-7-azaindole) purify->end

Caption: Workflow for Selective N-Acetylation of 7-Azaindole.

Materials:

  • 7-Azaindole

  • Acetic anhydride (Ac₂O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-azaindole (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Base: To the stirred solution, add pyridine (1.2 eq).

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution while stirring.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 1-acetyl-7-azaindole.[4]

Protocol 2: Synthesis of 3-Acetyl-7-azaindole (Thermodynamic Control)

This protocol utilizes Friedel-Crafts conditions to selectively synthesize the C3-acetylated isomer.

Workflow Diagram:

G start Start suspend Suspend AlCl₃ in anhydrous DCM start->suspend cool Cool to 0 °C suspend->cool add_reagent Slowly add acetyl chloride (1.1 eq) cool->add_reagent stir Stir for 15 min add_reagent->stir add_substrate Add solution of 7-azaindole (1.0 eq) stir->add_substrate react Stir at RT to reflux (Monitor by TLC) add_substrate->react workup Quench with ice-HCl Aqueous Workup react->workup purify Purify by Column Chromatography workup->purify end End (3-Acetyl-7-azaindole) purify->end

Caption: Workflow for the Synthesis of 3-Acetyl-7-azaindole.

Materials:

  • 7-Azaindole

  • Acetyl chloride

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.

  • Formation of Acylium Ion: Cool the suspension to 0 °C and slowly add acetyl chloride (1.1 eq). Stir the mixture at 0 °C for 15 minutes.

  • Addition of Substrate: Slowly add a solution of 7-azaindole (1.0 eq) in anhydrous dichloromethane to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. Transfer to a separatory funnel and extract with dichloromethane (3x).

  • Washing and Drying: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography on silica gel to afford pure 3-acetyl-7-azaindole.

Section 4: Characterization of Products and Byproducts

Unambiguous characterization is essential to confirm the success of your reaction and to identify any side products. The following table summarizes the expected spectroscopic data for the key compounds.

Compound ¹H NMR (Expected Key Signals in CDCl₃) ¹³C NMR (Expected Key Signals in CDCl₃) IR (Expected Key Bands in cm⁻¹) Mass Spectrometry (m/z)
1-Acetyl-7-azaindole ~2.7 ppm (s, 3H, COCH₃), ~7.8 ppm (d, 1H, H-3), ~8.5 ppm (d, 1H, H-2)[5]~24 ppm (COCH₃), ~109 ppm (C-3), ~144 ppm (C-2), ~169 ppm (C=O)[5]~1700-1720 (C=O stretch)[M+H]⁺ = 161.07
3-Acetyl-7-azaindole ~2.6 ppm (s, 3H, COCH₃), Absence of a signal for H-3, ~8.0 ppm (s, 1H, H-2)~27 ppm (COCH₃), ~118 ppm (C-3), ~138 ppm (C-2), ~192 ppm (C=O)~1640-1660 (C=O stretch, conjugated)[M+H]⁺ = 161.07
1,3-Diacetyl-7-azaindole ~2.7 ppm (s, 3H, N-COCH₃), ~2.8 ppm (s, 3H, C-COCH₃), Absence of a signal for H-3, ~8.6 ppm (s, 1H, H-2)~24 ppm (N-COCH₃), ~31 ppm (C-COCH₃), ~120 ppm (C-3), ~140 ppm (C-2), ~169 ppm (N-C=O), ~190 ppm (C-C=O)Two distinct C=O stretches (~1710 and ~1650)[M+H]⁺ = 203.08

References

  • Benchchem. Technical Support Center: Optimization of 1-Acetyl-7-azaindole N-acetylation.

  • Benchchem. Technical Support Center: 1-Acetyl-7-azaindole Synthesis.

  • Benchchem. Spectroscopic Profile of 1-Acetyl-7-azaindole: A Technical Guide.

  • Benchchem. Technical Support Center: Synthesis of 1-Acetyl-7-azaindole Derivatives.

  • PubChem. 1-Acetyl-7-azaindole.

  • Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 1-Acetyl-7-azaindole.

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Technical Support Center: Synthesis of 1-Acetyl-7-azaindole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Acetyl-7-azaindole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental issues. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and its precise functionalization is critical for developing novel therapeutics.[1][2][3] This document provides in-depth, experience-driven advice in a direct question-and-answer format.

The synthesis of this compound is typically approached as a two-step process:

  • N-Acetylation: Protection of the 7-azaindole nitrogen at the N-1 position.

  • C-3 Cyanation: Introduction of the carbonitrile group at the electron-rich C-3 position of the pyrrole ring.

This guide is structured to address each of these critical steps independently, followed by a general FAQ section.

Part 1: N-Acetylation of 7-Azaindole

The initial step involves the selective acetylation of the pyrrole nitrogen of 7-azaindole. While seemingly straightforward, achieving high yield and purity requires careful control over reaction conditions to prevent the formation of undesired isomers.[4][5]

Troubleshooting Guide: N-Acetylation

Q1: My overall yield for 1-Acetyl-7-azaindole is low. What are the most common reasons for this?

A1: Low yields in this reaction are typically traced back to three primary issues: incomplete reaction, product hydrolysis during workup, or the formation of side products.[5]

  • Incomplete Reaction: Ensure sufficient equivalents of the acetylating agent (e.g., acetic anhydride) and base (e.g., triethylamine or pyridine) are used. Monitor the reaction to completion using Thin Layer Chromatography (TLC) or LC-MS.

  • Product Hydrolysis: The 1-acetyl group is labile and can be cleaved under acidic or strongly basic conditions, especially in the presence of water during the aqueous workup.[4][5] To mitigate this, perform the workup promptly and under neutral or mildly basic conditions (e.g., using a saturated sodium bicarbonate wash) and avoid prolonged exposure to aqueous environments.

  • Side-Product Formation: The most common impurities are the result of acetylation at the C-3 position.[4][5] This is discussed in detail in the following question.

Q2: I'm observing significant quantities of 3-Acetyl-7-azaindole and 1,3-Diacetyl-7-azaindole impurities. How can I improve selectivity for N-acetylation?

A2: The formation of the C-3 acetylated isomer is a classic example of kinetic versus thermodynamic control in the functionalization of indole-like systems. N-acetylation is the kinetically favored product, while C-3 acetylation is often thermodynamically more stable.[4] To favor the desired N-1 product:

  • Control the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C). This reduces the activation energy available for the higher-energy transition state leading to C-acetylation.[5]

  • Order of Addition: Add the acetylating agent (acetic anhydride or acetyl chloride) slowly and dropwise to the solution of 7-azaindole and base. This maintains a low instantaneous concentration of the electrophile, favoring the more reactive N-1 position.[4]

  • Stoichiometry: Use only a slight excess (e.g., 1.1-1.2 equivalents) of the acetylating agent. A large excess can promote diacetylation, especially if the reaction temperature increases.[5]

  • Choice of Base: A non-nucleophilic base like triethylamine or pyridine is standard. The base deprotonates the N-H, increasing its nucleophilicity and facilitating the desired reaction.

Q3: My crude product is a sticky oil that is difficult to handle and purify. What is the cause and how can I obtain a solid?

A3: This is almost always due to residual acetic acid, a byproduct of the hydrolysis of excess acetic anhydride. Acetic acid can interfere with crystallization and chromatography.

  • Solution: During the workup, perform a thorough wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue washing until effervescence ceases, indicating that all residual acid has been neutralized. Follow this with a brine wash to remove excess water before drying the organic layer. The resulting crude product should be much more amenable to purification by column chromatography or recrystallization.[5]

Quantitative Data: Typical Impurity Profile

The following table summarizes a typical impurity profile for a crude N-acetylation reaction mixture as analyzed by HPLC. Actual values will vary based on specific conditions.

CompoundTypical Retention Time (min)Typical Crude Area %Notes
7-azaindole2.55 - 15%Unreacted starting material.
1-Acetyl-7-azaindole 4.8 75 - 85% Desired Product.
3-Acetyl-7-azaindole5.21 - 5%C-acetylated side product.[6]
1,3-Diacetyl-7-azaindole6.5< 2%Di-acetylated side product.
Experimental Protocol: N-Acetylation of 7-Azaindole

Objective: To synthesize 1-Acetyl-7-azaindole with high purity and yield.

Materials:

  • 7-azaindole (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 7-azaindole (1.0 eq) in anhydrous DCM.

  • Base Addition: Add pyridine or triethylamine (1.2 eq) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred, cooled solution over 15-20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes).

  • Workup: Once the reaction is complete, quench by carefully adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield 1-acetyl-7-azaindole as a solid.[7] An expected yield is typically >90%.[7]

Visualization: Troubleshooting the N-Acetylation Step

G start Low Yield or Purity in N-Acetylation Step check_purity Analyze Crude by TLC/LC-MS. Identify Impurities. start->check_purity unreacted_sm High % of Starting Material (7-Azaindole)? check_purity->unreacted_sm Check Conversion c3_isomer High % of C-3 Isomer (3-Acetyl-7-azaindole)? check_purity->c3_isomer Check Selectivity oily_product Product is an Oil or Gummy Solid? check_purity->oily_product Check Physical Form unreacted_sm->c3_isomer No sol_sm Solution: 1. Increase reaction time. 2. Ensure 1.1-1.2 eq of Ac₂O. 3. Verify base quality/quantity. unreacted_sm->sol_sm Yes c3_isomer->oily_product No sol_c3 Solution: 1. Lower reaction temp to 0°C. 2. Add Ac₂O dropwise. 3. Use strict 1.1 eq of Ac₂O. c3_isomer->sol_c3 Yes sol_oily Solution: 1. Thoroughly wash with NaHCO₃. 2. Ensure complete acid neutralization. 3. Purify via column chromatography. oily_product->sol_oily Yes end_node Achieve High Yield of Pure 1-Acetyl-7-azaindole oily_product->end_node No sol_sm->end_node sol_c3->end_node sol_oily->end_node

Caption: Troubleshooting workflow for N-acetylation of 7-azaindole.

Part 2: C-3 Cyanation of 1-Acetyl-7-azaindole

With the N-1 position protected, the next step is the regioselective introduction of a nitrile group at the C-3 position. This is typically achieved via an electrophilic cyanation reaction. The N-acetyl group is electron-withdrawing, which deactivates the ring towards electrophilic attack, making this step more challenging than functionalizing an unprotected 7-azaindole.

Troubleshooting Guide: C-3 Cyanation

Q1: My cyanation reaction is very slow or shows no conversion. What's wrong?

A1: The reduced nucleophilicity of the 1-acetyl-7-azaindole ring is the primary challenge.

  • Choice of Cyanating Agent: A sufficiently reactive electrophilic cyanating agent is required. Common reagents for this type of transformation include N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS), 2,4,6-trichloro-1,3,5-triazine/DMF complex, or similar "CN+" sources. The reactivity of these agents varies, and the optimal choice may depend on your specific substrate and conditions. Advanced, metal-catalyzed C-H activation methods using ruthenium or other transition metals have also been developed and are highly efficient but require specific catalysts and ligands.[8][9][10]

  • Activation with Lewis Acid: In some cases, a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) can be used to activate the cyanating agent or coordinate to the substrate, increasing the rate of electrophilic substitution. This must be done cautiously, as Lewis acids can also promote de-acetylation.

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition or side reactions. The optimal temperature must be determined empirically, often starting at room temperature and gently heating if necessary.

Q2: I'm getting a low yield of the 3-carbonitrile product along with several byproducts. What are the likely side reactions?

A2: Besides unreacted starting material, the main side reactions are de-acetylation and decomposition.

  • De-acetylation: The N-acetyl group can be cleaved under the reaction conditions, especially if the reaction is run for a long time, at high temperatures, or in the presence of strong acids or bases. This would lead to the formation of 7-azaindole or 7-azaindole-3-carbonitrile. Monitor your reaction for the appearance of these less polar byproducts by TLC.

  • Decomposition: 7-Azaindole derivatives can be sensitive. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation. The purity of solvents and reagents is also critical.

Q3: How can I best monitor the progress of this cyanation reaction?

A3: TLC and LC-MS are indispensable. Develop a TLC system that gives good separation between your starting material (1-Acetyl-7-azaindole) and the expected product. The product, being more polar due to the nitrile group, should have a lower Rf value. Stain with a visualizing agent like potassium permanganate if the spots are not UV-active. LC-MS is even better, as it will allow you to confirm the masses of the starting material, product, and any potential byproducts (like the de-acetylated species) in real-time.

Experimental Protocol: Electrophilic C-3 Cyanation

Objective: To synthesize this compound. (Note: This is a representative protocol. The specific cyanating agent and conditions may require optimization.)

Materials:

  • 1-Acetyl-7-azaindole (1.0 eq)

  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 eq)

  • Anhydrous Acetonitrile or Dichloromethane

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add 1-Acetyl-7-azaindole (1.0 eq) and dissolve it in anhydrous acetonitrile.

  • Reagent Addition: Add NCTS (1.5 eq) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress every 1-2 hours by TLC or LC-MS. If the reaction is slow, it may be gently heated (e.g., to 40-50 °C), but watch closely for byproduct formation.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue can be directly purified by silica gel column chromatography. A gradient elution system, such as ethyl acetate in hexanes, is typically effective for separating the product from the sulfonamide byproduct and any unreacted starting material.

Visualization: C-3 Cyanation Optimization

G start Optimizing C-3 Cyanation check_conversion Reaction Status after 4h at RT? start->check_conversion no_rxn No or Low Conversion check_conversion->no_rxn < 50% good_rxn Good Conversion, Proceed to Workup check_conversion->good_rxn > 80% action_heat Action: Increase Temp to 40-50°C. Monitor closely. no_rxn->action_heat action_reagent Action: Consider more reactive cyanating agent or add Lewis acid catalyst. no_rxn->action_reagent Alternative Strategy end_node Achieve High Yield of Pure 3-Cyano Product good_rxn->end_node check_byproducts Byproducts Observed (e.g., de-acetylation)? action_heat->check_byproducts action_reagent->check_byproducts check_byproducts->good_rxn No sol_byproducts Solution: 1. Keep temp low. 2. Reduce reaction time. 3. Ensure anhydrous conditions. check_byproducts->sol_byproducts Yes sol_byproducts->end_node

Caption: Decision tree for optimizing the C-3 cyanation reaction.

Frequently Asked Questions (FAQs)

Q: Can the synthesis of this compound be performed in a single pot from 7-azaindole?

A: While one-pot syntheses are attractive for their efficiency, this particular transformation is challenging to perform in a single step. The conditions required for N-acetylation (basic) are generally incompatible with the conditions for electrophilic cyanation. Attempting a one-pot reaction would likely lead to a complex mixture of products, including C-3 cyanation of the unprotected 7-azaindole and various acetylated species, making purification exceedingly difficult. A stepwise approach with isolation of the 1-Acetyl-7-azaindole intermediate is strongly recommended for achieving a good yield and high purity of the final product.

Q: What are the critical safety precautions when working with cyanating agents?

A: Cyanating agents are highly toxic and must be handled with extreme care. Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust or vapors. In case of accidental exposure, seek immediate medical attention. All waste containing cyanide must be quenched and disposed of according to your institution's hazardous waste protocols, typically by treatment with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions.

Q: How should I confirm the structure of my final product?

A: A combination of analytical techniques is essential for unambiguous structure confirmation.

  • ¹H NMR: Should show the disappearance of the C-3 proton signal (a singlet) from the starting 1-Acetyl-7-azaindole and the appearance of the remaining aromatic protons with characteristic shifts. The acetyl methyl group should be visible as a singlet around 2.6-2.8 ppm.

  • ¹³C NMR: Will show a new quaternary carbon signal for the nitrile group (typically 115-120 ppm) and the C-3 carbon.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2220-2240 cm⁻¹ is characteristic of the C≡N stretch of the nitrile group.

References
  • Mishra, A., Vats, T. K., & Deb, I. (2016). Ruthenium-Catalyzed Direct and Selective C–H Cyanation of N-(Hetero)aryl-7-azaindoles. The Journal of Organic Chemistry. [Link]

  • Mishra, A., Vats, T. K., & Deb, I. (2016). Ruthenium-Catalyzed Direct and Selective C–H Cyanation of N‑(Hetero)aryl-7-azaindoles. The Journal of Organic Chemistry. [Link]

  • Silva, F. C. D., et al. (2020). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova. [Link]

  • Barman, J., & Deb, I. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Silva, F. C. D., et al. (2020). RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate. [Link]

  • Research Scientific. This compound. Research Scientific. [Link]

  • RosDok. (2007). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Universität Rostock. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Patrick, K., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. [Link]

  • Talukdar, V., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. ResearchGate. [Link]

  • Unknown. (n.d.). Synthesis of Azaindoles. Chinese Journal of Chemistry. [Link]

  • Kordubailo, M. V., & Tolmachev, A. A. (2021). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Organic and Pharmaceutical Chemistry Journal. [Link]

  • Mayer, S., et al. (2020). Side products of the acetylation reaction (7, 8). ResearchGate. [Link]

  • Sharma, N., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. [Link]

  • Kannaboina, P., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. [Link]

  • Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [Link]

  • Kordubailo, M. V., & Tolmachev, A. A. (2021). Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. [Link]

  • Chisholm, M. F., & Ciston, J. (2000). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews. [Link]

  • Wang, H., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Organic Chemistry Frontiers. [Link]

  • Al-Tel, T. H. (2009). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives. ResearchGate. [Link]

  • National Analytical Corporation. (n.d.). 3-Acetyl-7(1H)-azaindole. IndiaMART. [Link]

  • Romagnoli, R., et al. (2013). The Azaindole Framework in the Design of Kinase Inhibitors. Current Topics in Medicinal Chemistry. [Link]

Sources

Technical Support Center: Stability of the Acetyl Group on the 7-Azaindole Ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with acetylated 7-azaindole derivatives. This guide provides in-depth answers to common questions and robust troubleshooting strategies for issues related to the stability of the acetyl group on the 7-azaindole scaffold. Our focus is on providing causal explanations for experimental observations and offering validated protocols to ensure the integrity of your compounds and data.

Frequently Asked Questions (FAQs) on Acetyl-7-Azaindole Stability

Q1: What are the primary stability concerns for an N-acetyl group on a 7-azaindole ring?

The principal stability issue for a 1-acetyl-7-azaindole is its susceptibility to hydrolysis, which cleaves the acetyl group to regenerate the parent 7-azaindole.[1][2] This reaction is highly dependent on the experimental conditions, particularly the presence of moisture and the pH of the medium. The 7-azaindole scaffold consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring, which influences the reactivity and stability of substituents on the pyrrole nitrogen.[3]

Q2: Under what specific conditions is the N-acetyl group most likely to be cleaved?

The N-acetyl group is most labile under the following conditions:

  • Aqueous Acidic or Basic Conditions: The acetyl group is prone to hydrolysis during aqueous workups, especially if the pH is not carefully controlled to be neutral or slightly basic.[1][2] Both strong acids and strong bases can catalyze the cleavage.[4]

  • Presence of Moisture: Storage of acetylated 7-azaindole compounds in the presence of moisture, even atmospheric, can lead to slow hydrolysis over time.[1] Therefore, anhydrous conditions are recommended for both reaction and storage.[4]

  • Elevated Temperatures: High temperatures, particularly in combination with non-neutral pH or moisture, can accelerate the rate of hydrolysis and other degradation reactions.[4]

Q3: I am observing the formation of a 3-acetyl-7-azaindole isomer. Is this related to stability?

The formation of 3-acetyl-7-azaindole is not a stability issue of the desired 1-acetyl product but rather a common side reaction during the initial acetylation synthesis.[1][2] The 7-azaindole ring is susceptible to electrophilic substitution at the electron-rich C-3 position.[2] This C-acetylation competes with the desired N-acetylation and is favored by conditions that promote electrophilic aromatic substitution, such as higher temperatures or the use of strong Lewis acid catalysts.[1][4]

Troubleshooting Guide: Synthesis, Workup, and Purification

This section addresses specific issues encountered during the synthesis and handling of acetylated 7-azaindoles.

Problem 1: Low yield of 1-acetyl-7-azaindole with significant starting material remaining.

This issue points towards either an incomplete reaction or hydrolysis of the product during the workup phase.[1]

Table 1: Troubleshooting Low Yield and Product Hydrolysis

Probable Cause Underlying Rationale Recommended Solution
Incomplete Reaction The acetylating agent may be insufficiently reactive, or the reaction has not reached completion.Monitor the reaction by TLC or LC-MS. Consider increasing the reaction time or using a more reactive acetylating agent. Ensure all reagents are pure and anhydrous.[1][4]
Product Hydrolysis During Workup The N-acetyl group is cleaved upon exposure to acidic or basic aqueous solutions.Perform the aqueous workup quickly and maintain a neutral or slightly basic pH (e.g., using a saturated sodium bicarbonate solution). Minimize the compound's contact time with water.[1]
Presence of Moisture Water in the reaction mixture can hydrolyze the acetylating agent (e.g., acetic anhydride) before it reacts with the 7-azaindole.Ensure all glassware is oven-dried and use anhydrous solvents for the reaction.[4]
Problem 2: Significant presence of 3-acetyl or 1,3-diacetyl impurities in the final product.

The presence of these impurities indicates that the reaction conditions favored C-acetylation over the desired N-acetylation.[1][2]

Diagram 1: N-Acetylation vs. C-Acetylation Pathways

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways Start 7-Azaindole + Acetylating Agent N_Acetyl 1-Acetyl-7-Azaindole (Kinetic Product) Start->N_Acetyl Low Temp (0-5 °C) Milder Reagent C_Acetyl 3-Acetyl-7-Azaindole (Thermodynamic Product) Start->C_Acetyl High Temp Harsh Conditions Di_Acetyl 1,3-Diacetyl-7-Azaindole N_Acetyl->Di_Acetyl Excess Reagent High Temp

Caption: Control of N- vs. C-acetylation pathways.

To minimize these impurities, reaction conditions must be optimized to favor the kinetically controlled N-acetylation product.

  • Lower the Reaction Temperature: Performing the acetylation at a reduced temperature (e.g., 0-5 °C) significantly favors N-acetylation.[1]

  • Select a Milder Acetylating Agent: Highly reactive agents like acetyl chloride with a strong Lewis acid can promote C-acetylation.[4] Using acetic anhydride with a non-nucleophilic base like triethylamine is often a better choice.[1]

  • Control Stoichiometry: Use a stoichiometric amount of the acetylating agent to prevent over-acetylation, which can lead to the 1,3-diacetyl product.[1]

Experimental Protocols

Protocol 1: Synthesis and Purification of 1-Acetyl-7-azaindole

This protocol is designed to maximize the yield of the N-acetylated product while minimizing hydrolysis and C-acetylation side products.

Materials:

  • 7-azaindole

  • Acetic anhydride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve 7-azaindole (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add triethylamine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq). The slow addition at low temperature is critical to control the exothermic reaction and maintain selectivity.

  • Reaction: Stir the mixture at 0 °C and monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 1-2 hours). Avoid prolonged reaction times to minimize side product formation.[1]

  • Quenching: Carefully quench the reaction by adding cold, saturated NaHCO₃ solution. This neutralizes the excess acetic anhydride and the acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine. This ensures the removal of any residual acetic acid, which could cause hydrolysis.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<40 °C).

  • Purification: Purify the crude product via column chromatography on silica gel if necessary.

Protocol 2: pH Stability Assessment of an Acetylated 7-Azaindole Derivative

This workflow allows for the quantitative assessment of your compound's stability under different pH conditions.

Diagram 2: Workflow for pH Stability Testing

G cluster_workflow pH Stability Workflow A Prepare Stock Solution of Acetyl-7-Azaindole in Acetonitrile C Incubate Aliquots at Defined Temp (e.g., 37°C) A->C B Prepare Buffers (e.g., pH 4, 7, 9) B->C D Sample at Timepoints (t=0, 1, 4, 24 hr) C->D E Quench with Acetonitrile D->E F Analyze by HPLC/LC-MS E->F G Quantify Parent Compound and Hydrolysis Product F->G

Caption: Experimental workflow for assessing pH stability.

Procedure:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of your purified acetylated 7-azaindole in a non-aqueous solvent like acetonitrile.

  • Incubation: In separate vials, add an aliquot of the stock solution to aqueous buffers of varying pH (e.g., pH 4.0, pH 7.4, pH 9.0) to a final concentration of 100 µM.

  • Time Zero (t=0): Immediately remove an aliquot from each vial, quench with an equal volume of acetonitrile, and store for analysis. This represents the 100% parent compound level.

  • Incubation: Place the vials in a temperature-controlled incubator (e.g., 37 °C).

  • Time Points: At subsequent time points (e.g., 1, 4, 8, 24 hours), remove aliquots, quench as in step 3, and store for analysis.

  • Analysis: Analyze all samples by a validated HPLC or LC-MS method.

  • Data Interpretation: Calculate the percentage of the parent acetylated compound remaining at each time point for each pH condition. This will provide a clear profile of your compound's hydrolytic stability.

Table 2: Representative HPLC Data for Crude 1-Acetyl-7-azaindole Synthesis

Compound Retention Time (min) Typical Area % (Crude Mixture)
7-azaindole (Hydrolysis/Starting Material)2.55 - 15%
1-Acetyl-7-azaindole (Product) 4.8 75 - 85%
3-Acetyl-7-azaindole (Impurity)5.21 - 5%
1,3-Diacetyl-7-azaindole (Impurity)6.5< 2%
Note: These are representative values and can vary significantly based on specific reaction conditions. Data adapted from BenchChem.[1]

References

  • Technical Support Center: 1-Acetyl-7-azaindole Synthesis - Benchchem.
  • Technical Support Center: Optimization of 1-Acetyl-7-azaindole N-acetyl
  • Technical Support Center: Synthesis of 1-Acetyl-7-azaindole Deriv
  • Mérour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. ResearchGate. [Link]

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Technical Support Center: Regioselective Functionalization of 7-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-azaindole functionalization. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the 7-azaindole scaffold. The inherent electronic properties of this privileged heterocycle often lead to challenges in controlling regioselectivity, a critical aspect of synthesizing analogues for pharmaceutical development.[1][2][3]

This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome poor regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is regioselective functionalization of 7-azaindole so challenging?

A1: The difficulty in achieving regioselectivity arises from the electronic nature of the 7-azaindole core. The pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution, while the pyrrole ring is electron-rich and thus more reactive. This inherent reactivity often favors functionalization at the C3 position.[4] Furthermore, the nitrogen atom in the pyridine ring can coordinate with metal catalysts, influencing the reaction's outcome in complex ways.[5] Overcoming the intrinsic reactivity to target other positions like C2, C4, C5, or C6 requires carefully designed strategies.[6][7]

Q2: What are the most common positions for functionalization on the 7-azaindole ring?

A2: The most common positions for functionalization are C3, due to the electron-rich nature of the pyrrole ring, and C2. Functionalization at positions on the pyridine ring (C4, C5, C6) is generally more challenging and often requires the use of directing groups or specific catalytic systems.[6][7]

Q3: What is a "directing group" and how does it help control regioselectivity?

A3: A directing group is a chemical moiety that is temporarily attached to a molecule to guide a reagent to a specific reaction site.[8] In the context of 7-azaindole, directing groups are typically installed on the N1 or N7 nitrogen. These groups can then coordinate to a metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its activation and subsequent functionalization.[1][9] This strategy overrides the inherent reactivity of the molecule, allowing for precise control over the reaction site.[10] Common directing groups include carbamoyl groups and amides.[1][6][9]

Q4: Can I functionalize the pyridine ring of 7-azaindole directly?

A4: Direct functionalization of the pyridine ring is challenging but possible. Directed metalation is a powerful technique where a directing group on the N7 nitrogen can facilitate deprotonation and subsequent functionalization at the C6 position.[1][6] Additionally, specific cross-coupling strategies have been developed for positions like C6, often starting from pre-functionalized (e.g., halogenated) 7-azaindoles.[11][12]

Troubleshooting Guides

Issue 1: My C-H arylation reaction is giving me a mixture of C2 and C3 isomers. How can I improve selectivity for C2?

This is a common problem as the C3 position is often more electronically favored for electrophilic-type functionalization. Achieving C2 selectivity typically requires overriding this inherent reactivity.

Answer:

Several strategies can be employed to favor C2 arylation:

  • Catalyst and Ligand Choice: Palladium-catalyzed reactions have shown success in directing arylation to the C2 position. The choice of ligand is crucial. Sterically hindered phosphine ligands can play a significant role in directing the reaction to the less sterically hindered C2 position.[13][14]

  • Acid Concentration: The concentration of acid in the reaction mixture can be a critical parameter. Fine-tuning the acid concentration has been shown to be essential for achieving exclusive C2 selectivity in some palladium-catalyzed arylations.[13][14]

  • N-Protection: Protecting the N1 nitrogen with a suitable group, such as a methyl group, can influence the electronic properties of the pyrrole ring and favor C2 functionalization in certain reactions.[15]

  • Directed Metalation: A robust method involves using a directing group on the N1 nitrogen. This group can direct a metalating agent (like LDA) to deprotonate the C2 position, which can then be quenched with an electrophile.[1]

Workflow for Optimizing C2 Arylation

Caption: A troubleshooting workflow for improving C2 arylation selectivity.

Issue 2: I am attempting a halogenation and getting a mixture of isomers or no reaction at all. What should I do?

Halogenation of 7-azaindole can be unpredictable without the right conditions, potentially leading to mixtures or decomposition.

Answer:

Controlling halogenation requires careful selection of the halogenating agent and reaction conditions.

  • For C3-Bromination: Enzymatic halogenation using a thermostable RebH variant has been shown to be highly regioselective for the C3 position of indoles and azaindoles, offering an environmentally friendly alternative to traditional reagents.[16] This method often avoids the formation of di- or tri-halogenated byproducts.[16]

  • Use of N-Iodosuccinimide (NIS) and other Iodine Reagents: For C3-chalcogenation reactions, which involve an initial interaction with an iodine species, molecular iodine (I₂) in DMSO has proven effective.[4][17] N-Iodosuccinimide (NIS) can also be a viable reagent.[4] It's crucial to screen different iodine sources as their reactivity can vary.

  • N-Sulfonyl Protection: Protecting the N1 nitrogen with a sulfonyl group can activate the ring and direct sulfenylation to the C3 position, with reagents like tetrabutylammonium iodide (TBAI) acting as both a promoter and a desulfonylating agent.[18]

Comparative Table for C3 Functionalization Strategies
MethodPositionReagents/CatalystKey AdvantagesReference
Iodine-Catalyzed ChalcogenationC3I₂/DMSOHigh efficiency, broad scope for S/Se functionalization.[4][17]
TBAI-Promoted SulfenylationC3TBAI, N-sulfonyl protectionTransition-metal-free, dual role of TBAI.[18]
Pd-Catalyzed AlkenylationC3Pd(OAc)₂, PPh₃, Cu(OTf)₂Mild conditions (room temp), uses O₂ as terminal oxidant.[19]
Enzymatic BrominationC3RebH enzyme variantExcellent regioselectivity, environmentally benign.[16]
Issue 3: How can I achieve functionalization on the pyridine ring, specifically at the C6 position?

The pyridine ring is electron-deficient, making it less reactive towards many common functionalization reactions. Targeting this ring requires a specific activation strategy.

Answer:

The most effective method for C6 functionalization is Directed ortho-Metalation (DoM) combined with a "directing group dance."[1][6][8]

  • Installation of Directing Group: A carbamoyl directing group is installed on the N7 nitrogen of the pyridine ring.

  • C6-Metalation: In the presence of a strong base (e.g., s-BuLi), the directing group facilitates the removal of the proton at the C6 position, creating a lithiated intermediate.

  • Electrophilic Quench: This intermediate can then react with a variety of electrophiles to install a functional group at the C6 position.[1][6]

  • Directing Group "Dance": A key innovation is the ability to induce the carbamoyl group to "dance" or migrate from the N7 to the N1 position. This migration is typically catalyzed by a small amount of an activating agent like ClCONR₂.[1][6]

  • Iterative Functionalization: With the directing group now on the N1 nitrogen, a second directed metalation can be performed to functionalize the C2 position, allowing for iterative and controlled multi-functionalization of the scaffold.[1]

Diagram: The Directing Group Dance for C6 and C2 Functionalization

Caption: Iterative functionalization of 7-azaindole via Directed Metalation and a DMG "dance".

Key Experimental Protocols

Protocol 1: General Procedure for Regioselective C3-Sulfenylation

This protocol is adapted from a method using molecular iodine as a catalyst.[4]

Materials:

  • 7-Azaindole substrate

  • Thiophenol derivative

  • Molecular Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a round-bottom flask, add the 7-azaindole (1.0 equiv), the thiophenol derivative (1.2 equiv), and molecular iodine (20 mol%).

  • Add DMSO as the solvent (typically to a concentration of 0.1-0.2 M).

  • Stir the reaction mixture at 80 °C in open air.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6 hours.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C3-sulfenylated 7-azaindole.

Protocol 2: Directed Metalation for C6-Functionalization

This protocol is a generalized procedure based on the work by Snieckus and coworkers.[1][6]

Materials:

  • N7-carbamoyl-7-azaindole

  • Anhydrous tetrahydrofuran (THF)

  • s-Butyllithium (s-BuLi)

  • Electrophile (e.g., I₂, TMSCl, etc.)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Dissolve the N7-carbamoyl-7-azaindole (1.0 equiv) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.1 equiv) dropwise to the solution while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete metalation.

  • Add the desired electrophile (1.2-1.5 equiv) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the C6-functionalized derivative.

References

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Dalziel, M. E., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. [Link]

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. (2024). The Journal of Organic Chemistry. [Link]

  • Regioseletive C–H functionalization of 7-azaindoles. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. (2019). PubMed. [Link]

  • Directing group 'dance' decorates heterocycles. (2019). Chemistry World. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega. [Link]

  • Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. (2015). Chemical Communications. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). National Institutes of Health. [Link]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. (2015). ResearchGate. [Link]

  • Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. (2021). Organic Letters. [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. (2020). Royal Society of Chemistry. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. (2022). The Royal Society of Chemistry. [Link]

  • Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. (2015). Organic Letters. [Link]

  • Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. (2013). PubMed. [Link]

  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. (2022). Organic Chemistry Frontiers. [Link]

  • Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives. (2013). PubMed. [Link]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (2022). National Institutes of Health. [Link]

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. (2024). PubMed. [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (2021). National Institutes of Health. [Link]

Sources

Technical Support Center: Scale-up Synthesis of 1-Acetyl-7-azaindole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 1-Acetyl-7-azaindole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, offering practical troubleshooting advice and answers to frequently asked questions. Our focus is on providing in-depth, scientifically grounded solutions to common challenges encountered during laboratory and pilot-scale production.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

During the scale-up of this compound synthesis, several critical issues can arise, impacting yield, purity, and overall process efficiency. This section addresses these challenges in a question-and-answer format, providing detailed, experience-driven solutions.

Problem 1: Low Yield and Incomplete Acetylation of the 7-Azaindole Starting Material

Question: My reaction is showing a significant amount of unreacted 7-azaindole starting material, leading to low yields of the desired 1-Acetyl-7-azaindole. How can I drive the acetylation to completion?

Answer: Incomplete acetylation is a frequent challenge, often stemming from suboptimal reaction conditions or reagent stoichiometry. The N-acetylation of 7-azaindole is a crucial first step, and its efficiency dictates the overall success of the synthesis.[1]

Causality and Strategic Solutions:

  • Reagent Stoichiometry: An insufficient amount of the acetylating agent is a primary cause. While a stoichiometric amount might seem logical, on a larger scale, minor losses due to handling or side reactions can lead to incomplete conversion.

    • Recommendation: Increase the equivalents of the acetylating agent (e.g., acetic anhydride or acetyl chloride) to 1.1-1.5 equivalents. This ensures a sufficient excess to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.[1]

  • Base Selection and Equivalents: The base neutralizes the acidic byproduct (e.g., acetic acid or HCl) and facilitates the nucleophilic attack of the azaindole nitrogen.

    • Recommendation: Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine. Ensure at least 1.2 equivalents are used to effectively scavenge the acid produced.[1]

  • Reaction Temperature and Time: Acetylation is typically performed at a low temperature to control reactivity and minimize side reactions.

    • Recommendation: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Extending the reaction time can also promote completion. Again, in-process monitoring is key to determining the optimal reaction duration.

Workflow for Optimizing Acetylation:

Caption: Decision workflow for troubleshooting incomplete acetylation.

Problem 2: Formation of C-3 Acetylated and Di-acetylated Impurities

Question: I am observing significant impurities in my crude product, which I've identified as 3-Acetyl-7-azaindole and 1,3-Diacetyl-7-azaindole. How can I suppress the formation of these byproducts?

Answer: The 7-azaindole ring system is susceptible to electrophilic substitution at the electron-rich C-3 position of the pyrrole ring.[2] This leads to the formation of the undesired C-3 acetylated isomer and, subsequently, the di-acetylated impurity.

Mechanistic Insight and Control Strategies:

  • Kinetic vs. Thermodynamic Control: N-acetylation is generally the kinetically favored process, while C-acetylation can be thermodynamically favored under harsher conditions.

    • Recommendation: Lowering the reaction temperature is critical. Performing the addition of the acetylating agent at 0°C or even lower can significantly enhance the selectivity for N-acetylation.[1]

  • Reactivity of Acetylating Agent: Highly reactive acetylating agents can decrease selectivity.

    • Recommendation: If using acetyl chloride, consider switching to the less reactive acetic anhydride. This can provide a better balance between reactivity and selectivity.

  • Order of Addition: The way reagents are combined can influence the local concentrations and reactivity.

    • Recommendation: Add the acetylating agent slowly and dropwise to a cooled solution of the 7-azaindole and the base. This maintains a low concentration of the electrophile and favors reaction at the more nucleophilic nitrogen.[2]

Data on Impurity Profiles:

ImpurityTypical Retention Time (Relative)Common CausesMitigation Strategy
7-azaindole (Starting Material)0.8Incomplete reactionIncrease acetylating agent, prolong reaction time
1-Acetyl-7-azaindole (Product) 1.0 --
3-Acetyl-7-azaindole1.1High reaction temperature, highly reactive acetylating agentLower temperature, use milder acetylating agent
1,3-Diacetyl-7-azaindole1.3Excess acetylating agent, harsh conditionsUse stoichiometric acetylating agent, lower temperature

Note: Relative retention times are illustrative and will vary with the analytical method.

Problem 3: Difficulties in the Cyanation Step - Low Conversion and Side Reactions

Question: The introduction of the nitrile group at the C-3 position is proving difficult. I'm experiencing low conversion of my 1-Acetyl-7-azaindole intermediate. What are the critical parameters for a successful cyanation?

Answer: The cyanation of the C-3 position of an activated azaindole is a key transformation. Success often hinges on the choice of the cyanation method and precise control over reaction conditions. The nitrile functionality is a versatile precursor for many other chemical groups.[3][4][5]

Key Considerations for C-3 Cyanation:

  • Electrophilic Cyanation: A common approach involves an electrophilic cyanation reagent. The Vilsmeier-Haack reaction followed by conversion of the resulting aldehyde to a nitrile is a plausible, though multi-step, route. A more direct approach might involve reagents like N-cyanosuccinimide or cyanogen bromide, though these can be hazardous and require careful handling.

  • Radical Cyanation: Recent advances in photoredox catalysis have enabled milder methods for introducing nitrile groups.[6]

  • Solvent and Temperature: Anhydrous and inert conditions are paramount. The choice of solvent can significantly impact the solubility of reagents and the reaction outcome.

    • Recommendation: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents like anhydrous DMF or acetonitrile are often suitable. The optimal temperature will be highly dependent on the specific cyanation reagent and method chosen.

Problem 4: Product Isolation and Purification Challenges

Question: My final product, this compound, is difficult to purify. Column chromatography is giving poor separation, and the product is an oil or a gummy solid.

Answer: Purification challenges often arise from the presence of polar impurities and the physical properties of the product itself.

Strategies for Effective Purification:

  • Aqueous Work-up: Residual acids (like acetic acid from the acetylation step) or bases can interfere with crystallization and chromatography.

    • Recommendation: Perform a thorough aqueous work-up. A wash with a mild base like saturated sodium bicarbonate solution can remove acidic impurities. A subsequent brine wash helps to remove water from the organic layer.[1]

  • Chromatography Optimization: If column chromatography is necessary, the choice of solvent system is crucial.

    • Recommendation: A gradient elution is often more effective than an isocratic one. A common system is a gradient of ethyl acetate in hexanes. The polarity can be fine-tuned to achieve good separation between the product and any closely eluting impurities.[1]

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method for scale-up.

    • Recommendation: Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the initial N-acetylation of 7-azaindole? A1: The most prevalent and straightforward method is the N-acetylation of 7-azaindole using an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base.[1] This reaction is typically performed in an aprotic solvent such as dichloromethane at reduced temperatures to control selectivity.[1]

Q2: Why is 7-azaindole a significant scaffold in medicinal chemistry? A2: 7-Azaindole is considered a bioisostere of indole. This means it has a similar size and electronic properties, allowing it to mimic indole in biological systems. However, the presence of the nitrogen atom in the pyridine ring can improve physicochemical properties such as solubility and bioavailability, making it a valuable scaffold in drug discovery.[7]

Q3: Are there alternative methods for synthesizing the 7-azaindole core structure itself? A3: Yes, several methods exist for constructing the 7-azaindole skeleton, including the Fischer indole synthesis, the Bartoli indole synthesis, and transition-metal-mediated cyclizations.[8][9] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Q4: What analytical techniques are essential for monitoring the reaction and characterizing the final product? A4: For reaction monitoring, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation, while High-Performance Liquid Chromatography (HPLC) is used to determine purity. Mass Spectrometry (MS) confirms the molecular weight.

Experimental Protocols

Key Experiment: Synthesis of 1-Acetyl-7-azaindole

Objective: To perform a selective N-acetylation of 7-azaindole.

Materials:

  • 7-azaindole

  • Acetic anhydride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 7-azaindole (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution while stirring.[1]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the 7-azaindole is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-Acetyl-7-azaindole.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.[1]

General Synthetic Workflow:

Caption: Overall synthetic pathway for this compound.

References

  • Technical Support Center: 1-Acetyl-7-azaindole Synthesis. Benchchem.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
  • Nitrile as a radical acceptor for synthesis of N-heterocycles. ResearchGate.
  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH. Available at: [Link]

  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link]

  • Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. Available at: [Link]

  • Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. Available at: [Link]

  • Technical Support Center: Synthesis of 1-Acetyl-7-azaindole Derivatives. Benchchem.
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available at: [Link]

  • NITRILES IN HETEROCYCLIC SYNTHESIS: A NEW APPROACH FOR TiiE SYNTHESIS OF THIAZINONES. ResearchGate.
  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Recent advances in the transformation of nitriles into diverse N-heterocycles. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Synthesis of Azaindoles. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC - PubMed Central. Available at: [Link]

Sources

Technical Support Center: Deprotection Strategies for the 1-Acetyl Group on 7-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the deprotection of 1-acetyl-7-azaindole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this common protecting group strategy. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your synthetic work. The protocols and advice provided are grounded in established chemical principles and field-proven insights to ensure reliable and reproducible outcomes.

Understanding the 1-Acetyl Protecting Group on 7-Azaindole

The 1-acetyl group is a frequently employed protecting group for the pyrrolic nitrogen of 7-azaindole. Its purpose is to modulate the reactivity of the heterocyclic system, for instance, by deactivating the pyrrole ring towards certain electrophilic substitutions or to prevent unwanted side reactions during subsequent synthetic transformations.[1] The successful removal of this group is a critical step in many synthetic routes, and its efficiency can be influenced by various factors.

Troubleshooting Guide: Common Issues in 1-Acetyl Deprotection

This section addresses common problems encountered during the deprotection of 1-acetyl-7-azaindole, providing potential causes and actionable solutions.

Issue 1: Incomplete or Sluggish Deprotection

  • Observation: TLC or LC-MS analysis indicates a significant amount of starting material (1-acetyl-7-azaindole) remaining after the expected reaction time.

  • Potential Causes & Solutions:

    • Insufficient Reagent: The amount of base or acid may be inadequate to drive the reaction to completion.

      • Solution: Increase the molar equivalents of the hydrolyzing agent (e.g., NaOH, KOH, or HCl). For basic hydrolysis, using 2-3 equivalents is a good starting point.[1]

    • Low Reaction Temperature: The activation energy for the hydrolysis may not be met at the current temperature.

      • Solution: Gently heat the reaction mixture. For basic hydrolysis in alcoholic solvents, temperatures around 50°C are often effective.[1] For particularly stubborn substrates, refluxing may be necessary, but this should be monitored carefully to avoid degradation.[2]

    • Poor Solubility: The substrate may not be fully dissolved in the chosen solvent system, limiting its exposure to the reagent.

      • Solution: Choose a solvent system in which the 1-acetyl-7-azaindole derivative is fully soluble. A mixture of an alcohol (like methanol or ethanol) and water is common for hydrolysis reactions.

Issue 2: Formation of Unidentified Byproducts

  • Observation: The appearance of unexpected spots on TLC or peaks in the LC-MS that do not correspond to the starting material or the desired product.

  • Potential Causes & Solutions:

    • Substrate Degradation: Harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or strong acid/base concentrations) can lead to the decomposition of the 7-azaindole core.[3]

      • Solution: Employ milder reaction conditions. Consider using a weaker base like potassium carbonate or operating at a lower temperature. For acid-sensitive substrates, basic hydrolysis is generally preferred.

    • Side Reactions on Other Functional Groups: If your molecule contains other sensitive functional groups (e.g., esters, other protecting groups), they may be reacting under the deprotection conditions.

      • Solution: Carefully select a deprotection method that is orthogonal to the other functional groups present in your molecule. If both acid- and base-labile groups are present, a milder, specific method may be required.

Issue 3: Low Yield of the Deprotected 7-Azaindole

  • Observation: After workup and purification, the isolated yield of the desired 7-azaindole is lower than expected.

  • Potential Causes & Solutions:

    • Product Loss During Workup: The deprotected 7-azaindole may have some water solubility, leading to losses during the aqueous extraction phase.

      • Solution: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Back-extraction of the aqueous layer can also help recover dissolved product.

    • Hydrolysis of the Acetyl Group During a Previous Step's Workup: The 1-acetyl group can be labile and may be partially or fully cleaved during the workup of a preceding reaction, especially if acidic or basic conditions are used.[4][5]

      • Solution: Ensure that workup procedures for previous steps are performed under neutral or mildly acidic/basic conditions to preserve the acetyl group until the intended deprotection step.[4]

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for deprotecting a 1-acetyl-7-azaindole?

A1: The most common methods for the deprotection of a 1-acetyl group are basic or acidic hydrolysis.[1][2]

  • Basic Conditions: Typically involve treating the substrate with a hydroxide base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcohol/water mixture (e.g., methanol/water or ethanol/water) at room temperature or with gentle heating.[1][2]

  • Acidic Conditions: Involve the use of a strong acid such as hydrochloric acid (HCl) in a protic solvent like ethanol or water, often with heating.[2]

Q2: How do I choose between acidic and basic deprotection conditions?

A2: The choice depends on the overall stability of your molecule and the presence of other functional groups. If your molecule contains acid-sensitive groups (e.g., Boc protecting groups, acetals), basic hydrolysis is the preferred method. Conversely, if base-sensitive functionalities (e.g., esters that you wish to preserve) are present, acidic conditions might be more suitable, although careful optimization would be needed.

Q3: Can the deprotection be monitored?

A3: Absolutely. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This will allow you to track the disappearance of the starting material and the appearance of the more polar deprotected product.

Q4: My deprotected 7-azaindole is difficult to purify. What can I do?

A4: Deprotected 7-azaindoles can sometimes be challenging to purify due to their polarity and potential to chelate with silica gel.

  • Column Chromatography: Consider using a modified mobile phase. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing on silica gel. Alternatively, using a different stationary phase like alumina might be beneficial.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Experimental Protocols

Protocol 1: Basic Hydrolysis of 1-Acetyl-7-azaindole

This protocol describes a general procedure for the deprotection of a 1-acetyl-7-azaindole derivative using sodium hydroxide.

Materials:

  • 1-Acetyl-7-azaindole derivative

  • Methanol (or Ethanol)

  • 1 M Aqueous sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) for neutralization

  • Ethyl acetate (or other suitable organic solvent for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the 1-acetyl-7-azaindole derivative (1.0 eq) in methanol in a round-bottom flask.

  • Addition of Base: Add the 1 M aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature or gently heat to 50°C. Monitor the reaction's progress by TLC until the starting material is consumed (typically 1-3 hours).[1]

  • Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with 1 M HCl until the pH is approximately 7.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 7-azaindole.

Data Summary

The following table provides a general comparison of common deprotection strategies. Note that optimal conditions can vary depending on the specific substrate.

Deprotection MethodReagentsTypical SolventsTemperatureTypical Reaction TimeCompatibility Notes
Basic Hydrolysis NaOH, KOH, K₂CO₃Methanol/Water, Ethanol/WaterRoom Temp. to 50°C1-3 hoursNot compatible with base-labile groups (e.g., esters).[1][2]
Acidic Hydrolysis HCl, H₂SO₄Ethanol/Water, Dioxane/WaterReflux2-6 hoursNot compatible with acid-labile groups (e.g., Boc, acetals).[2]

Visualizing the Deprotection Process

Diagram 1: Deprotection Workflow

This diagram illustrates a typical workflow for the deprotection of 1-acetyl-7-azaindole.

DeprotectionWorkflow Start 1-Acetyl-7-Azaindole Derivative Reaction Deprotection (e.g., Basic Hydrolysis) Start->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete? Workup Workup (Neutralization, Extraction) Monitoring->Workup Complete Purification Purification (Chromatography / Recrystallization) Workup->Purification Product Deprotected 7-Azaindole Purification->Product

Caption: A generalized workflow for the deprotection of 1-acetyl-7-azaindole.

Diagram 2: Troubleshooting Flowchart for Low Yield

This flowchart provides a logical sequence for troubleshooting low yields in the deprotection reaction.

TroubleshootingLowYield Start Low Yield of Deprotected Product CheckCompletion Was the reaction driven to completion? Start->CheckCompletion IncompleteSol Increase reagent concentration, temperature, or reaction time. CheckCompletion->IncompleteSol No CheckWorkup Was there significant product loss during workup? CheckCompletion->CheckWorkup Yes IncompleteSol->Start WorkupSol Perform multiple extractions. Consider back-extraction of aqueous layer. CheckWorkup->WorkupSol Yes CheckDegradation Is there evidence of degradation? CheckWorkup->CheckDegradation No WorkupSol->Start DegradationSol Use milder conditions: lower temperature, weaker base/acid. CheckDegradation->DegradationSol Yes End Yield Optimized CheckDegradation->End No DegradationSol->Start

Caption: A step-by-step guide to diagnosing and resolving low product yields.

References

  • BenchChem. (2025). Technical Support Center: Optimization of 1-Acetyl-7-azaindole N-acetylation. BenchChem.
  • BenchChem. (2025). Technical Support Center: 1-Acetyl-7-azaindole Synthesis. BenchChem.
  • Wasserman, H. H., & DeSimone, R. W. (n.d.). Acetyl Protection - Common Conditions. Organic Chemistry Data.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1-Acetyl-7-azaindole Derivatives. BenchChem.
  • BenchChem. (2025). The Strategic Utility of 1-Acetyl-7-azaindole in Modern Organic Synthesis: A Technical Guide. BenchChem.

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Technical Support Center: Optimization of 7-Azaindole Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 7-azaindole coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during the functionalization of the 7-azaindole scaffold. The 7-azaindole core is a privileged structure in medicinal chemistry, and its successful modification is often a critical step in the development of novel therapeutics.[1][2] This resource provides field-proven insights to help you navigate the complexities of these powerful coupling reactions.

Section 1: Troubleshooting Common Issues in 7-Azaindole Coupling Reactions

This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction with a halo-7-azaindole is giving me a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in Suzuki-Miyaura couplings of 7-azaindoles are a common issue and can often be traced back to several factors. The electron-deficient nature of the pyridine ring in the 7-azaindole nucleus can affect its reactivity compared to simpler aryl halides.[1] Here’s a systematic approach to troubleshooting:

1. Catalyst System (Palladium Source & Ligand):

  • Catalyst Choice: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern palladium precatalysts (e.g., SPhos-based G3 or G4 palladacycles) often provide higher yields and more consistent results, especially with challenging substrates.[3] They tend to form the active Pd(0) species more cleanly.

  • Ligand Selection: The ligand is critical. For electron-rich aryl halides, electron-rich and bulky phosphine ligands like SPhos or XPhos are often good choices.[4] A screening of different ligands is highly recommended for a new substrate combination.[5]

2. Base Selection:

  • The choice of base is crucial. While common bases like K₂CO₃ or Cs₂CO₃ are often used, their effectiveness can be substrate-dependent.[4] For instance, with unprotected 7-azaindoles, a stronger base might be needed. However, very strong bases can sometimes lead to side reactions.[6] A screening of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ is a good starting point.

3. Solvent and Temperature:

  • Solvent: Aprotic polar solvents like dioxane, DMF, or toluene are commonly used.[7][8] The choice of solvent can significantly impact the solubility of the reactants and the catalyst, thereby affecting the reaction rate. A mixture of an organic solvent and water (e.g., dioxane/water) is often employed.[6]

  • Temperature: Most Suzuki reactions are run at elevated temperatures (80-110 °C).[6] If you are seeing decomposition of your starting material or product, a lower temperature with a more active catalyst system might be necessary.

4. Reaction Setup and Purity of Reagents:

  • Anhydrous and Inert Conditions: Palladium catalysts, especially the active Pd(0) species, are sensitive to air and moisture. Ensure your solvents and reagents are dry and the reaction is set up under an inert atmosphere (argon or nitrogen).[9]

  • Purity of Boronic Acid/Ester: Impurities in the boronic acid or ester can lead to low yields. It's advisable to use high-purity reagents. Protodeboronation (loss of the boronic acid group) can be a significant side reaction.[10]

Here is a troubleshooting workflow to guide your optimization:

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Issue 2: Side Reactions and Catalyst Deactivation in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination on a halo-7-azaindole and observing significant side products and what appears to be catalyst deactivation. What's going wrong?

Answer: The Buchwald-Hartwig amination of 7-azaindoles can be challenging due to the presence of the N-H group on the pyrrole ring and the coordinating ability of the pyridine nitrogen, which can lead to catalyst inhibition.[11]

1. Catalyst Inhibition and Deactivation:

  • The 7-azaindole moiety itself can act as a ligand for the palladium center, leading to catalyst deactivation.[1][11] Using a higher catalyst loading or a more robust catalyst system can sometimes overcome this.

  • N-Protection: Protecting the 7-azaindole nitrogen with a suitable protecting group (e.g., Boc, SEM, or a sulfonyl group) can prevent its coordination to the palladium catalyst and often leads to higher yields and cleaner reactions.[1][11] However, the choice of protecting group is crucial as some can be cleaved under the reaction conditions.

2. Common Side Reactions:

  • Homo-coupling: Homo-coupling of the halo-7-azaindole or the amine can occur. This is often more prevalent with highly reactive catalyst systems or at high temperatures.

  • Hydrodehalogenation: Reduction of the starting aryl halide to the corresponding dehalogenated 7-azaindole is a common side reaction. This can be minimized by ensuring strictly anhydrous and anaerobic conditions.

3. Optimizing Reaction Parameters:

  • Ligand Selection: The choice of ligand is critical for a successful Buchwald-Hartwig reaction. For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[12][13] For challenging substrates, screening a panel of ligands is recommended.

  • Base Selection: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[12] For substrates with base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher reaction temperatures.[12]

  • Solvent: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[12]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-7-azaindole

This protocol is a general starting point and may require optimization for your specific substrates.

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., LHMDS, 2.1 equiv) to a dry reaction vial.

  • Reagent Addition: In a separate vial, dissolve the 4-chloro-7-azaindole (1.0 equiv) and the amine (1.2 equiv) in anhydrous THF. Add this solution to the vial containing the catalyst and base.

  • Reaction Conditions: Seal the vial and stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Issue 3: Poor Regioselectivity in C-H Functionalization

Question: I'm trying to perform a direct C-H functionalization on my 7-azaindole, but I'm getting a mixture of isomers. How can I improve the regioselectivity?

Answer: Regioselectivity in C-H functionalization of 7-azaindoles is a significant challenge. The electronic properties of the bicyclic system can lead to activation of multiple C-H bonds.

  • Directing Groups: The most effective strategy to control regioselectivity is the use of a directing group. An N-directing group, such as a picolinamide or a pyrimidine, can direct the metal catalyst to a specific C-H bond, typically at the C2 or C6 position.[14]

  • N-Oxide Strategy: The formation of a 7-azaindole-N-oxide can alter the electronic properties of the pyridine ring and facilitate selective C-H functionalization at the C6 position.[1]

  • Inherent Reactivity: In the absence of a directing group, the inherent reactivity of the 7-azaindole nucleus often favors functionalization at the C3 position due to its electron-rich nature.[15]

Caption: Strategies to control regioselectivity in 7-azaindole C-H functionalization.

Section 2: Frequently Asked Questions (FAQs)

Q1: Is N-protection always necessary for 7-azaindole coupling reactions?

A1: Not always, but it is often highly recommended, especially for Buchwald-Hartwig aminations.[1][11] The unprotected N-H can coordinate to the palladium catalyst, leading to inhibition or side reactions.[1][11] For Suzuki-Miyaura couplings, reactions can sometimes proceed without N-protection, but yields may be lower and less consistent.[3] If you choose to proceed without protection, using a strong base like LHMDS can help by deprotonating the N-H and minimizing its interference.[16]

Q2: What are the best analytical techniques to monitor my reaction and identify byproducts?

A2: A combination of techniques is ideal.

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To accurately track the consumption of starting materials and the formation of the desired product, as well as to identify the molecular weights of any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product and for characterizing any isolated byproducts.

Q3: My reaction seems to stall before completion. What should I do?

A3: Reaction stalling can be due to several factors:

  • Catalyst Deactivation: The catalyst may have decomposed over the course of the reaction. Adding a fresh portion of the catalyst and ligand can sometimes restart the reaction.

  • Insufficient Base: The base may have been consumed or is not strong enough to drive the reaction to completion. Adding more base could be beneficial.

  • Reagent Degradation: One of the coupling partners might be degrading under the reaction conditions.

  • Equilibrium: The reaction may have reached equilibrium. Changing the reaction conditions (e.g., temperature, solvent) might shift the equilibrium towards the product.

Section 3: Data Tables for Quick Reference

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Halo-7-Azaindoles

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or a palladacycle precatalyst (e.g., SPhos G3)Precatalysts often give more reliable results.[4]
Ligand SPhos, XPhos, or other bulky biaryl phosphinesEffective for a wide range of substrates.[4]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Common and effective bases for Suzuki couplings.[4]
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Good solubility for many substrates and catalysts.[6][7]
Temperature 80 - 110 °CProvides sufficient energy for most couplings.[6]

Table 2: Ligand Selection Guide for Buchwald-Hartwig Amination of Halo-7-Azaindoles

Amine TypeRecommended Ligand(s)Notes
Primary Aliphatic Amines BrettPhosGenerally provides high yields.[12][13]
Secondary Aliphatic Amines RuPhosA robust ligand for a variety of secondary amines.[12][13]
Aryl Amines XPhos, SPhosBulky ligands are often required.
NH-Heterocycles DavePhos, XantPhosCan be challenging substrates requiring specific ligands.[13]

References

  • Benchchem. (2025).
  • Atlanchim Pharma. (n.d.).
  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152.
  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441.
  • Wikipedia. (2023).
  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441.
  • Singh, A., Chawla, R., & Kumar, A. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8635–8647.
  • Pires, M. J. D., Poeira, D. L., & Marques, M. M. B. (2018).
  • Lee, J. H., Kim, J. S., Park, S. H., & Lee, Y. R. (2021). Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. Molecules, 26(15), 4583.
  • Pires, M. J. D., Poeira, D. L., & Marques, M. M. B. (2018).
  • Mondal, K., Paul, S., Halder, P., Talukdar, V., & Das, P. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. Organic & Biomolecular Chemistry, 18(34), 6646-6650.
  • Benchchem. (2025).
  • Besson, T., & Thiery, V. (2012). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 17(12), 13735-13773.
  • Wang, H., et al. (2026). Palladium(II)
  • Wang, Y., et al. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 28(2), 789.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Muthipeedika, N. J., Ranjith, P. K., Haridas, K. R., & Bakulev, V. A. (2020). Screening of different solvents for Suzuki coupling.
  • Benchchem. (2025).
  • ResearchGate. (2018).
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
  • Mondal, K., Paul, S., Halder, P., Talukdar, V., & Das, P. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. Organic & Biomolecular Chemistry, 18(34), 6646-6650.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Kumar, A., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 1245-1253.
  • Vantourout, J. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12536-12543.
  • Chemistry LibreTexts. (2023).
  • WuXi AppTec. (2022). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Anderson, K. W., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(19), 4173–4175.
  • Kannaboina, P., Mondal, K., Laha, J. K., & Das, P. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Benchchem. (2025).
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
  • ResearchGate. (2021).
  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441.
  • Patsnap Eureka. (2025).
  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
  • AmmoniaKnowHow. (n.d.).

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Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 7-Azaindole Cores: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a crucial component in numerous therapeutic agents due to its ability to act as a bioisostere of indole with enhanced solubility and metabolic stability.[1][2] Its unique hydrogen bonding capabilities, featuring both a hydrogen bond donor and acceptor, contribute to its high binding affinity for various biological targets, most notably in the realm of kinase inhibitors.[2] The synthesis of this valuable core, however, presents unique challenges stemming from the electron-deficient nature of the pyridine ring, which can render many classical indole syntheses inefficient.[1]

This in-depth guide provides a comparative analysis of the primary synthetic strategies for constructing the 7-azaindole core. We will delve into the mechanistic underpinnings, practical advantages and limitations, and substrate scope of both classical and modern methodologies. This guide is intended to equip researchers with the knowledge to make informed decisions when selecting a synthetic route tailored to their specific target molecules.

Classical Approaches to the 7-Azaindole Core

Traditional methods for indole synthesis have been adapted for their aza-analogs, albeit with varying degrees of success. These strategies often require harsh reaction conditions, which can limit their applicability to highly functionalized substrates.

The Fischer Indole Synthesis

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, involves the acid-catalyzed cyclization of a pyridylhydrazone.[3] While a powerful tool for indole synthesis, its application to 7-azaindoles is often hampered by the electron-deficient pyridine ring, which can impede the key[4][4]-sigmatropic rearrangement.[1] However, with appropriate substitution and reaction conditions, it remains a viable, particularly for 2,3-disubstituted 7-azaindoles.[5]

Mechanism and Causality: The reaction proceeds through the formation of a pyridylhydrazone from a pyridylhydrazine and a ketone or aldehyde. Under acidic conditions, the hydrazone tautomerizes to an enehydrazine, which then undergoes a[4][4]-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic 7-azaindole core. The success of this reaction for 7-azaindoles often relies on the presence of electron-donating groups on the pyridine ring to facilitate the rearrangement.[5]

Advantages:

  • Readily available starting materials.

  • A direct route to 2,3-disubstituted 7-azaindoles.

Limitations:

  • Often requires harsh acidic conditions and high temperatures.[3]

  • Yields can be low due to the electron-deficient nature of the pyridine ring.[1]

  • Limited substrate scope, particularly for pyridylhydrazones derived from aldehydes.

Experimental Protocol: Fischer Synthesis of 2,3-Disubstituted 7-Azaindoles [5]

A mixture of the appropriate 2-pyridylhydrazone (1 mmol) and polyphosphoric acid (10-15 equivalents) is heated at 120-150 °C for 1-3 hours. The reaction mixture is then cooled and poured into ice water. The resulting mixture is neutralized with a saturated aqueous solution of sodium carbonate and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Bartoli Indole Synthesis

The Bartoli synthesis offers a more direct route to 7-substituted indoles and has been successfully applied to the synthesis of 7-azaindoles from ortho-substituted nitropyridines and vinyl Grignard reagents.[6][7] The presence of a sterically bulky ortho-substituent on the nitropyridine is often crucial for achieving good yields.[6]

Mechanism and Causality: The reaction is initiated by the addition of the vinyl Grignard reagent to the nitro group of the nitropyridine. A subsequent[4][4]-sigmatropic rearrangement, facilitated by the ortho-substituent, leads to a dihydroindole intermediate which then aromatizes to the 7-azaindole. Three equivalents of the Grignard reagent are typically required.[6]

Advantages:

  • Provides access to 7-substituted and C2/C3-functionalized 7-azaindoles.[6]

  • Tolerates a range of functional groups.

Limitations:

  • Requires a large excess of the Grignard reagent.[8]

  • Yields can be moderate and are highly dependent on the nature of the ortho-substituent.[6][9]

  • The reaction is sensitive to steric hindrance.

Experimental Protocol: Bartoli Synthesis of 7-Chloro-6-azaindole [9]

To a solution of 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol) in dry THF (200 mL) under a nitrogen atmosphere and cooled to -78 °C, vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol) is added dropwise. The reaction mixture is stirred at -20 °C for 8 hours. The reaction is then quenched by the slow addition of a 20% aqueous NH₄Cl solution (150 mL). The aqueous phase is extracted with ethyl acetate (3 x 150 mL). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

The Madelung Synthesis

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine derivative using a strong base at high temperatures.[10] While a classical method, its application to 7-azaindoles often requires harsh conditions, which can limit its utility.[10] Modern modifications have been developed to mitigate these issues.[11]

Mechanism and Causality: The reaction is initiated by the deprotonation of both the amide nitrogen and the methyl group of the N-acyl-picolinamine starting material by a strong base. The resulting carbanion then attacks the amide carbonyl, leading to a cyclized intermediate that, upon dehydration, yields the 7-azaindole. The high temperatures are necessary to overcome the activation barrier for the cyclization.

Advantages:

  • Provides a route to 2-substituted 7-azaindoles.

  • Can be adapted for solid-phase synthesis.

Limitations:

  • Traditionally requires very high temperatures (200-400 °C) and strong bases (e.g., sodium ethoxide, LDA).[10]

  • Limited functional group tolerance due to the harsh conditions.

  • Yields can be variable.[10]

The Hemetsberger Synthesis

The Hemetsberger synthesis provides a thermal route to indole-2-carboxylates from 3-aryl-2-azido-propenoic esters.[12] This method has been successfully applied to the synthesis of substituted 5-, 6-, and 7-azaindoles.

Mechanism and Causality: The reaction is believed to proceed through a nitrene intermediate, formed upon thermal decomposition of the azido group. This nitrene then undergoes cyclization onto the adjacent aromatic ring, followed by rearrangement to give the 7-azaindole-2-carboxylate product. The reaction is typically carried out in a high-boiling solvent like xylene.

Advantages:

  • Generally provides good yields.

  • Offers a route to 7-azaindoles with a carboxylic ester group at the 2-position, which can be further manipulated.

Limitations:

  • The synthesis of the azido-propenoic ester starting material can be challenging.

  • The thermal conditions can limit the compatibility with sensitive functional groups.

  • Potential hazards associated with the use of azides.

Modern Synthetic Methodologies

Advances in organometallic chemistry have revolutionized the synthesis of 7-azaindoles, offering milder reaction conditions, broader substrate scope, and higher yields compared to classical methods.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of the 7-azaindole core. These methods typically involve the coupling of a suitably functionalized pyridine derivative with an alkyne, followed by a cyclization step.[13]

Mechanism and Causality: A common strategy involves a Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne to form a 2-amino-3-alkynylpyridine intermediate.[13] This intermediate is then subjected to a base- or metal-catalyzed cyclization to afford the 2-substituted 7-azaindole. The choice of catalyst, base, and solvent is crucial for the efficiency of both the coupling and cyclization steps. The use of ligands can also play a significant role in promoting the desired reactivity.

Advantages:

  • Mild reaction conditions.[13]

  • High yields and excellent functional group tolerance.[13]

  • Broad substrate scope, allowing for the synthesis of a wide variety of substituted 7-azaindoles.

  • Can often be performed in a one-pot fashion.

Limitations:

  • The cost of palladium catalysts and ligands can be a consideration for large-scale synthesis.

  • Requires pre-functionalized starting materials (e.g., halopyridines).

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Substituted 7-Azaindoles [13]

Step 1: Sonogashira Coupling: To a solution of 2-amino-3-iodopyridine (1 mmol) in a suitable solvent (e.g., THF or DMF) are added the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and a base (e.g., triethylamine, 3 mmol). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to give the 2-amino-3-alkynylpyridine.

Step 2: Cyclization: The 2-amino-3-alkynylpyridine (1 mmol) is dissolved in toluene, and potassium tert-butoxide (1.2 mmol) and 18-crown-6 (10 mol%) are added. The mixture is heated at 65 °C until the cyclization is complete. The reaction is then cooled to room temperature, and water is added. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to afford the 2-substituted 7-azaindole.

Rhodium-Catalyzed C-H Activation/Annulation

Rhodium-catalyzed C-H activation has recently emerged as a highly efficient and atom-economical strategy for the synthesis of 7-azaindoles. This approach involves the direct coupling of aminopyridines with alkynes, avoiding the need for pre-functionalized starting materials.[4][14]

Mechanism and Causality: The reaction is initiated by the coordination of the rhodium catalyst to the aminopyridine, followed by directed C-H activation at the C2 position of the pyridine ring to form a rhodacycle intermediate.[15] Subsequent coordination and migratory insertion of the alkyne, followed by reductive elimination, furnishes the 7-azaindole product. The use of a silver salt as an oxidant is often necessary to regenerate the active Rh(III) catalyst.[15]

Advantages:

  • High atom economy, as it avoids the use of pre-functionalized starting materials.

  • Excellent regioselectivity.[14]

  • Broad functional group tolerance.[14]

  • Provides a direct route to diversely substituted 7-azaindoles.

Limitations:

  • Requires a relatively expensive rhodium catalyst.

  • The mechanism can be complex, and optimization of reaction conditions may be required for different substrates.

Comparative Summary of Synthetic Methods

MethodStarting MaterialsKey TransformationAdvantagesLimitationsTypical Yields
Fischer Synthesis Pyridylhydrazines, Ketones/AldehydesAcid-catalyzed cyclizationReadily available starting materialsHarsh conditions, low yields for some substrates30-70%[5]
Bartoli Synthesis Ortho-substituted Nitropyridines, Vinyl Grignards[4][4]-Sigmatropic rearrangementAccess to 7-substituted derivativesRequires excess Grignard, moderate yields20-50%[9]
Madelung Synthesis N-acyl-picolinaminesBase-catalyzed intramolecular cyclizationRoute to 2-substituted derivativesHarsh conditions, limited functional group toleranceVariable[10]
Hemetsberger Synthesis 3-Aryl-2-azido-propenoic estersThermal nitrene cyclizationGood yields, access to 2-carboxy estersStarting material synthesis, thermal conditions>70%
Palladium-Catalyzed Coupling Halopyridines, AlkynesSonogashira coupling and cyclizationMild conditions, high yields, broad scopeCatalyst cost, pre-functionalization needed70-95%[13]
Rhodium-Catalyzed C-H Activation Aminopyridines, AlkynesC-H activation and annulationHigh atom economy, excellent regioselectivityCatalyst cost, can require optimization60-90%[14]

Visualization of Synthetic Pathways

Fischer Indole Synthesis Workflow

Caption: Workflow for Palladium-Catalyzed 7-Azaindole Synthesis.

Conclusion

The synthesis of the 7-azaindole core has evolved significantly, with modern organometallic methods now offering substantial advantages over classical approaches in terms of efficiency, mildness, and scope. While traditional syntheses like the Fischer and Bartoli reactions remain valuable for specific applications, palladium-catalyzed cross-couplings and rhodium-catalyzed C-H activation represent the state-of-the-art for the construction of these medicinally important scaffolds. The choice of synthetic route will ultimately depend on the specific substitution pattern desired, the scale of the synthesis, and the functional group tolerance required. This guide provides the foundational knowledge for researchers to navigate these choices and successfully incorporate the 7-azaindole core into their drug discovery programs.

References

  • Kim, Y., & Hong, S. (2015). Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes.
  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152.
  • Kim, Y., & Hong, S. (2015). Rh(iii)-catalyzed 7-azaindole synthesis via C-H activation/annulative coupling of aminopyridines with alkynes.
  • Mondal, B., & Sreenath, K. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Dalton Transactions, 51(25), 9534-9544.
  • Caddick, S., & Main, L. (2005). The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Synthesis, 2005(16), 2737-2742.
  • Nazaré, M., et al. (2004). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. Organic Letters, 6(24), 4483-4486.
  • Popowycz, F., Routier, S., Joseph, B., & Mérour, J. Y. (2007). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Tetrahedron, 63(5), 1031-1064.
  • Caddick, S., & Main, L. (2005). The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Synthesis, 2005(16), 2737-2742.
  • D'Andrea, S. V., et al. (2005). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters, 7(15), 3223-3226.
  • Laha, J. K., et al. (2017). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes.
  • Ackermann, L., & Althammer, A. (2006). Facile synthesis of 4- and 7-azaindoles from the corresponding imines by palladium-catalyzed cascade C-C and C-N coupling. Organic Letters, 8(16), 3457-3460.
  • Itoh, T., et al. (2016).
  • Alekseyev, R. S., Amirova, S. R., Kabanova, E. V., & Terenin, V. I. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305-1313.
  • Mondal, B., & Sreenath, K. (2022). The mechanism for Rh(iii)-catalyzed 7-azaindole synthesis. Dalton Transactions, 51(25), 9534-9544.
  • Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl Grignard reagents with o-substituted nitroarenes: a new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132.
  • Guéret, P., & Mérour, J. Y. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-496.
  • Hu, B., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Letters, 24(10), 1937-1942.
  • Wang, S., & Zhang, Y. (2012). Synthesis of Azaindoles. Progress in Chemistry, 24(10), 1974-1982.
  • Wang, H., et al. (2021). Rhodium-Catalyzed Oxidative Annulation of 2- or 7-Arylindoles with Alkenes/Alkynes Using Molecular Oxygen as the Sole Oxidant Enabled by Quaternary Ammonium Salt. Molecules, 26(17), 5326.
  • Gribble, G. W. (2010). Hemetsberger Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Cantillo, D., & Kappe, C. O. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3274.
  • Bartoli, G. (1989). Bartoli (Indole Synthesis). Química Orgánica. Available at: [Link]

  • Collum, D. B., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 129(44), 13543-13549.
  • Bagley, M. C., et al. (2009).
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Madelung, W. (1912). Über eine neue Darstellungsweise für substituierte Indole. I. Berichte der deutschen chemischen Gesellschaft, 45(1), 1128-1134.
  • Singh, U. P., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
  • TCI. (n.d.). Fischer Indole Synthesis. Tokyo Chemical Industry Co., Ltd..
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  • Bagley, M. C., et al. (2013). Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry. Beilstein Journal of Organic Chemistry, 9, 594-604.
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A Comparative Guide to the Biological Activity of 7-Azaindole Derivatives: Spotlight on 1-Acetyl-7-azaindole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the 7-azaindole scaffold represents a "privileged structure" in medicinal chemistry.[1] Its unique arrangement, fusing a pyridine and a pyrrole ring, serves as a versatile backbone for a multitude of biologically active compounds. This guide offers an in-depth comparison of the biological activities of various 7-azaindole derivatives, with a particular focus on the potential of 1-Acetyl-7-azaindole-3-carbonitrile. While specific experimental data for this particular derivative is limited in publicly available literature, we can infer its potential activity by examining the structure-activity relationships of related compounds and the known effects of its constituent functional groups.

The 7-Azaindole Core: A Foundation for Potent Biological Activity

The 7-azaindole nucleus is a bioisostere of indole and purine, enabling it to interact with a wide array of biological targets.[2] This structural mimicry is particularly effective in the design of kinase inhibitors, where the 7-azaindole moiety can form crucial hydrogen bonds with the hinge region of the ATP-binding site. This interaction provides a stable anchor for the molecule, allowing for the strategic placement of various substituents to enhance potency and selectivity. The N-1 position of the 7-azaindole ring is a critical point for modification, as substituents at this position can significantly influence the compound's electronic properties, solubility, and target engagement.

Unveiling the Potential of this compound

  • The 1-Acetyl Group: The introduction of an acetyl group at the N-1 position can modulate the electron density of the aromatic system and influence the molecule's conformation. This can impact its binding affinity to target proteins. Furthermore, the acetyl group may affect the compound's metabolic stability and pharmacokinetic profile.

  • The 3-Carbonitrile Group: The carbonitrile (cyano) group at the C-3 position is a strong electron-withdrawing group. This functional group is often incorporated into drug candidates to enhance their metabolic stability and can also participate in hydrogen bonding interactions with target proteins, potentially increasing binding affinity.

Given the prevalence of 7-azaindole derivatives as kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases. The specific kinase targets would depend on the overall three-dimensional shape and electronic properties of the molecule.

Comparative Analysis with Other 7-Azaindole Derivatives

To understand the potential of this compound, it is instructive to compare it with other 7-azaindole derivatives for which biological data are available.

N-Substituted 7-Azaindoles: Impact on Cytotoxic Activity

Research into N-alkyl-7-azaindoles has demonstrated that the substituent at the N-1 position plays a crucial role in determining cytotoxic activity against various cancer cell lines. A study on a series of N-alkyl-7-azaindoles revealed that increasing the length of the alkyl chain can significantly enhance anticancer activity.[3]

CompoundN-Substituent (R)IC50 (μM) vs. MCF-7IC50 (μM) vs. A549IC50 (μM) vs. HEPG2
1a -H179.8NANA
1b -CH₃60.3NANA
1c -CH₂CH₃52.3NANA
1d -CH(CH₃)₂15.2NA109.6
1e -(CH₂)₃CH₃21.563.219.8
1f -(CH₂)₅CH₃15.663.219.8
Data from Rekulapally et al. (2015)[3]

This data suggests that lipophilicity and steric bulk at the N-1 position can be key drivers of cytotoxic activity. The acetyl group in this compound, being relatively small and polar, might confer a different activity profile compared to these N-alkyl derivatives.

7-Azaindole Derivatives as Kinase Inhibitors

The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors.[4] For instance, a novel 7-azaindole derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]} (7-AID), has been identified as a potent inhibitor of the DEAD-box helicase DDX3, an enzyme implicated in cancer.[5] This compound exhibited significant cytotoxic effects on various cancer cell lines, with IC50 values of 16.96 µM/ml on HeLa cells, and 14.12 and 12.69 µM/ml on MCF-7 and MDA-MB-231 cells, respectively.[5]

Another area where 7-azaindole derivatives have shown promise is in the development of antiviral agents. A series of novel 7-azaindole derivatives were designed to inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor.[6] Several of these compounds displayed potent antiviral activity with low cytotoxicity.[6]

Experimental Protocols

To evaluate the biological activity of novel 7-azaindole derivatives like this compound, a series of standard in vitro assays are typically employed.

Kinase Inhibition Assay

This assay is fundamental to determining the potency of a compound against a specific kinase.

Workflow:

Kinase Inhibition Assay Workflow

Methodology:

  • Preparation of Reagents: Prepare solutions of the target kinase, a suitable substrate (often a peptide), ATP, and the test compound at various concentrations.

  • Assay Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Workflow:

MTT Cell Viability Assay Workflow

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a period that allows for the assessment of growth inhibition (typically 48 to 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Directions

The 7-azaindole scaffold remains a highly attractive starting point for the design of novel therapeutic agents, particularly kinase inhibitors. While the biological activity of this compound has not yet been extensively documented in the public domain, its structural features suggest it may possess interesting biological properties.

Further investigation into this and similar derivatives is warranted. A systematic exploration of substitutions at the N-1 and C-3 positions of the 7-azaindole core, coupled with comprehensive biological screening, will undoubtedly lead to the discovery of new and potent drug candidates. The experimental protocols outlined in this guide provide a solid framework for such investigations. As our understanding of the intricate roles of kinases and other cellular targets in disease continues to grow, the versatility of the 7-azaindole scaffold will ensure its continued prominence in the field of drug discovery.

References

  • Li, S., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. bioRxiv.
  • Rekulapally, S., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular Biology Reports, 49(11), 10477-10491.
  • Mushtaq, N., et al. (2011). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 24(4).
  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini reviews in medicinal chemistry, 19(9), 727–736.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & pharmaceutical bulletin, 66(1), 29–36.
  • Rekulapally, S., et al. (2022). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Research Journal of Pharmacy and Technology, 15(11), 5035-5041.

Sources

The Strategic Synthesis of 1-Acetyl-7-azaindole-3-carbonitrile: A Comparative Guide for the Medicinal Chemist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the 7-azaindole scaffold has emerged as a "privileged" structure. Its ability to mimic the purine core of ATP allows for critical hydrogen bonding interactions within the kinase hinge region. The strategic introduction of a cyano group at the C3 position further enhances its utility, providing a versatile chemical handle for the construction of complex pharmacophores. This guide provides an in-depth validation of 1-Acetyl-7-azaindole-3-carbonitrile as a key synthetic intermediate, offering a comparative analysis of its primary synthetic route against viable, more direct alternatives.

The Strategic Value of N-Acetylation and C3-Nitrilation

The journey from the basic 7-azaindole core to a functionalized intermediate ready for complex coupling reactions is a critical phase in the synthesis of many therapeutic candidates. The target of this guide, this compound, represents a strategically "activated" and protected form of the 7-azaindole nucleus.

  • N-Acetylation as a Protective and Directing Strategy : The acetylation of the pyrrolic nitrogen serves a dual purpose. Firstly, it protects the N-H group from unwanted side reactions in subsequent steps. Secondly, it deactivates the pyrrole ring towards certain electrophilic substitutions, which can enhance the regioselectivity of subsequent functionalization at the C3 position.

  • The C3-Cyano Group as a Versatile Synthon : The nitrile functionality is a cornerstone of medicinal chemistry. It is not only a common feature in final drug molecules but also a versatile precursor that can be readily converted into other essential functional groups such as amines, amides, and carboxylic acids.

This guide will dissect the established multi-step synthesis of this compound and compare it with alternative approaches, providing researchers with the data and rationale to make informed decisions in their synthetic campaigns.

Comparative Analysis of Synthetic Routes to 3-Cyano-7-azaindole Intermediates

The primary challenge in the synthesis of 3-cyano-7-azaindole derivatives lies in achieving regioselective introduction of the cyano group at the C3 position. We will compare two major strategies: a sequential, multi-step approach and a more direct C-H cyanation approach.

Route A: The Sequential Formylation-Cyanation Pathway

This well-established route involves three distinct steps starting from 7-azaindole. It offers a high degree of control and predictability, making it a reliable, albeit longer, pathway.

Route B: Direct C-H Cyanation (A Comparative Alternative)

Modern synthetic methodologies offer the tantalizing possibility of directly cyanating the C-H bond at the C3 position. While potentially more step-economical, these methods often require specialized catalysts and conditions, and their applicability to the 1-acetyl-7-azaindole substrate must be carefully considered.

Below is a comparative summary of these routes:

ParameterRoute A: Sequential Formylation-CyanationRoute B: Direct C-H Cyanation (Projected)
Starting Material 7-Azaindole1-Acetyl-7-azaindole
Key Steps 1. N-Acetylation2. Vilsmeier-Haack Formylation3. Oximation & Dehydration1. Direct C3 Cyanation
Overall Steps 31
Reagents & Catalysts Acetic Anhydride, POCl₃, DMF, HydroxylamineTransition Metal Catalyst (e.g., Ru, Pd), Cyanating Agent (e.g., NCTS, TMSCN)
Estimated Overall Yield 60-70%50-80% (highly substrate and catalyst dependent)
Key Advantages - High Regioselectivity- Well-established & reliable- Uses common lab reagents- High Step Economy- Avoids intermediate isolation
Key Disadvantages - Longer synthetic sequence- Use of hazardous reagents (POCl₃)- Catalyst may be expensive or air-sensitive- Potential for side reactions (e.g., C2 cyanation)- Regioselectivity can be challenging

Experimental Protocols

Protocol for Route A: Sequential Synthesis of this compound

This route is presented in three distinct, validated stages.

Step 1: Synthesis of 1-Acetyl-7-azaindole

  • Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 7-azaindole (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base : Add triethylamine (1.2 eq) to the solution and stir.

  • Cooling : Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acetylating Agent : Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution while stirring.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification : Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford pure 1-Acetyl-7-azaindole.

Step 2: Vilsmeier-Haack Formylation to Yield 1-Acetyl-7-azaindole-3-carbaldehyde

  • Reagent Preparation : In a separate flask, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C and slowly add phosphorus oxychloride (POCl₃, 1.2 eq). Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Reaction : To the prepared Vilsmeier reagent, add a solution of 1-Acetyl-7-azaindole (1.0 eq) in DMF dropwise at 0 °C.

  • Heating : After the addition is complete, heat the reaction mixture to 60-70 °C for 2-3 hours.

  • Work-up : Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with an aqueous solution of sodium hydroxide until pH 8-9.

  • Extraction and Purification : Extract the product with ethyl acetate (3x). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude aldehyde is purified by column chromatography.

Step 3: Conversion of Aldehyde to Nitrile

  • Oximation : Dissolve 1-Acetyl-7-azaindole-3-carbaldehyde (1.0 eq) in a mixture of formic acid and water. Add hydroxylamine hydrochloride (1.5 eq) and heat the mixture to reflux for 1-2 hours.

  • Dehydration : Cool the reaction mixture and add acetic anhydride. Heat the mixture to reflux for an additional 1-2 hours to dehydrate the oxime intermediate to the nitrile.

  • Work-up and Purification : After cooling, pour the reaction mixture into ice water and neutralize with sodium bicarbonate. Extract the product with ethyl acetate, wash with brine, dry, and concentrate. The crude nitrile is then purified by column chromatography to yield this compound.

Projected Protocol for Route B: Direct C-H Cyanation of 1-Acetyl-7-azaindole

This projected protocol is based on modern C-H functionalization methodologies reported for indoles and related heterocycles.[1][2] Optimization would be required for this specific substrate.

  • Reaction Setup : To a sealed tube, add 1-Acetyl-7-azaindole (1.0 eq), a ruthenium catalyst such as [RuCl₂(p-cymene)]₂ (5 mol%), a silver co-catalyst like AgOTf (30 mol%), and a base such as sodium acetate (50 mol%).

  • Addition of Reagents : Add the cyanating agent, for example, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (2.0 eq), and a dry solvent like 1,2-dichloroethane (DCE).

  • Reaction : Seal the tube and heat the mixture at 110 °C for 24-30 hours.

  • Work-up and Purification : After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash column chromatography to isolate the C3-cyanated product.

Visualization of Synthetic Pathways

G

G Intermediate This compound Amine Amine Intermediate->Amine Reduction (e.g., LiAlH₄, H₂/Catalyst) Amide Amide Intermediate->Amide Hydrolysis (e.g., H₂O₂, base) Acid Acid Intermediate->Acid Hydrolysis (acid or base) Tetrazole Tetrazole Intermediate->Tetrazole Cycloaddition (e.g., NaN₃) KinaseInhibitor KinaseInhibitor Amine->KinaseInhibitor Amide->KinaseInhibitor Acid->KinaseInhibitor Tetrazole->KinaseInhibitor

Conclusion and Expert Recommendations

The validation of this compound as a synthetic intermediate hinges on a careful evaluation of the available synthetic strategies.

Route A (Sequential Formylation-Cyanation) stands as the more traditional and robust method. Its primary strength lies in its predictability and the use of well-understood, classical reactions. For process development and scale-up, where reliability and regiochemical purity are paramount, this three-step sequence is often the preferred choice despite its lower step economy. The clear separation of the functionalization steps allows for straightforward purification and characterization of each intermediate, minimizing the risk of complex impurity profiles in the final product.

Route B (Direct C-H Cyanation) represents a more modern and elegant approach that aligns with the principles of green chemistry by maximizing step economy. The potential to achieve the target in a single transformation from a readily available precursor is highly attractive. However, this route's practicality is contingent on catalyst performance and cost, and the potential for forming regioisomers cannot be overlooked. For research and development settings focused on rapid library synthesis or the exploration of novel chemical space, developing a reliable direct cyanation protocol could offer a significant advantage.

Recommendation for Researchers : For the synthesis of a specific, high-value target molecule where yield and purity are critical, the sequential Route A is the recommended starting point. For exploratory chemistry and the synthesis of analog libraries, an initial investment in optimizing a direct C-H cyanation (Route B ) could prove highly efficient in the long run. The choice ultimately depends on the specific project goals, available resources, and the scale of the synthesis.

References

  • Li, L., Hou, Z.-W., Li, P., & Wang, L. (2021). Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Letters, 23(15), 5983–5987. [Link]

  • Mishra, A., Vats, T. K., & Deb, I. (2016). Ruthenium-Catalyzed Direct and Selective C–H Cyanation of N-(Hetero)aryl-7-azaindoles. The Journal of Organic Chemistry, 81(15), 6525–6534. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

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A Comprehensive Guide to the Spectroscopic Analysis and Structural Confirmation of 1-Acetyl-7-azaindole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] The addition of an acetyl group at the N-1 position and a carbonitrile at the C-3 position creates 1-Acetyl-7-azaindole-3-carbonitrile, a molecule with modified electronic and steric properties that could influence its interaction with biological targets.[3] Accurate and unambiguous structural confirmation is therefore a critical first step in any research or development endeavor involving this compound.

This guide will walk you through a multi-technique spectroscopic approach, integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build an unshakeable structural confirmation.

The Logic of Spectroscopic Confirmation: A Workflow

The confirmation of a chemical structure is a process of assembling a puzzle. Each spectroscopic technique provides a unique piece of information, and only when they are combined logically and cohesively can the full picture be revealed.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Spectroscopic Techniques Compound Synthesis Compound Synthesis Initial Characterization Initial Characterization Compound Synthesis->Initial Characterization Crude Product Purification Purification Initial Characterization->Purification TLC, Column Chromatography Structural Elucidation Structural Elucidation Purification->Structural Elucidation Pure Compound Data Integration Data Integration Structural Elucidation->Data Integration NMR NMR (1H, 13C) MS Mass Spectrometry IR Infrared Spectroscopy Structure Confirmed Structure Confirmed Data Integration->Structure Confirmed NMR->Data Integration Proton & Carbon Skeleton MS->Data Integration Molecular Weight IR->Data Integration Functional Groups

Caption: Workflow for Spectroscopic Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. We will examine both ¹H and ¹³C NMR data.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[4]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for optimal resolution.[4] Standard pulse programs are sufficient. For more detailed structural assignments, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed.[5]

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~2.8SingletAcetyl CH₃The three equivalent protons of the acetyl group are not coupled to any other protons, resulting in a singlet. The electron-withdrawing carbonyl group shifts this signal downfield.
~7.4Doublet of DoubletsH-5This proton is coupled to both H-4 and H-6, resulting in a doublet of doublets.
~8.2DoubletH-4Coupled to H-5.
~8.5DoubletH-6Coupled to H-5.
~8.8SingletH-2This proton is a singlet as it has no adjacent protons to couple with. The N-acetylation and the adjacent C-3 carbonitrile cause a significant downfield shift.

Note: Predicted chemical shifts are relative to TMS and can vary slightly based on the solvent used.[6]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and chemical environment.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~24Acetyl CH₃The methyl carbon of the acetyl group appears in the aliphatic region.
~95C-3The presence of the electron-withdrawing nitrile group significantly shields this carbon.
~115C-N (Nitrile)The carbon of the nitrile group has a characteristic chemical shift in this region.
~120C-5Aromatic carbon.
~122C-4Aromatic carbon.
~130C-3aQuaternary aromatic carbon.
~140C-2The attachment to the nitrogen of the pyrrole ring and the influence of the acetyl group result in a downfield shift.
~148C-7aQuaternary aromatic carbon.
~150C-6Aromatic carbon attached to the nitrogen of the pyridine ring.
~168C=O (Acetyl)The carbonyl carbon of the amide appears in the characteristic downfield region for amides.[7][8]

Note: These are predicted values based on the analysis of similar structures.[6][9]

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is essential for determining the molecular weight of the compound, providing a crucial piece of confirmatory data.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions.[2]

  • Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to obtain accurate mass measurements.[3]

Expected Mass Spectrometry Data

The molecular formula for this compound is C₁₀H₇N₃O.[10] The expected monoisotopic mass is 185.0589 g/mol .[10]

Table 3: Predicted High-Resolution Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺186.0662
[M+Na]⁺208.0481

Note: The observation of the [M+H]⁺ ion with a high degree of mass accuracy provides strong evidence for the elemental composition of the molecule.[10]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Experimental Protocol: Infrared Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.[5]

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Frequencies

The IR spectrum will provide clear evidence for the key functional groups in this compound.

Table 4: Expected IR Absorption Frequencies

Wavenumber (cm⁻¹)Functional GroupRationale
~2230C≡N (Nitrile)The carbon-nitrogen triple bond of the nitrile group exhibits a sharp, characteristic absorption in this region.
1690-1720C=O (Amide)The carbonyl stretch of the N-acetyl group is expected in this range.[1][11]
3000-3100C-H (Aromatic)Stretching vibrations for C-H bonds on the aromatic rings.[1]
2850-3000C-H (Aliphatic, CH₃)Stretching vibrations for the C-H bonds of the acetyl methyl group.[1]
1400-1600C=C, C=N (Aromatic)Aromatic ring stretching vibrations.[1]

Data Integration and Final Confirmation

The final and most critical step is the integration of all spectroscopic data.

G cluster_0 Structural Confirmation Logic Data ¹H NMR ¹³C NMR Mass Spec IR Spec Features Proton Environment Carbon Skeleton Molecular Weight Functional Groups Data->Features Provides Evidence For Structure This compound (Confirmed Structure) Features->Structure Converges To

Caption: Convergent Logic for Structural Confirmation.

The ¹H and ¹³C NMR data provide the detailed framework of the molecule, showing the specific arrangement of hydrogen and carbon atoms. The mass spectrometry data confirms the elemental composition and molecular weight. Finally, the IR spectrum verifies the presence of the key acetyl and nitrile functional groups. When all of this data is consistent, the structure of this compound can be considered confirmed with a high degree of confidence.

Conclusion

This guide has outlined a comprehensive, multi-faceted approach to the spectroscopic analysis and structural confirmation of this compound. By understanding the principles behind each technique and logically integrating the resulting data, researchers can ensure the identity and purity of their compounds, a critical foundation for any subsequent biological or medicinal chemistry studies.

References

  • Benchchem. (n.d.). Spectroscopic Profile of 1-Acetyl-7-azaindole: A Technical Guide.
  • PubChemLite. (n.d.). This compound (C10H7N3O).
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 1-Acetyl-7-azaindole.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
  • PubMed Central. (n.g.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.
  • ChemicalBook. (n.d.). 7-Azaindole (271-63-6) 13C NMR spectrum.
  • Chemistry LibreTexts. (2024, September 30). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
  • University of California, Davis. (n.d.). 13-C NMR Chemical Shift Table.
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comparing the efficacy of different acetylating agents for 7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Acetylation of 7-Azaindole: A Comparative Analysis of Acetylating Agents

Introduction: The Significance of 7-Azaindole in Medicinal Chemistry

7-Azaindole, a bicyclic heterocycle, stands as a cornerstone scaffold in modern medicinal chemistry. Its structural resemblance to purine bases allows it to function as a bioisostere, interacting with biological targets of therapeutic relevance, most notably protein kinases. This has led to its incorporation into numerous clinically significant agents, particularly in oncology.

The functionalization of the 7-azaindole core is a critical aspect of drug design and development. Among the fundamental transformations, N-acetylation at the N1 position of the pyrrole ring is of paramount importance. This modification can serve multiple strategic purposes: as a protecting group to modulate reactivity in subsequent synthetic steps, to alter the molecule's physicochemical properties such as solubility and lipophilicity, or as an integral part of the final pharmacophore responsible for biological activity.

Given its importance, the selection of an appropriate acetylating agent is a decision that profoundly impacts reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of common acetylating agents for 7-azaindole, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

Mechanism and Selectivity: The N1 vs. C3 Challenge

The acetylation of 7-azaindole is primarily a nucleophilic substitution reaction. The key challenge lies in achieving regioselectivity. The 7-azaindole nucleus possesses two primary sites susceptible to electrophilic attack: the pyrrolic nitrogen (N1) and the electron-rich C3 position of the pyrrole ring.[1][2]

  • N1-Acetylation (Kinetic Product): The lone pair of electrons on the N1 nitrogen is generally more nucleophilic, making this position the site of the initial, kinetically favored attack.

  • C3-Acetylation (Thermodynamic Product): The C3 position is prone to electrophilic aromatic substitution, which can become a competing side reaction, particularly under harsh conditions or with highly reactive electrophiles.[1][2]

Controlling the reaction conditions—specifically temperature, the reactivity of the acetylating agent, and the choice of base—is crucial for maximizing the yield of the desired N1-acetylated product and minimizing the formation of the 3-acetyl and 1,3-diacetyl impurities.[1][2]

G cluster_main Acetylation of 7-Azaindole Azaindole 7-Azaindole Product_N1 1-Acetyl-7-azaindole (Desired Product) Azaindole->Product_N1 N1 Attack (Kinetic Pathway) Favored at low temp. Product_C3 3-Acetyl-7-azaindole (Side Product) Azaindole->Product_C3 C3 Attack (Thermodynamic Pathway) Favored at high temp. Agent Acetylating Agent (e.g., Ac₂O, AcCl)

Caption: Competing pathways in the acetylation of 7-azaindole.

Comparative Efficacy of Acetylating Agents

The choice between the two most common acetylating agents, acetic anhydride (Ac₂O) and acetyl chloride (AcCl), involves a trade-off between reactivity, safety, and cost.[3]

Acetic Anhydride (Ac₂O)

Acetic anhydride is a versatile and widely used acetylating agent, often favored for its moderate reactivity and ease of handling.[4][5]

  • Reactivity & Selectivity: It is less reactive than acetyl chloride, which can be advantageous for selectivity. Reactions often require heating or the presence of a base (e.g., sodium acetate, pyridine, triethylamine) or acid catalyst to proceed efficiently.[6][7] The milder nature generally leads to better control and a lower propensity for C3 acetylation.[3]

  • Byproduct: The reaction produces acetic acid, which is less corrosive and more easily removed during workup compared to the hydrogen chloride generated from acetyl chloride.[3][4]

  • Handling: It is less volatile and less sensitive to moisture than acetyl chloride, making it more convenient for both lab-scale and large-scale synthesis.

Acetyl Chloride (AcCl)

Acetyl chloride is a highly reactive acetylating agent, useful for rapid reactions or for acetylating less reactive substrates.

  • Reactivity & Selectivity: Its high reactivity allows for faster reaction times, often at lower temperatures (e.g., 0 °C).[3] However, this heightened reactivity can be a disadvantage, potentially leading to over-acetylation (1,3-diacetyl-7-azaindole) or increased formation of the undesired C3-acetyl isomer if not carefully controlled.[1][7]

  • Byproduct: The reaction generates corrosive hydrogen chloride (HCl) gas, which must be neutralized by a stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine.[1][3]

  • Handling: It is volatile, fumes in moist air, and reacts vigorously with water, requiring more stringent handling procedures under anhydrous conditions.

Alternative: Thioesters

For substrates that are sensitive to the conditions required for acetic anhydride or acetyl chloride, thioesters have emerged as a mild and stable alternative acyl source for highly chemoselective N-acylation of indoles.[8][9] This method often exhibits excellent functional group tolerance, avoiding the use of highly reactive and unstable acyl chlorides.[8]

Data Summary: Performance Comparison

Acetylating AgentTypical Base/CatalystTemperatureReaction TimeKey AdvantagesKey Disadvantages
Acetic Anhydride None, NaOAc, PyridineRoom Temp to Reflux5 min - 3 hGood selectivity, easy handling, less corrosive byproduct (acetic acid).[3][6]Often requires heat or longer reaction times.[6]
Acetyl Chloride Triethylamine, Pyridine0 °C to Room Temp< 1 hHigh reactivity, fast reactions at low temperatures.[1][3]Corrosive HCl byproduct, lower selectivity, moisture sensitive.[1][3]
Thioesters Cs₂CO₃100-140 °C~12 hExcellent chemoselectivity, stable acyl source, good functional group tolerance.[8][9]Requires higher temperatures and specific basic conditions.[9]

Experimental Protocols

The following protocols are presented as self-validating systems, including in-process checks (TLC) to ensure reaction completion and guide purification.

Protocol 1: Eco-Friendly N-Acetylation with Acetic Anhydride

This modern, catalyst-free method is notable for its efficiency and reduced environmental impact.[6]

G cluster_workflow Protocol 1: Workflow start Start dissolve Dissolve 7-azaindole (1 eq) in minimal CH₂Cl₂ (or perform neat) start->dissolve add_reagent Add Acetic Anhydride (1.1 eq) dropwise at RT dissolve->add_reagent stir Stir at Room Temperature (5-15 min) add_reagent->stir monitor Monitor by TLC until starting material is consumed stir->monitor monitor->stir Incomplete workup Quench with sat. NaHCO₃ Extract with EtOAc monitor->workup Reaction Complete dry_concentrate Dry organic layer (Na₂SO₄), filter, and concentrate workup->dry_concentrate purify Purify by column chromatography or recrystallization dry_concentrate->purify end End purify->end

Caption: Experimental workflow for catalyst-free N-acetylation.

Methodology:

  • Reaction Setup: In a round-bottom flask, add 7-azaindole (1.0 eq). For a solvent-based reaction, dissolve it in a minimal amount of dichloromethane. For a solvent-free reaction, proceed to the next step directly.

  • Reagent Addition: Add acetic anhydride (1.1 - 1.5 eq) dropwise while stirring at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature for 5-15 minutes.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes) until the 7-azaindole spot is no longer visible.

  • Work-up: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess acetic anhydride. Extract the aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-acetyl-7-azaindole can be purified by silica gel column chromatography or recrystallization from a suitable solvent like ethanol/water.

Protocol 2: Selective N-Acetylation with Acetyl Chloride

This method leverages the high reactivity of acetyl chloride under controlled, low-temperature conditions to favor N-acetylation.[1]

Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 7-azaindole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution. A precipitate of triethylamine hydrochloride will form.

  • Reaction: Allow the reaction to stir at 0 °C for 30-60 minutes.

  • Monitoring: Check for the completion of the reaction by TLC.

  • Work-up: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Isolation: Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the residue by silica gel chromatography to obtain pure 1-acetyl-7-azaindole.

Troubleshooting Common Issues

Observed IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Hydrolysis of product during work-up.[1]Ensure reaction goes to completion via TLC monitoring. Use anhydrous solvents and minimize exposure to aqueous solutions during work-up.
Formation of 3-Acetyl-7-azaindole Reaction temperature is too high; Highly reactive acetylating agent.[1][2]Perform the reaction at a lower temperature (0-5 °C) to favor the kinetic N-acetyl product.[1] Consider using the milder acetic anhydride over acetyl chloride.
Formation of 1,3-Diacetyl-7-azaindole Excess acetylating agent; Harsh reaction conditions.[1]Use a stoichiometric amount (1.05-1.1 eq) of the acetylating agent. Reduce reaction temperature and time.
Product Hydrolysis back to 7-azaindole The N-acetyl group is labile, especially in acidic or basic aqueous conditions during work-up.[1][2]Use neutral or mildly basic/acidic washes (e.g., saturated NaHCO₃) and minimize contact time. Perform a non-aqueous workup if possible.[7]

Conclusion

The efficient and selective N-acetylation of 7-azaindole is a critical transformation in the synthesis of valuable pharmaceutical compounds. While both acetic anhydride and acetyl chloride are effective acetylating agents, they offer a distinct balance of properties.

  • Acetic anhydride is generally the preferred reagent for its ease of handling, milder reaction profile, and superior selectivity, making it ideal for robust, scalable syntheses.[3][4]

  • Acetyl chloride offers the advantage of high reactivity and speed, particularly for less reactive substrates, but requires more careful control of reaction conditions to prevent side reactions.[3]

The choice of agent should be guided by the specific requirements of the synthetic route, including substrate sensitivity, desired scale, and available equipment. By understanding the underlying mechanistic principles and carefully controlling reaction parameters, researchers can effectively navigate the challenges of 7-azaindole acetylation to achieve high yields of the desired N1-acetylated product.

References

  • Benchchem.
  • Benchchem.
  • Benchchem. Technical Support Center: 1-Acetyl-7-azaindole Synthesis.
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  • Benchchem.
  • Brainly.
  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry.
  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central.
  • Sciencemadness Discussion Board.
  • Unknown.

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A Comparative Guide to the In Vitro and In Vivo Evaluation of Bioactive Compounds Derived from 1-Acetyl-7-azaindole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of numerous therapeutic agents, particularly in oncology.[1][2] Its ability to mimic purine and indole systems allows for effective interaction with a multitude of biological targets.[3] This guide focuses on the therapeutic potential of compounds synthesized from a specific, highly functionalized precursor: 1-Acetyl-7-azaindole-3-carbonitrile . The presence of an acetyl group at the N1 position and a carbonitrile at the C3 position offers versatile chemical handles for generating diverse libraries of compounds with distinct pharmacological profiles.[3]

While direct literature on compounds synthesized from this exact starting material is nascent, this guide will explore the in vitro and in vivo studies of representative 7-azaindole derivatives whose synthesis can be logically envisioned from this precursor. We will delve into their comparative performance as kinase inhibitors and anti-inflammatory agents, providing a framework for researchers in drug discovery to assess their potential.

Synthetic Strategy: From Precursor to Bioactive Derivatives

The strategic placement of the acetyl and carbonitrile groups on the 7-azaindole core allows for a range of chemical modifications. The N-acetyl group can act as a protecting group or be removed to allow for further derivatization at the N1 position. The C3-carbonitrile is a versatile functional group that can be hydrolyzed, reduced, or undergo cycloaddition reactions to generate a variety of heterocyclic systems.

Below is a proposed synthetic workflow illustrating how this compound can be elaborated into different classes of bioactive compounds.

G A This compound B Hydrolysis/Amidation (e.g., with H2O2/base) A->B Step 1a D Reduction (e.g., with LiAlH4) A->D Step 1b F Cycloaddition (e.g., with azides) A->F Step 1c H Deacetylation (e.g., with base) A->H Step 2 C 3-Carboxamide Derivatives (Potential PARP Inhibitors) B->C E 3-Aminomethyl Derivatives (Scaffolds for further elaboration) D->E G 3-Tetrazolyl Derivatives (Bioisosteres for carboxylic acids) F->G I 7-Azaindole-3-carbonitrile H->I J N-Alkylation/Arylation (e.g., Suzuki or Buchwald-Hartwig coupling) I->J Step 3 K N-Substituted Kinase Inhibitors J->K

Caption: Proposed synthetic pathways from this compound.

In Vitro Evaluation: A Comparative Analysis

The in vitro assessment of novel compounds is a critical step in drug discovery, providing initial insights into their biological activity, potency, and mechanism of action. For 7-azaindole derivatives, key in vitro studies often focus on their anti-proliferative effects against cancer cell lines and their inhibitory activity against specific protein kinases.

Anti-Proliferative Activity Against Cancer Cell Lines

A common primary screen for potential anticancer agents is the evaluation of their cytotoxicity against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability.

Table 1: Comparative Anti-Proliferative Activity of Representative 7-Azaindole Derivatives

Compound ClassRepresentative DerivativeTarget Cell LineIC50 (µM)Citation
5-substituted-7-azaindole7-AIDHeLa (Cervical Cancer)16.96[4]
MCF-7 (Breast Cancer)14.12[4]
MDA-MB-231 (Breast Cancer)12.69[4]
4-amino-7-azaindole4-Phenylaminopyrrolo[2,3-b]pyridineHL-60 (Leukemia)>10[5]
4-Phenethylaminopyrrolo[2,3-b]pyridineHL-60 (Leukemia)~5[5]
N-Benzamide derivativeCompound 4gMCF-7 (Breast Cancer)15.56[6]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Kinase Inhibition Assays

Given that a significant number of 7-azaindole derivatives are designed as kinase inhibitors, direct enzymatic assays are crucial to determine their potency and selectivity.[7][8]

Table 2: Comparative Kinase Inhibitory Activity of Representative 7-Azaindole Derivatives

Compound ClassTarget KinaseRepresentative DerivativeIC50 (nM)Citation
Benzocycloalkanone-bearingHaspinCompound 8l14[4]
CDK9/CyclinTCompound 8g1200[4]
HaspinCompound 8g2300[4]
CDK9/CyclinTCompound 8h1200[4]
HaspinCompound 8h1200[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

  • Reaction Mixture Preparation: In a 96- or 384-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value.

In Vivo Evaluation: Assessing Therapeutic Efficacy and Safety

Promising candidates from in vitro studies are advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and toxicity in a whole-organism setting. For anticancer agents, xenograft mouse models are commonly employed.

Xenograft Mouse Models for Anticancer Efficacy

In a xenograft model, human cancer cells are implanted into immunocompromised mice, which then develop tumors. The test compound is administered to these mice, and its effect on tumor growth is monitored.

One study on a 7-azaindole derivative (7-AID) investigated its anti-angiogenic and anticancer effects using a chorioallantoic membrane (CAM) assay and evaluated its impact on DDX3 expression, a protein implicated in tumorigenesis.[4] While not a traditional tumor xenograft study, the CAM assay provides a rapid in vivo assessment of angiogenesis.

Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay

  • Egg Incubation: Incubate fertilized chicken eggs for 3-4 days.

  • Windowing: Create a small window in the eggshell to expose the CAM.

  • Sample Application: Place a sterile filter paper disc soaked with the test compound onto the CAM.

  • Incubation: Reseal the window and incubate the eggs for another 48-72 hours.

  • Observation: Observe the CAM for changes in blood vessel formation (angiogenesis) around the filter paper disc. Anti-angiogenic compounds will show a reduction in vessel density.

Evaluation of Anti-inflammatory and Analgesic Activity

Certain 7-azaindole derivatives have also been explored for their anti-inflammatory and analgesic properties.

In Vivo Model: Tail Immersion Test for Analgesic Activity

In one study, 7-azaindole derivatives were assessed for analgesic activity using the tail immersion method in rats. A significant analgesic effect was observed at a dose of 50 mg/kg.

Experimental Protocol: Tail Immersion Test

  • Animal Acclimatization: Acclimatize rats to the testing environment.

  • Baseline Measurement: Gently immerse the distal part of the rat's tail in a hot water bath (e.g., 55°C) and record the time taken for the rat to flick its tail (tail-flick latency).

  • Compound Administration: Administer the test compound (e.g., intraperitoneally).

  • Post-treatment Measurement: Measure the tail-flick latency at different time points after compound administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: An increase in tail-flick latency indicates an analgesic effect.

Comparative Summary and Future Directions

The derivatization of the 7-azaindole scaffold, potentially originating from this compound, has yielded compounds with potent biological activities.

  • As Anticancer Agents: Derivatives have demonstrated low micromolar IC50 values against various cancer cell lines and nanomolar potency against specific kinases like Haspin.[4][6] The 7-azaindole core acts as an effective hinge-binding motif for kinase inhibition.[7][8]

  • As Anti-inflammatory and Analgesic Agents: Some derivatives have shown significant analgesic effects in vivo, suggesting their potential for development in pain management.

The versatility of the this compound precursor provides a rich foundation for the synthesis of diverse compound libraries. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications at various positions of the 7-azaindole ring to optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy in Disease Models: Testing optimized compounds in more advanced preclinical models of cancer and inflammation.

By leveraging the synthetic accessibility and biological relevance of the 7-azaindole scaffold, researchers can continue to develop novel and effective therapeutic agents for a range of diseases.

References

  • Pawar, S. M., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular Biology Reports, 49(10), 9535-9549. [Link]

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727-736. [Link]

  • Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934-1937. [Link]

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The 7-Azaindole Scaffold: A Privileged Structure in Kinase Inhibition - A Comparative SAR Guide

Author: BenchChem Technical Support Team. Date: February 2026

The 7-azaindole core has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its unique structure, featuring a pyridine ring fused to a pyrrole ring, allows it to mimic the purine core of ATP and form critical hydrogen bond interactions within the kinase hinge region.[3][4] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor, creating a bidentate interaction that anchors the molecule in the ATP-binding pocket.[2][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-azaindole derivatives against key oncogenic kinases, supported by experimental data and detailed protocols for researchers in drug discovery.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of 7-azaindole derivatives can be finely tuned by introducing various substituents at different positions of the bicyclic ring system. A comprehensive review of the literature indicates that positions 1, 3, and 5 are particularly crucial for modulating potency and selectivity against different kinase targets.[1][6]

Targeting BRAF Kinase

Mutations in the B-RAF kinase, especially the V600E mutation, are prevalent in various cancers, most notably melanoma.[7] The 7-azaindole scaffold has been instrumental in the development of potent B-RAF inhibitors, with Vemurafenib being a prime example of a successful FDA-approved drug.[2][8]

A key discovery in the development of B-RAF inhibitors was the high-affinity binding conferred by the 7-azaindole group to the active site of the kinase.[7] SAR studies have revealed several key insights:

  • Position 3: Substitution at this position with an aryl or heteroaryl group is critical for potent B-RAF inhibition. This group often occupies a hydrophobic pocket in the kinase active site.

  • Position 5: Halogen substitution, particularly chlorine or fluorine, on the 7-azaindole core has been shown to enhance the potency of these inhibitors.[9]

  • Side Chains: The addition of a propanesulfonamide group, as seen in Vemurafenib, significantly improves the pharmacological properties of the molecule.

Compound/DerivativeR1 (Position 1)R3 (Position 3)R5 (Position 5)B-RAF V600E IC50 (nM)Reference
VemurafenibH4-chlorophenylPropanesulfonamide31[9]
PLX4720H4-chlorophenylCl13[9]
Compound X (Hypothetical)CH33,4-difluorophenylH>1000-

This table presents a simplified comparison based on published data and hypothetical examples to illustrate SAR trends.

Targeting VEGFR-2 Kinase

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[10] Consequently, VEGFR-2 is a major target for anticancer drug development.[10] 7-azaindole derivatives have demonstrated significant potential as VEGFR-2 inhibitors.

SAR studies on 7-azaindole-based VEGFR-2 inhibitors highlight the following:

  • Urea Moiety: Many potent VEGFR-2 inhibitors incorporating a 7-azaindole scaffold feature a urea or thiourea linkage. This moiety often forms hydrogen bonds with the kinase.

  • Aromatic Substituents: The nature and substitution pattern of the aromatic ring connected to the urea group are crucial for activity. Di- or tri-substituted aromatic rings often lead to more potent inhibition.[11]

  • Lipophilicity: The overall lipophilicity of the molecule plays a significant role in its ability to bind to the hydrophobic regions of the VEGFR-2 active site.

Compound/DerivativeLinkerAromatic MoietyVEGFR-2 IC50 (nM)Reference
Sorafenib (Reference)UreaPhenoxy90[11]
Compound 53bUreaDi-substituted phenyl5.4[11]
Compound 53cUreaTri-substituted phenyl5.6[11]
Compound 18b-Substituted indole70[12]

This table showcases the superior potency of certain 7-azaindole derivatives compared to the established inhibitor Sorafenib.

Targeting p38 MAP Kinase

The p38 Mitogen-Activated Protein (MAP) kinase is a key enzyme in the signaling pathway that regulates the production of pro-inflammatory cytokines.[13] Inhibition of p38 is a therapeutic strategy for various inflammatory diseases and has also been explored in the context of cancer.

For 7-azaindole derivatives as p38 inhibitors, the SAR is distinct:

  • Position 2 and 3: The presence of specific aryl groups at both the 2- and 3-positions of the azaindole core is a common feature of potent p38 inhibitors. A 4-fluorophenyl group at position 3 and a pyridin-4-yl group at position 2 have been shown to be particularly effective.[13][14]

  • Core Modifications: The exploration of different core structures while maintaining the key pharmacophore has been a successful strategy in optimizing p38 inhibitors.[14]

Compound/DerivativeR2 (Position 2)R3 (Position 3)p38α IC50 (nM)Reference
Lead CompoundPyridin-4-yl4-fluorophenylPotent[13]
42cModified Pyridin-4-yl4-fluorophenylHighly Potent[13]

This table illustrates the importance of specific substitutions at the 2 and 3 positions for p38 inhibition.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[15]

Materials:

  • Kinase of interest (e.g., B-RAF, VEGFR-2, p38)

  • Kinase substrate peptide

  • ATP

  • Test compounds (7-azaindole derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549 lung cancer cells)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (7-azaindole derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.[16]

Visualizing SAR and Workflows

General SAR of 7-Azaindole Derivatives

SAR_7_Azaindole cluster_scaffold 7-Azaindole Core cluster_substituents Key Substitution Positions cluster_activity Impact on Activity scaffold N N-H C2 C3 C4 C5 C6 pos1 Position 1 (Pyrrole N) scaffold:n7->pos1 pos3 Position 3 scaffold:c3->pos3 pos5 Position 5 scaffold:c5->pos5 activity Modulates Potency & Selectivity pos1->activity pos3->activity pos5->activity Kinase_Assay_Workflow start Start compound_prep Compound Serial Dilution start->compound_prep kinase_reaction Kinase + Substrate + ATP + Compound Incubation compound_prep->kinase_reaction adp_detection Add ADP-Glo™ Reagent kinase_reaction->adp_detection luminescence Measure Luminescence adp_detection->luminescence data_analysis Calculate IC50 luminescence->data_analysis end End data_analysis->end

Caption: Workflow for a luminescence-based in vitro kinase assay.

Conclusion

The 7-azaindole scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. A thorough understanding of the structure-activity relationships for different kinase targets is paramount for the successful development of potent and selective drug candidates. This guide provides a comparative framework and essential experimental protocols to aid researchers in this endeavor. The versatility of the 7-azaindole core, with its multiple points for chemical modification, ensures its continued prominence in the field of medicinal chemistry and the ongoing quest for more effective cancer therapies.

References

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A Senior Application Scientist's Guide to Comparative Docking Studies of 7-Azaindole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of comparative molecular docking for a class of compounds centered on the 7-azaindole scaffold. We will dissect the foundational principles, showcase the workflow through targeted case studies, and provide actionable protocols to ensure the scientific rigor of your computational analyses. Our focus is not just on the "how," but the "why," grounding every step in established scientific reasoning to produce reliable and insightful results.

The 7-Azaindole Scaffold: A Privileged Structure in Kinase Inhibition

The 7-azaindole framework has earned its status as a "privileged structure" in medicinal chemistry, particularly in the domain of kinase inhibitor design.[1] Its power lies in its intrinsic ability to act as an exceptional "hinge-binding" motif.[2][3] The geometry of the fused ring system is perfectly suited to mimic the adenine moiety of ATP. Specifically, the pyridine nitrogen at position 7 (N7) acts as a hydrogen bond acceptor, while the pyrrole -NH group at position 1 (N1) serves as a hydrogen bond donor.[1][2] This arrangement allows the scaffold to form two critical hydrogen bonds with the backbone amides of the kinase hinge region, providing a stable anchor point for the inhibitor within the ATP-binding pocket.[3][4] This fundamental interaction is the cornerstone of the inhibitory activity for a vast number of 7-azaindole-based compounds.[1][2]

The versatility of the 7-azaindole core is further enhanced by its multiple sites for chemical modification, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[1] The FDA-approved drug Vemurafenib, a potent BRAF kinase inhibitor, stands as a testament to the successful application of this scaffold in targeted cancer therapy.[3][4]

Caption: The 7-Azaindole scaffold and its key hinge-binding features.

The Logic of Comparative Docking: A Framework for Rational Inhibitor Design

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[5][6] The process involves two key components: a search algorithm , which generates a multitude of possible binding poses, and a scoring function , which estimates the binding affinity for each pose.[5]

A comparative docking study extends this principle by systematically evaluating a series of related compounds—in our case, 7-azaindole derivatives—against a single protein target. The objective is to understand how modifications to the scaffold affect binding affinity and interaction patterns. This Structure-Activity Relationship (SAR) data is invaluable for guiding the design of more potent and selective inhibitors.

The trustworthiness of any docking study hinges on a rigorous, self-validating workflow. Before screening unknown compounds, the chosen docking protocol must be validated to ensure it can reproduce a known binding mode.

cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_exec Phase 3: Execution & Analysis p_prep 1. Protein Preparation (PDB Download, Cleanup) l_prep 2. Ligand Preparation (2D to 3D, Minimization) p_prep->l_prep redock 3. Protocol Validation (Redock Native Ligand) l_prep->redock rmsd 4. RMSD Calculation (Criterion: < 2.0 Å) redock->rmsd dock 5. Dock Compound Library rmsd->dock If Validated analysis 6. Analyze Results (Scores, Interactions) dock->analysis post_dock 7. Post-Docking Analysis (e.g., MM/GBSA, MD) analysis->post_dock

Caption: A validated workflow for comparative molecular docking studies.

Case Studies: 7-Azaindole Inhibitors in Action

To illustrate the power of this approach, we will examine three classes of kinases where 7-azaindole inhibitors have shown significant promise.

Case Study 1: Aurora Kinase B

Aurora kinases (A, B, and C) are critical regulators of mitosis, and their overexpression is linked to various cancers, making them attractive therapeutic targets.[7][8] Several studies have explored 7-azaindole derivatives as potent Aurora B inhibitors.[7][9] A comparative docking study can effectively rationalize the SAR of a series of analogs.

Table 1: Hypothetical Comparative Docking Data for Aurora B Kinase Inhibitors

Compound ID 7-Azaindole Substitution Docking Score (kcal/mol) Key Hinge Interactions (Residue) Additional Key Interactions
Scaffold Unsubstituted -7.5 ALA 157, GLU 155 -
AZ-1 3-chloro -7.9 ALA 157, GLU 155 Hydrophobic pocket
AZ-2 5-methoxy -8.5 ALA 157, GLU 155 H-bond with LYS 106

| AZ-3 | 5-(4-pyridyl) | -9.2 | ALA 157, GLU 155 | Pi-cation with LYS 106, H-bond with ASP 220 |

Causality: The data illustrates that while the core scaffold establishes the crucial hinge interaction, substitutions at the C5 position can access additional binding pockets. The methoxy group in AZ-2 forms a hydrogen bond with a key lysine residue, improving the binding score. The pyridyl group in AZ-3 further enhances this by forming both a hydrogen bond and a pi-cation interaction, resulting in the best predicted affinity. This provides a clear vector for optimization.

Case Study 2: p38 MAP Kinase

p38 Mitogen-Activated Protein (MAP) kinase is a key enzyme in the signaling cascade responsible for producing pro-inflammatory cytokines, making it a target for treating chronic inflammation and autoimmune diseases.[10][11] Both 4-azaindole and 7-azaindole derivatives have been investigated as p38 inhibitors.[10]

Table 2: Comparative Docking Data for p38 MAP Kinase Inhibitors

Compound ID Scaffold Type Key Substitution Docking Score (kcal/mol) Hinge Interactions (Residue)
Ref-Inhibitor Pyridinylimidazole 4-fluorophenyl -10.1 MET 109, GLY 110
AZ-p38-1 4-Azaindole 4-fluorophenyl -9.8 MET 109, GLY 110

| AZ-p38-2 | 4-Azaindole | 2,4-difluorophenyl | -10.5 | MET 109, GLY 110 |

Causality: X-ray crystallography has shown that a key interaction for p38 inhibitors involves the pyridine nitrogen forming a hydrogen bond with the backbone NH of Met109 in the hinge.[10] The docking results correctly identify this interaction. The improved score of AZ-p38-2 over AZ-p38-1 can be rationalized by the additional fluorine atom, which enhances interactions within the hydrophobic pocket adjacent to the ATP binding site. This demonstrates how docking can guide subtle modifications to improve potency.

Case Study 3: BRAF V600E Kinase

The BRAF kinase is a component of the RAS-RAF-MEK-ERK signaling pathway. A specific mutation, V600E, leads to constitutive activation of this pathway and is a driver in over half of all melanomas.[12] The 7-azaindole-based inhibitor Vemurafenib was a landmark drug for treating BRAF V600E-positive melanoma.[12]

Table 3: Comparative Docking Data for BRAF V600E Kinase Inhibitors

Compound ID Description Docking Score (kcal/mol) Hinge Interactions (Residue) Key Gatekeeper Interaction
Vemurafenib Reference Drug -11.8 CYS 532, GLY 533 H-bond with TRP 531
VEM-1 Vemurafenib analog -10.9 CYS 532, GLY 533 Weaker interaction with TRP 531

| VEM-3 | Isopropyl-ketopentose deriv. | -12.5 | CYS 532, GLY 533 | Strong H-bond network |

Causality: Docking studies of Vemurafenib correctly place the 7-azaindole core in the hinge region, interacting with Cys532.[12] A comparative study of novel derivatives, such as the isopropyl-ketopentose analog (VEM-3), can predict enhanced binding affinity.[12] The improved score for VEM-3 is attributed to additional hydrogen bonds formed by the sugar moiety with residues in the active site, suggesting a promising modification strategy.[12]

Experimental Protocol: A Self-Validating System

This protocol outlines a standardized and verifiable workflow for a comparative docking study using common molecular modeling software.

Objective: To compare the binding modes and affinities of a series of 7-azaindole analogs against a target kinase.

Pillar 1: Protein Preparation (The Target)

  • Obtain Crystal Structure: Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). Choose a high-resolution structure (<2.5 Å) that contains a co-crystallized ligand in the active site. This ligand will be crucial for validation. (e.g., PDB ID: 3OG7 for BRAF V600E).[12]

  • Prepare the Protein:

    • Load the PDB file into your modeling software (e.g., Schrödinger Maestro, MOE, Chimera).

    • Remove all non-essential components: water molecules (unless a specific water molecule is known to be critical for binding), co-solvents, and all but one protein chain if it's a multimer.

    • Add hydrogen atoms, as they are typically absent in PDB files.

    • Assign correct bond orders and formal charges.

    • Perform a constrained energy minimization to relieve any steric clashes, ensuring the backbone atoms are restrained to maintain the crystallographic conformation.

Pillar 2: Ligand Preparation (The Inhibitors)

  • Create 2D Structures: Draw the 2D structures of your 7-azaindole derivatives.

  • Convert to 3D: Convert the 2D structures to 3D.

  • Generate Ionization/Tautomeric States: Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5).

  • Energy Minimization: Perform an energy minimization for each ligand using a suitable force field (e.g., OPLS, MMFF94). This ensures a low-energy, realistic starting conformation.

Pillar 3: Trustworthiness through Protocol Validation

  • Define the Binding Site: Define the docking grid or active site sphere based on the position of the co-crystallized ligand from the original PDB file. The grid should be large enough to encompass the entire binding pocket.

  • Extract and Redock: Extract the co-crystallized ligand from the prepared protein structure.

  • Perform Redocking: Dock the extracted ligand back into the defined active site using your chosen docking software (e.g., AutoDock Vina, GOLD, Glide).[13]

  • Calculate RMSD: Superimpose the top-scoring docked pose of the ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Validation Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that your docking protocol can accurately reproduce the experimentally determined binding mode.[14][15] If the RMSD is higher, you must adjust docking parameters (e.g., grid size, search algorithm precision) and repeat until the criterion is met.

Pillar 4: Docking and Analysis

  • Dock the Library: Once the protocol is validated, use the exact same settings to dock your entire library of prepared 7-azaindole derivatives.

  • Analyze Docking Scores: Rank the compounds based on their docking scores (e.g., binding energy in kcal/mol). Lower scores typically indicate stronger predicted binding affinity.[16]

  • Visual Inspection: For the top-scoring compounds, visually inspect the binding poses. Analyze the key interactions:

    • Confirm the canonical 7-azaindole hinge interactions.

    • Identify new hydrogen bonds, hydrophobic interactions, or pi-pi stacking formed by the substituents.

    • Use visualization tools like PyMOL or Chimera for high-quality images.[16]

  • Tabulate and Compare: Summarize the results in a table, as shown in the case studies above, to clearly present the comparative findings and establish a Structure-Activity Relationship.

Conclusion

Comparative molecular docking is an indispensable tool in modern drug discovery. When applied to a privileged scaffold like 7-azaindole, it provides powerful insights into the molecular determinants of inhibitor binding. By adhering to a rigorous, self-validating protocol, researchers can confidently use this method to rationalize experimental data, understand structure-activity relationships, and intelligently design the next generation of potent and selective kinase inhibitors.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-Acetyl-7-azaindole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug discovery, our work inherently involves the responsible management of novel chemical entities. 1-Acetyl-7-azaindole-3-carbonitrile, a heterocyclic compound valuable in medicinal chemistry, requires meticulous handling from synthesis to disposal. This guide provides a comprehensive, technically grounded framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are built on a foundation of chemical hazard assessment and adherence to established safety protocols.

Hazard Assessment: Understanding the "Why"

Proper disposal begins with a thorough understanding of the compound's chemical nature and associated hazards. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile by examining its constituent functional groups and parent compounds.

  • 7-Azaindole Core: The parent 7-azaindole scaffold can cause skin, eye, and respiratory irritation.[1]

  • Nitrile Group (-CN): Nitrile compounds are a well-documented class of chemicals that can be toxic.[2] The SDS for the related compound 7-Azaindole-3-carbonitrile classifies it as acutely toxic if swallowed, in contact with skin, or inhaled (Acute Tox. 4) and a cause of serious eye damage.

  • N-Acetyl Group: This group modifies the reactivity of the azaindole nitrogen but does not diminish the hazards of the core structure.

Upon thermal decomposition, nitrogen-containing heterocyclic compounds can release toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3] Therefore, uncontrolled incineration or heating must be avoided.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE is mandatory.[4]

  • Eye Protection: Wear safety glasses with side shields or goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection: Chemically resistant nitrile gloves are required to prevent skin contact.[4][5] If prolonged contact is anticipated, consult glove manufacturer data for breakthrough times.

  • Body Protection: A flame-resistant laboratory coat should be worn at all times and must be removed before leaving the laboratory.[5]

Waste Segregation and Collection: A Step-by-Step Protocol

The cornerstone of proper chemical disposal is rigorous waste segregation at the point of generation. Never dispose of this compound down the drain or in the regular trash.[6][7]

Step 1: Designate a Waste Container All waste streams containing this compound must be collected in a dedicated, properly labeled hazardous waste container. The container should be made of a chemically resistant material (e.g., HDPE or glass) and have a secure, leak-proof lid.

Step 2: Label the Container The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any solvents present.

Step 3: Segregate Waste Streams Do not mix incompatible waste types.[6] Maintain separate, clearly labeled containers for different waste streams.

Waste StreamCollection Container & Protocol
Solid Waste Container: Labeled, sealed waste bag or drum. Protocol: Collect contaminated materials such as gloves, weighing paper, filter paper, and bench protectors. Place them directly into the designated solid waste container.
Liquid Waste Container: Labeled, screw-cap bottle stored in secondary containment. Protocol: Collect all solutions containing the compound, including reaction mother liquors and solvent rinses from glassware. Do not mix aqueous and organic waste unless explicitly permitted by your institution's EHS office.[6]
"Empty" Containers Container: Original container, or a designated hazardous waste container. Protocol: A container that held this compound is never truly empty. The first rinse with a suitable solvent must be collected and disposed of as liquid hazardous waste.[6] For acutely toxic compounds, the first three rinses must be collected.[6]

Step 4: Maintain Safe Storage Keep waste containers securely closed except when adding waste.[7] Store the containers in a designated Satellite Accumulation Area within the lab, away from heat and sources of ignition.[3]

Decontamination and Spill Management

Accidents happen, but a prepared response minimizes risk.

Glassware Decontamination:

  • Perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol).

  • Crucially, this first rinse must be collected as liquid hazardous waste. [6]

  • Subsequent rinses can follow standard laboratory cleaning procedures.

Spill Cleanup: In the event of a spill, trained personnel should:

  • Alert colleagues and evacuate the immediate area if necessary.

  • Wear appropriate PPE, including respiratory protection if the material is a fine powder.[1]

  • Contain the spill using an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Carefully collect the absorbed material and contaminated debris using spark-proof tools and place it in the designated solid hazardous waste container.[1]

  • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Final Disposal Pathway

All collected waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[3][8]

  • Prohibited Disposal Methods: Evaporation in a fume hood and disposal via sanitary sewer are not acceptable disposal methods for hazardous chemicals.[5][7]

  • Likely Ultimate Treatment: The most common and effective method for destroying organic compounds of this nature is high-temperature incineration at a licensed hazardous waste facility. This process is designed to break the molecule down while specialized scrubbers treat the hazardous combustion byproducts like NOx.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe management and disposal of this compound waste streams.

G Disposal Workflow for this compound start Generation of Waste (Used Compound, Contaminated PPE, Empty Containers) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Filter Paper, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid container_waste Empty Container waste_type->container_waste Container solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Closed Liquid Hazardous Waste Container (in Secondary Containment) liquid_waste->liquid_container rinse_container Triple Rinse with Solvent container_waste->rinse_container final_disposal Arrange Pickup by Licensed Waste Disposal Service (e.g., EHS Office) solid_container->final_disposal liquid_container->final_disposal collect_rinse Collect First Rinse(s) as Liquid Hazardous Waste rinse_container->collect_rinse collect_rinse->liquid_container

Caption: Decision workflow for segregating and disposing of waste.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or that of our planet.

References

  • Navigating the Safe Disposal of 1-Acetyl-7-azaindole: A Procedural Guide. Benchchem.
  • SAFETY DATA SHEET: 7-Azaindole. Fisher Scientific.
  • NIOSH criteria for a recommended standard: occupational exposure to nitriles. CDC Stacks.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Institutes of Health (NIH).
  • 7-Azaindole Safety Data Sheet. Jubilant Ingrevia Limited.
  • Disposal of chemicals. Monash University.
  • 4-Bromo-7-azaindole Safety Data Sheet. AK Scientific, Inc.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • 7-Azaindole-3-carbonitrile Safety Information. Sigma-Aldrich.

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Personal protective equipment for handling 1-Acetyl-7-azaindole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling of 1-Acetyl-7-azaindole-3-carbonitrile

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is synthesized from safety data for structurally related compounds and established best practices for laboratory chemical handling.

Hazard Analysis and Risk Assessment

The presence of the nitrile group (—C≡N) is of particular concern. Compounds containing this functional group can be toxic, and some may release hydrogen cyanide gas under acidic or high-temperature conditions. The acetyl group is less hazardous but may contribute to the overall reactivity of the molecule.

Assumed Hazard Profile: Based on the available data for related compounds, this compound should be handled as a substance that is:

  • Acutely toxic (oral, dermal, inhalation).

  • A skin and eye irritant/damaging agent.

  • Potentially harmful if dust is inhaled, causing respiratory irritation.

A thorough risk assessment should be conducted before any new procedure involving this compound is initiated.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

PPE ComponentSpecifications & Rationale
Hand Protection Double-gloving with nitrile gloves is mandatory. Nitrile offers good resistance to a range of chemicals and provides a reliable barrier against biological hazards.[4][5] The outer glove should be changed immediately upon contamination. For tasks with a higher risk of splash, consider a thicker gauge nitrile glove (e.g., 8-mil) for enhanced protection.[6]
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 or equivalent standards are required at all times.[7] When there is a significant risk of splashing or dust generation, a face shield must be worn in addition to goggles to protect the entire face.[3][7]
Body Protection A flame-resistant lab coat should be worn and fully buttoned. Ensure clothing worn underneath is made of natural fibers like cotton, as synthetic materials can melt and adhere to the skin in a fire.[7]
Respiratory Protection All work with solid this compound must be conducted in a certified chemical fume hood to control dust and potential vapor exposure. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95) may be necessary.[3][7] A formal respiratory protection program, including fit testing and training, is required for respirator use.[7]

PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_ops Operational Phase cluster_post Post-Operation Start Start: Procedure Involving This compound RiskAssess Conduct Risk Assessment Start->RiskAssess SelectGloves Select & Don Two Pairs of Nitrile Gloves RiskAssess->SelectGloves SelectEyewear Don Chemical Splash Goggles SelectGloves->SelectEyewear SelectFaceShield Add Face Shield (if splash/dust risk) SelectEyewear->SelectFaceShield SelectLabCoat Don Flame-Resistant Lab Coat SelectFaceShield->SelectLabCoat SelectRespirator Work in Fume Hood (or use Respirator if required) SelectLabCoat->SelectRespirator HandleCompound Handle Compound SelectRespirator->HandleCompound Monitor Continuously Monitor for Contamination HandleCompound->Monitor Monitor->HandleCompound No Contamination DoffPPE Doff PPE in Correct Order Monitor->DoffPPE Contamination or End of Work Dispose Dispose of Contaminated PPE as Hazardous Waste DoffPPE->Dispose End End Dispose->End

Caption: Workflow for PPE selection, use, and disposal.

Operational and Disposal Plans

A. Handling and Storage:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation in the laboratory. Eyewash stations and safety showers must be readily accessible and tested regularly.[1]

  • Storage: Store the compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][8]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1] Avoid eating, drinking, or smoking in areas where chemicals are handled.

B. Spill Management:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, prevent the spread of the spill. For solid spills, avoid generating dust.

  • Cleanup: Wear appropriate PPE. For small solid spills, gently sweep the material into a labeled container for hazardous waste. For liquid spills, use an inert absorbent material.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

C. Disposal Protocol:

Proper disposal is crucial to prevent environmental contamination and ensure safety.[8]

  • Waste Collection:

    • Solid Waste: Collect unused or contaminated solid this compound in a designated, labeled, and sealed container.[8]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled, and leak-proof container.

    • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, paper towels) must be considered hazardous waste and collected in a designated, sealed container.[8]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound Waste," and any associated hazard symbols.

  • Storage of Waste: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.

  • Final Disposal: Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste containing this compound down the drain. [8][9]

Disposal Decision Pathway

Disposal_Pathway cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal Waste Generated Waste (Solid, Liquid, Contaminated PPE) SolidWaste Solid Waste Container Waste->SolidWaste LiquidWaste Liquid Waste Container Waste->LiquidWaste ContaminatedPPE Contaminated PPE Container Waste->ContaminatedPPE NoDrain DO NOT Dispose Down Drain Waste->NoDrain Label Label all containers clearly: 'Hazardous Waste - this compound' SolidWaste->Label LiquidWaste->Label ContaminatedPPE->Label Store Store in designated Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS

Caption: Step-by-step process for safe waste disposal.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Always provide the attending medical personnel with the name of the chemical and any available safety information.

References

  • Acute toxicology and neurobehavioral studies on a new 7-azaindole derivative. (2024-07-26). Google Cloud.
  • Safety Data Sheet: 7-Azaindole. Carl ROTH.
  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023-05-15). UPenn EHRS - University of Pennsylvania.
  • The Science And Safety Behind The Use Of Nitrile Gloves. (2024-01-18). Google Cloud.
  • Chemical Safety: Personal Protective Equipment. University of California San Francisco.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Synthesis and pharmacological activities of 7-azaindole derivatives. (2025-08-09). ResearchGate.
  • Balancing Acute and Chronic Occupational Risks: The Use of Nitrile Butadiene Rubber Undergloves by Firefighters to Reduce Exposure to Toxic Contaminants. (2023-06-15). NIH.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Navigating the Safe Disposal of 1-Acetyl-7-azaindole: A Procedural Guide. Benchchem.
  • WHAT DO NITRILE GLOVES PROTECT US AGAINST?. (2025-05-07). S&S Glove.
  • 3 - SAFETY DATA SHEET. Fisher Scientific.
  • Technical Support Center: 1-Acetyl-7-azaindole Synthesis. Benchchem.
  • This compound. Research Scientific.
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed.
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Google Cloud.
  • Safety Data Sheet. Diversey SDS.
  • 7-Azaindole-3-carbonitrile. Sigma-Aldrich.
  • 7-Azaindole Safety Data Sheet. Jubilant Ingrevia Limited.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.